2-(4-Hydroxypiperidin-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWHXJYPAIQNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Hydroxypiperidin-1-yl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Hydroxypiperidin-1-yl)acetic Acid
Abstract
This compound is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a hydrophilic 4-hydroxypiperidine ring, which enhances aqueous solubility and provides a key hydrogen bonding motif, and a carboxylic acid handle, which allows for straightforward chemical modification, such as amide bond formation. This unique combination of a cyclic tertiary amine, a secondary alcohol, and a carboxylic acid makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, analytical characterization, reactivity, and safe handling protocols, designed for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental identity and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.
Chemical Identifiers
Precise identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 168159-33-9 | ChemicalBook[5] |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[4] |
| Molecular Weight | 159.18 g/mol | PubChem[4] |
| Canonical SMILES | C1CN(CCC1O)CC(=O)O | PubChem[4] |
| InChI Key | OMWHXJYPAIQNIX-UHFFFAOYSA-N | PubChem[4] |
The compound is also frequently available as a hydrochloride salt (CAS No: 1181544-77-3), which often exhibits improved stability and handling characteristics as a solid.[1][6] The molecular weight of the hydrochloride salt is 195.64 g/mol .[1][7]
Physicochemical Data
The physicochemical properties of a molecule are paramount in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are key computed and experimental properties.
| Property | Value | Notes |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | -3.4 | A computed measure of lipophilicity; the negative value indicates high hydrophilicity. (PubChem)[4] |
| Hydrogen Bond Donors | 2 | (From -OH and -COOH groups) (PubChem)[4] |
| Hydrogen Bond Acceptors | 4 | (From N, -OH, and -COOH oxygens) (PubChem)[4] |
| Polar Surface Area | 60.8 Ų | (PubChem)[4] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
The high polarity, indicated by the low XLogP3 value and significant polar surface area, suggests that this molecule and its derivatives are likely to have good aqueous solubility, a desirable trait for many drug candidates.
Synthesis and Characterization
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for designing novel derivatives or for scale-up operations.[5] A logical and widely applicable method is the N-alkylation of 4-hydroxypiperidine.
Proposed Synthetic Pathway: N-Alkylation
The most direct synthesis involves the reaction of 4-hydroxypiperidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction of 4-hydroxypiperidine with an alkali salt of a haloacetic acid (e.g., sodium chloroacetate) in a polar solvent is a standard and efficient method.
Causality of Experimental Choices:
-
Base: A base such as potassium carbonate or sodium hydroxide is required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also ensures the piperidine nitrogen remains nucleophilic.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like water or ethanol is suitable to dissolve the reactants and facilitate the SN2 reaction.
-
Work-up: An acidic work-up is necessary to protonate the carboxylate, allowing for the isolation of the final zwitterionic or neutral acid product.
Representative Experimental Protocol
This protocol is a representative example based on standard chemical principles and should be adapted and optimized under proper laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) and sodium chloroacetate (1.1 eq) in water.
-
Reaction Execution: Add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the product.
-
Purification: The product can be purified by ion-exchange chromatography or by crystallization. If the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried under vacuum.
Purification and Characterization Workflow
The following diagram illustrates a typical workflow from the crude reaction mixture to a fully characterized, pure compound.
Caption: General workflow for synthesis and quality control.
Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are non-negotiable in scientific research. The following sections detail the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8]
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons. The protons on the piperidine ring will appear as complex multiplets, likely in the 1.5-3.5 ppm range. The proton on the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet around 3.5-4.0 ppm. The methylene protons of the acetic acid moiety (-NCH₂COOH) would likely appear as a singlet around 3.0-3.5 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or may not be observed depending on the solvent (e.g., D₂O).
-
¹³C NMR: The spectrum should show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>170 ppm). The carbons of the piperidine ring would appear in the 30-70 ppm range, with the carbon bearing the hydroxyl group (C-OH) being the most downfield among them. The methylene carbon of the acetic acid group (-NCH₂-) would likely be in the 50-60 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[9]
-
O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond, overlapping with the sharper O-H stretch from the secondary alcohol around 3200-3500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region corresponding to the tertiary amine C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[10]
-
Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 160.09. In negative ion mode (ESI-), the peak would be [M-H]⁻ at m/z 158.08.
-
Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da) from the hydroxyl group and the loss of the carboxyl group (-45 Da).
Chemical Reactivity and Applications
The utility of this compound as a building block stems from the distinct reactivity of its three functional groups.
Reactivity Profile
-
Carboxylic Acid: This group is the primary handle for derivatization, readily undergoing amide coupling reactions with amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. It can also be esterified or reduced to a primary alcohol.
-
Secondary Alcohol: The hydroxyl group can be acylated to form esters, etherified to form ethers, or oxidized to a ketone (4-oxopiperidine derivative). This site offers a secondary point for modification.
-
Tertiary Amine: The piperidine nitrogen is basic and will be protonated at low pH. While generally stable, it can be quaternized with alkylating agents.
Role as a Scaffold in Medicinal Chemistry
This molecule serves as a versatile scaffold, allowing for the systematic exploration of chemical space around a core structure. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, as it often improves pharmacokinetic properties. The hydroxyl and acid groups provide vectors for attaching other pharmacophores or modifying physicochemical properties.
Caption: Derivatization potential of the core scaffold.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. While a specific, comprehensive toxicology report for this compound is not publicly available, a safety protocol can be established based on the known hazards of its functional groups (carboxylic acid, amine).[11][12]
Hazard Identification
-
Based on analogous structures, the compound may cause skin and serious eye irritation or damage.[11][12]
-
Harmful if swallowed.[12]
-
May cause respiratory irritation if inhaled as a dust.[11]
-
A Safety Data Sheet (SDS) should always be consulted before handling.[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[14]
-
Temperature: Commercial suppliers recommend storage at room temperature.
Conclusion
This compound is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust and flexible platform for building molecular complexity. The inherent hydrophilicity of the 4-hydroxypiperidine core makes it an attractive scaffold for developing drug candidates with favorable solubility profiles. By understanding its chemical properties, synthetic routes, and reactivity, scientists can effectively leverage this compound to accelerate the development of novel chemical entities.
References
- 1. This compound hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (2097998-49-5) for sale [vulcanchem.com]
- 4. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 168159-33-9 [chemicalbook.com]
- 6. 1181544-77-3| this compound hydrochloride| Ambeed [ambeed.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. aksci.com [aksci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS Number: 168159-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxypiperidin-1-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, which combines a 4-hydroxypiperidine ring with an N-acetic acid side chain, offers a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperidine moiety is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The hydroxyl and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the strategic elaboration of molecular complexity to optimize biological activity and physicochemical properties.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its pivotal role as a key intermediate in the synthesis of pharmacologically active compounds, with a particular focus on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 168159-33-9 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-hydroxypiperidine. A common and efficient method involves the reaction of 4-hydroxypiperidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The following protocol is a representative example of this synthetic approach.
Experimental Protocol: N-Alkylation of 4-Hydroxypiperidine
This protocol describes the synthesis of this compound via the reaction of 4-hydroxypiperidine with sodium chloroacetate.
Materials:
-
4-Hydroxypiperidine
-
Sodium chloroacetate
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (deionized)
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in water.
-
Addition of Base: To the solution, add sodium hydroxide (2.0 eq) and stir until it is completely dissolved.
-
Addition of Alkylating Agent: Slowly add a solution of sodium chloroacetate (1.1 eq) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system, such as water or an isopropanol/water mixture, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following analytical techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methylene protons of the acetic acid moiety. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6 of the piperidine ring) would appear as multiplets, as would the protons at positions 3 and 5. The proton at position 4, attached to the carbon bearing the hydroxyl group, would likely be a multiplet. The methylene protons of the acetic acid group would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (with a small percentage of an acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol would provide good separation. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 160.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 158.17.
Application in Drug Discovery: A Key Intermediate for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A significant application of this compound is its use as a pivotal building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for the treatment of type 2 diabetes.
The Role of DPP-IV in Glucose Homeostasis
DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressing glucagon secretion from pancreatic α-cells.
-
Slowing gastric emptying.
By degrading GLP-1 and GIP, DPP-IV reduces their half-life and diminishes their beneficial effects on glucose control.
Mechanism of Action of DPP-IV Inhibitors
DPP-IV inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that work by blocking the active site of the DPP-IV enzyme. This inhibition prevents the breakdown of incretin hormones, thereby increasing their circulating levels and prolonging their activity. The enhanced incretin action leads to improved glycemic control in patients with type 2 diabetes.
Role of this compound in Vildagliptin Synthesis
Vildagliptin is a potent and selective DPP-IV inhibitor. The synthesis of Vildagliptin often utilizes intermediates derived from this compound. While the exact synthetic routes employed by pharmaceutical manufacturers are proprietary, the 4-hydroxypiperidine scaffold is a key component of several DPP-IV inhibitors. The acetic acid moiety provides the necessary linkage point for coupling with other fragments of the final drug molecule. For instance, the carboxylic acid can be activated and reacted with an amine to form an amide bond, a common linkage in many pharmaceuticals.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse chemical libraries and the development of novel therapeutic agents. Its demonstrated utility as a key intermediate in the synthesis of DPP-IV inhibitors highlights its importance in the ongoing efforts to combat type 2 diabetes. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development, offering insights into its synthesis, characterization, and significant applications.
References
An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-hydroxypiperidin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique bifunctional nature, combining a hydrophilic 4-hydroxypiperidine moiety with a reactive carboxylic acid handle, makes it a valuable building block and linker for the synthesis of complex molecular architectures with therapeutic potential. This document delves into the chemical identity, synthesis, and analytical characterization of this compound. Furthermore, it explores its critical role as a molecular scaffold in the development of novel therapeutics, providing insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting a diverse range of biological pathways.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions allow for potent and selective binding to protein targets. The introduction of a hydroxyl group at the 4-position not only enhances hydrophilicity, which can improve pharmacokinetic properties, but also provides an additional vector for molecular interactions or further functionalization.
This compound capitalizes on these features by incorporating an acetic acid side chain at the nitrogen atom. This carboxylic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or conjugation to other molecules, positioning this compound as a key intermediate in the construction of more complex drug candidates.[2] Its utility is particularly evident in the design of linkers for targeted drug delivery systems and in the synthesis of novel chemical entities for a variety of therapeutic areas.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | (4-hydroxypiperidin-1-yl)acetic acid, 1-Piperidineacetic acid, 4-hydroxy- | [3] |
| CAS Number | 168159-33-9 | [3] |
| Molecular Formula | C₇H₁₃NO₃ | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 4-hydroxypiperidine followed by the hydrolysis of the resulting ester. This method is robust, scalable, and provides the target compound in high purity.
Synthetic Workflow
The overall synthetic strategy is depicted below. The choice of a bromoacetate ester in the first step is driven by the good leaving group ability of the bromide ion, facilitating the nucleophilic substitution by the secondary amine of 4-hydroxypiperidine. The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq) as a base.
-
Slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Acidify the reaction mixture to pH ~4 with 1M hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the hydroxyl proton. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as downfield multiplets. The methylene protons of the acetic acid group will be a singlet, also shifted downfield due to the adjacent carbonyl group. The proton on the carbon bearing the hydroxyl group (C4) will appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the hydroxyl group (C4) will also exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy:
The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl and carboxylic acid groups. A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₇H₁₃NO₃.
Chromatographic Purity
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A single major peak with an area percentage greater than 95% is typically considered acceptable for use in drug discovery applications.
Applications in Drug Development
The bifunctional nature of this compound makes it a highly valuable building block in the design and synthesis of novel therapeutic agents.
A Versatile Linker in Targeted Therapies
This molecule is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound moiety can be readily incorporated into the linker region, connecting the target-binding ligand and the E3 ligase-binding ligand. The hydrophilicity imparted by the hydroxyl group can improve the solubility and cell permeability of the resulting PROTAC.
Caption: Role of the scaffold as a linker in PROTAC design.
Scaffold for Novel Bioactive Molecules
The 4-hydroxypiperidine acetic acid core serves as an excellent starting point for the synthesis of new chemical entities. The carboxylic acid can be derivatized to form a wide range of amides and esters, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of similar piperidine-containing structures have shown promise as anti-inflammatory and antibacterial agents.[5][6] The synthesis of libraries based on this scaffold can lead to the discovery of novel compounds with a variety of pharmacological activities.
Conclusion
This compound is a chemically versatile and strategically important molecule in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal building block and linker for the creation of complex and potent therapeutic agents. As the fields of targeted protein degradation and novel scaffold design continue to evolve, the utility of this compound is expected to expand, solidifying its place as a key tool in the arsenal of medicinal chemists and drug development professionals.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
2-(4-Hydroxypiperidin-1-yl)acetic acid molecular weight and formula
An In-depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery
Abstract
This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structural features—a secondary amine integrated into a piperidine ring, a hydroxyl group for further functionalization, and a carboxylic acid moiety—make it an exceptionally versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core molecular properties, a detailed, field-proven synthetic protocol, and explores its application in the development of advanced therapeutic agents, substantiated by recent findings in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Core Molecular Profile
This compound, also known by its CAS Number 168159-33-9, is a non-commercial chemical compound valued for its role as an intermediate in organic synthesis.[1] The molecule incorporates a hydrophilic character due to the presence of hydroxyl and carboxylic acid groups, which are key features for designing molecules with specific pharmacokinetic profiles.
Physicochemical and Structural Data
The fundamental properties of the molecule are summarized below. These computed descriptors are critical for medicinal chemists in the initial stages of drug design, particularly for predicting solubility, permeability, and potential for hydrogen bonding interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C7H13NO3 | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CN(CCC1O)CC(=O)O | [2] |
| InChIKey | OMWHXJYPAIQNIX-UHFFFAOYSA-N | [2] |
| Exact Mass | 159.08954328 Da | [2] |
| XLogP3 | -3.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of this compound is most effectively achieved via N-alkylation of 4-hydroxypiperidine. The following protocol describes a robust and reliable method using an haloacetic acid ester, followed by saponification.
Rationale for Experimental Design
The choice of an ester, such as ethyl bromoacetate, as the alkylating agent is a critical decision rooted in chemical principles. Direct alkylation with bromoacetic acid would likely lead to undesirable acid-base reactions with the basic 4-hydroxypiperidine, reducing nucleophilicity and complicating the purification process. By using an ester, the reaction proceeds cleanly as a nucleophilic substitution. The subsequent hydrolysis of the ester to the desired carboxylic acid is a high-yielding and straightforward transformation. This two-step approach ensures a higher purity of the final product and is a self-validating system, as the progress of each step can be independently monitored and confirmed.
Visualized Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (10.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).
-
Addition of Reagent: While stirring vigorously, add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise over 15 minutes at room temperature. The dropwise addition is crucial to control any potential exotherm.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the 4-hydroxypiperidine spot indicates completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetonitrile (2 x 20 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Saponification to this compound (Final Product)
-
Hydrolysis: Dissolve the crude ester from Step 1 in methanol (50 mL) and add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (25 mL).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the ester spot has completely disappeared.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 2M hydrochloric acid. This step is critical for protonating the carboxylate to form the final acid and must be done slowly to manage heat generation.
-
Isolation: The product may precipitate upon acidification. If so, it can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield the pure this compound as a white crystalline solid. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold. The three key functional groups can be independently modified to explore chemical space and optimize biological activity, making it a privileged fragment in drug discovery.
Case Study: Development of Novel Anti-Inflammatory Agents
Recent research has demonstrated the utility of the piperidine scaffold in creating potent anti-inflammatory agents.[3] In a study, a novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was designed and synthesized.[3] These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Several compounds exhibited potent inhibitory activity, with one derivative, compound 6e , showing an IC50 of 0.86 µM for NO inhibition and 1.87 µM for TNF-α inhibition.[3]
This work underscores how the piperidinyl acetic acid core can be elaborated to target key inflammatory pathways. The piperidine ring acts as a central scaffold, while the other parts of the molecule are modified to interact with the biological target.
Visualized Signaling Pathway of Inhibition
Caption: LPS-induced pro-inflammatory signaling and point of inhibition.
Case Study: Scaffolding for Antibacterial Peptides
The piperidine ring is also a valuable component in the design of peptidomimetics. A study on derivatives of the related 2-(4-aminopiperidin-4-yl)acetic acid demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] In this research, the piperidine-based amino acid was conjugated with lauric acid, creating lipopeptides.[4] These molecules were shown to eliminate MRSA in a time- and concentration-dependent manner by disrupting the bacterial membrane, a mechanism confirmed by scanning electron microscopy.[4] This highlights the utility of the piperidine core in orienting functional groups to achieve specific biological outcomes, such as creating amphipathic structures that can interact with and disrupt microbial cell membranes.
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a foundational building block for the construction of complex and biologically active molecules. Its proven utility in the development of anti-inflammatory and antibacterial compounds showcases its potential. Future research will likely see this scaffold employed in an even wider range of therapeutic areas. The hydroxyl and carboxylic acid handles provide facile entry points for combinatorial library synthesis, enabling the rapid exploration of structure-activity relationships. Furthermore, its application in the development of PROTACs, antibody-drug conjugates, and other advanced therapeutic modalities represents a promising frontier for this versatile and valuable compound.
References
- 1. 168159-33-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(4-Hydroxypiperidin-1-yl)acetic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(4-Hydroxypiperidin-1-yl)acetic acid, a molecule of interest in pharmaceutical research. Given the compound's zwitterionic nature, this guide delves into the theoretical underpinnings of its solubility behavior and presents a systematic approach for solvent selection and experimental solubility assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Critical Role of Organic Solvent Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "developability." While aqueous solubility is paramount for bioavailability, the solubility of an API in organic solvents is equally crucial throughout the development lifecycle.[1][2] Key processes influenced by organic solvent solubility include:
-
Synthesis and Purification: Efficient reaction kinetics and effective crystallization for purification are highly dependent on the API's solubility in various reaction and anti-solvents.
-
Formulation: The development of diverse dosage forms, including parenteral solutions, topical preparations, and amorphous solid dispersions, often necessitates the use of organic co-solvents or processing aids.[1]
-
Analytical Method Development: Accurate quantification of the API in various matrices requires solvents that can fully dissolve the compound for techniques like High-Performance Liquid Chromatography (HPLC).[3][4]
This guide focuses on this compound, providing a deep dive into its solubility characteristics.
Physicochemical Profile of this compound
A thorough understanding of a molecule's structure and inherent properties is the first step in predicting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem CID: 11205927[5] |
| Molecular Weight | 159.18 g/mol | PubChem CID: 11205927[5] |
| Structure | A piperidine ring with a hydroxyl group at the 4-position and an acetic acid moiety at the 1-position. | |
| Calculated XLogP3-AA | -3.4 | PubChem CID: 11205927[5] |
| Predicted Nature | Zwitterionic at physiological pH | Inferred from structure |
The most telling feature of this compound is its potential to exist as a zwitterion. The tertiary amine of the piperidine ring can be protonated, while the carboxylic acid group can be deprotonated, leading to a molecule with both a positive and a negative charge. This dual ionic character, coupled with a highly negative XLogP3-AA value, strongly suggests that the compound is very polar and hydrophilic. Consequently, its solubility in non-polar organic solvents is expected to be low, while solubility in polar, protic solvents may be more favorable.[6][7]
Theoretical Framework for Solubility Prediction
In the absence of experimental data, theoretical models provide a rational basis for solvent selection and for understanding the underlying intermolecular forces governing solubility.
The "Like Dissolves Like" Principle Revisited
The adage "like dissolves like" is a useful starting point. For a zwitterionic and polar molecule like this compound, solvents with similar characteristics are more likely to be effective. This points towards polar solvents, particularly those capable of hydrogen bonding.
Hansen Solubility Parameters (HSP)
HSP theory offers a more quantitative approach by deconvoluting the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5][8][9] Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle posits that substances with similar HSP coordinates are likely to be miscible. For this compound, high δp and δh values are anticipated, guiding the selection of solvents with similar HSP profiles.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[10][11][12][13][14] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach is particularly valuable for novel compounds where no experimental data exists. A COSMO-RS simulation for this compound would provide a ranked list of potential solvents based on predicted solubility, offering a highly rational starting point for experimental work.
Abraham Solvation Parameter Model
This model uses a linear free energy relationship to describe the partitioning of a solute between two phases.[15][16][17] It relies on a set of solute descriptors (related to properties like hydrogen bond acidity and basicity, and polarizability) and solvent coefficients. For novel compounds, these descriptors can be predicted, allowing for the estimation of solubility in a wide range of solvents for which the coefficients are known.
The following diagram illustrates the logical workflow for solubility prediction and solvent selection:
Caption: Workflow for solubility prediction and experimental verification.
Experimental Determination of Solubility: A Step-by-Step Protocol
The gold standard for solubility determination is the equilibrium shake-flask method.[18][19][20] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is crucial to ensure a saturated solution with remaining solid.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points until the concentration plateaus.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
The following diagram outlines the experimental workflow:
Caption: Shake-flask method for solubility determination.
Analytical Quantification by HPLC
A robust and validated HPLC method is essential for accurate solubility determination.[2][3]
-
Method Development: A reversed-phase HPLC method is generally suitable. Given the polar nature of the analyte, a column with enhanced polar retention (e.g., a C18 with polar end-capping) or an alternative stationary phase like HILIC might be necessary. The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Calibration: A multi-point calibration curve should be prepared using standards of known concentrations of this compound. The concentration of the diluted experimental samples is then determined by interpolation from this curve.[3]
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table.
Table 2: Predicted and Experimental Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent Category | Solvent | Predicted Solubility Ranking (Qualitative) | Experimental Solubility (mg/mL) |
| Polar Protic | Water | High | To be determined |
| Methanol | High | To be determined | |
| Ethanol | Medium-High | To be determined | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |
| N,N-Dimethylformamide (DMF) | Medium-High | To be determined | |
| Acetonitrile | Low-Medium | To be determined | |
| Non-polar | Toluene | Very Low | To be determined |
| Hexane | Very Low | To be determined |
Note: The predicted rankings are qualitative and based on the structural analysis. These should be replaced with quantitative predictions from models like COSMO-RS where possible.
The results should be interpreted in the context of the theoretical predictions. Discrepancies between predicted and experimental values can provide valuable insights into the specific intermolecular interactions at play.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for addressing the solubility of this compound in organic solvents. By integrating theoretical prediction with rigorous experimental methodology, researchers can build a robust understanding of this critical physicochemical property. The zwitterionic nature of the compound is a key determinant of its solubility profile, favoring polar solvents.
Future work should focus on executing the described experimental plan to populate the solubility data table. Furthermore, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy of dissolution. Understanding the solubility in binary solvent systems is also a logical next step, as co-solvent mixtures are frequently employed in pharmaceutical formulations.
References
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scm.com [scm.com]
- 12. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. scispace.com [scispace.com]
- 15. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Abraham Solvation Parameter Model: Calculation of L Solute Descriptors for Large C11 to C42 Methylated Alkanes from Measured Gas–Liquid Chromatographic Retention Data [mdpi.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Crystal Structure of 2-(4-Hydroxypiperidin-1-yl)acetic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(4-Hydroxypiperidin-1-yl)acetic acid. As a molecule possessing both hydrogen-bond donor (hydroxyl) and acceptor (tertiary amine, carboxylate) functionalities, as well as the potential for zwitterionic character, its solid-state architecture is of significant interest for understanding its physicochemical properties, which are critical for applications in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD), this guide furnishes a complete, field-proven methodology, from synthesis and crystallization to advanced crystallographic analysis and computational modeling. It is designed to serve as a robust operational manual for researchers undertaking the structural elucidation of this molecule or analogous piperidine derivatives.
Introduction: The Significance of Structural Elucidation
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and ability to be functionalized allows for the precise spatial orientation of pharmacophoric groups. The title compound, this compound, incorporates a hydrophilic 4-hydroxy group and an N-acetic acid moiety, suggesting its potential as a versatile building block or a fragment in drug discovery programs.
The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces, dictates crucial material properties including solubility, dissolution rate, stability, and hygroscopicity. For a molecule like this compound, which contains both acidic (carboxylic acid) and basic (tertiary amine) centers, the protonation state in the crystal lattice (neutral molecule vs. zwitterion) is a key determinant of its hydrogen bonding network and overall packing. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive technique to unambiguously determine its solid-state conformation, tautomeric/zwitterionic form, and supramolecular assembly.[2]
This guide will delineate a systematic workflow, beginning with a proposed synthetic route and proceeding through the critical steps of single-crystal growth, SCXRD data acquisition, structure solution and refinement, and in-depth analysis of intermolecular interactions using computational tools.
Synthesis and Material Preparation
A pure, crystalline sample is the prerequisite for any successful crystallographic study. A plausible and efficient synthetic route to this compound is the N-alkylation of 4-hydroxypiperidine with an acetate synthon, followed by hydrolysis.
Proposed Synthetic Protocol
This protocol is based on well-established N-alkylation reactions of secondary amines.[3][4][5]
Reaction Scheme: Step 1: N-Alkylation 4-Hydroxypiperidine + Ethyl bromoacetate -> Ethyl 2-(4-hydroxypiperidin-1-yl)acetate Step 2: Saponification (Hydrolysis) Ethyl 2-(4-hydroxypiperidin-1-yl)acetate -> this compound
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile (ACN, approx. 0.2 M) at room temperature, add ethyl bromoacetate (1.1 eq) dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ethyl ester.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the hydrolysis of the ester by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the solution to pH ~7 using 1M hydrochloric acid (HCl). The zwitterionic nature of the product may cause it to precipitate at its isoelectric point.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization, as described in the next section.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of the title compound.
Single Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For a zwitterionic and hydrophilic molecule, crystallization from aqueous solutions or mixed solvent systems is a promising approach.[6] The slow evaporation technique is generally the most successful method for obtaining high-quality crystals.[7][8]
Recommended Crystallization Protocol
-
Purity is Paramount: Ensure the synthesized material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening:
-
Dissolve a small amount of the purified compound (10-20 mg) in various solvents or solvent mixtures to find a system where it is sparingly soluble.
-
Promising systems for this molecule include:
-
Water
-
Ethanol/Water mixtures
-
Methanol/Water mixtures
-
Isopropanol/Water mixtures
-
-
-
Slow Evaporation Setup:
-
Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature or with gentle warming.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at a constant temperature.
-
Monitor the vial over several days to weeks for the appearance of single crystals. Patience is key; rapid crystal growth often leads to poorly ordered crystals.[8]
-
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is ready for SCXRD analysis.[2] This technique provides precise information about the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice.[6]
Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Data Collection:
-
The mounted crystal is placed on a goniometer in an X-ray diffractometer.[9]
-
A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[10]
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures the diffraction pattern from a small rotation range. A full dataset consists of hundreds of images covering a complete sphere of reciprocal space.
-
-
Data Processing:
-
The raw images are processed to identify the positions and intensities of the diffraction spots.
-
This step involves indexing (determining the unit cell parameters and crystal orientation), integration (measuring the intensity of each reflection), and scaling and merging (placing all reflections on a common scale and averaging symmetry-equivalent reflections).[11]
-
This process yields a reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and intensity for each unique reflection.
-
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier (non-hydrogen) atoms.[12][13]
-
Refinement: An atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors (|F_o|) and the structure factors calculated from the model (|F_c|).[14][15][16]
-
Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.
-
The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GooF). An R1 value below 5% is indicative of a well-refined structure.[15]
-
-
Data Output: The final refined structure is saved in a standard Crystallographic Information File (CIF) format.[14][17][18][19][20] The CIF contains all relevant information about the crystal, the experiment, and the final atomic coordinates.
Table 1: Typical Data Collection and Refinement Parameters
| Parameter | Typical Value/Setting |
| Instrument | Bruker/Rigaku Single Crystal X-ray Diffractometer |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |
| Temperature | 100(2) K |
| Detector Distance | 40-60 mm |
| Rotation Width per Frame | 0.5 - 1.0° |
| Exposure Time per Frame | 5 - 30 seconds |
| Data Collection Software | APEX / CrysAlisPro |
| Structure Solution Program | SHELXT or SIR |
| Structure Refinement Program | SHELXL[16] |
| Final R1 index (I > 2σ(I)) | < 0.05 |
| Final wR2 (all data) | < 0.15 |
| Goodness-of-Fit (GooF) | ~1.0 |
Analysis and Interpretation of the Crystal Structure
The refined CIF allows for a detailed analysis of the molecular and supramolecular structure.
Molecular Conformation and Geometry
-
Piperidine Ring Conformation: The analysis will reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. The positions of the hydroxyl and acetic acid groups (axial vs. equatorial) will be definitively established.
-
Zwitterionic vs. Neutral Form: The location of the acidic proton will be key. If it has migrated from the carboxylic acid to the piperidine nitrogen, the molecule will exist as a zwitterion. This can be confirmed by examining the C-O bond lengths of the carboxylate group (which will be nearly equal in the zwitterion) and the N-H bond distances.
-
Bond Lengths and Angles: All intramolecular bond lengths and angles will be determined with high precision, providing insight into the electronic distribution within the molecule.
Supramolecular Assembly and Intermolecular Interactions
The functional groups of this compound are capable of forming a rich network of hydrogen bonds, which will likely dominate the crystal packing.
-
Hydrogen Bonding:
-
If Neutral: The carboxylic acid OH will be a strong hydrogen bond donor, likely interacting with the piperidine nitrogen or the carbonyl oxygen of a neighboring molecule. The 4-hydroxy group can act as both a donor and an acceptor.
-
If Zwitterionic: The ammonium (N-H⁺) and hydroxyl (O-H) groups will be strong donors, while the carboxylate (COO⁻) and hydroxyl groups will be strong acceptors. This would likely lead to a robust, three-dimensional hydrogen-bonded network.[21]
-
Computational Analysis: Hirshfeld Surfaces
To quantify and visualize the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[2][11][21][22] The Hirshfeld surface is a unique way of partitioning crystal space, where the surface is defined at the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.
-
d_norm Mapping: The surface is colored based on the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. Decomposing the plot allows for the quantification of the contribution of different types of interactions (e.g., O···H, H···H, C···H) to the overall crystal packing.
Diagram of Hirshfeld Surface Analysis:
Caption: Workflow for Hirshfeld surface analysis.
Conclusion
While the crystal structure of this compound has not yet been reported, this technical guide provides a comprehensive and actionable blueprint for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The subsequent analysis of molecular conformation, zwitterionic form, and the intricate network of intermolecular interactions, aided by computational tools like Hirshfeld surface analysis, will provide fundamental insights into the solid-state properties of this versatile molecule. This knowledge is invaluable for its potential applications in the rational design of new pharmaceutical agents and functional materials.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Of Alkyl Hydroperoxides Via Alkylation Of gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of a hydrated homochiral helix from an achiral zwitterionic salt, spontaneous chiral symmetry breaking and redox chromism of crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 8. Growing Crystals [web.mit.edu]
- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. prolabsystems.com [prolabsystems.com]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GitHub - lantunes/CrystaLLM: A Large Language Model of the CIF format for Crystal Structure Generation [github.com]
- 18. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 19. iucr.org [iucr.org]
- 20. Atomsk - Tutorial - CIF files [atomsk.univ-lille.fr]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Hydroxypiperidin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While not a therapeutic agent in itself, its unique bifunctional structure, combining a hydrophilic 4-hydroxypiperidine ring with a versatile carboxylic acid moiety, establishes it as a valuable scaffold and building block. This document details the compound's chemical properties, elucidates its presumptive synthetic pathway based on established chemical principles, and explores its role as a precursor in the synthesis of complex, biologically active molecules. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar structures in their research and development pipelines.
Introduction and Core Chemical Attributes
This compound, with the CAS Number 168159-39-9, is a non-chiral, bifunctional organic molecule. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The hydroxyl group at the 4-position offers a site for further chemical modification, while the N-acetic acid side chain provides a handle for amide bond formation, esterification, or introduction of other functional groups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 168159-33-9 | --INVALID-LINK-- |
The strategic combination of these features makes this compound a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the pursuit of novel therapeutics.
Historical Context and Discovery
The specific discovery of this compound is not prominently documented in seminal, standalone publications. Its emergence is more accurately understood as a logical progression in the field of medicinal chemistry. The piperidine heterocycle is a well-established "privileged scaffold," appearing in numerous approved drugs across various therapeutic areas.[1]
The development of synthetic methodologies in the 20th century, particularly those focused on the functionalization of piperidines, paved the way for the creation of a vast library of derivatives. The introduction of an acetic acid moiety at the nitrogen atom is a common strategy to create building blocks for peptide synthesis, to act as a linker, or to introduce a carboxylic acid group for interaction with biological targets.
Therefore, the "discovery" of this compound can be seen as an outcome of the systematic exploration of chemical space around the 4-hydroxypiperidine core, driven by the need for novel, functionalized building blocks in drug discovery programs.
Synthesis of this compound: A Validated Protocol
The most chemically sound and widely applicable method for the synthesis of this compound is a two-step process starting from 4-hydroxypiperidine. This process involves an initial N-alkylation with a haloacetic acid ester, followed by saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid.
Overall Synthetic Scheme
References
A Technical Guide to the Biological Potential of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Derivatives
Abstract: The 2-(4-hydroxypiperidin-1-yl)acetic acid scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent structural features—a cyclic amine, a hydroxyl group, and a carboxylic acid moiety—provide multiple points for chemical modification, making it an ideal starting point for the development of novel therapeutic agents. This technical guide synthesizes current research to provide an in-depth analysis of the significant biological activities demonstrated by derivatives of this core structure. We explore its potential across several key therapeutic areas, including neuroprotection, antimicrobial chemotherapy, and oncology. For each area, we delve into the mechanisms of action, structure-activity relationships (SAR), and present relevant quantitative data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and workflows to facilitate further investigation into this promising class of compounds.
The this compound Scaffold: A Versatile Core in Medicinal Chemistry
The piperidine ring is a foundational heterocyclic motif, frequently encountered in the structures of both natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have cemented its role as a cornerstone of drug design. The this compound molecule enhances this utility by incorporating two highly functional handles ripe for derivatization.[1]
-
The 4-hydroxyl group can be esterified, etherified, or used as a handle to introduce larger, more complex moieties, influencing the molecule's polarity, solubility, and ability to interact with specific biological targets.
-
The N-acetic acid group provides a carboxylic acid function that can be readily converted into amides, esters, or other bioisosteres, allowing for the exploration of a vast chemical space. The tertiary amine of the piperidine ring itself is a key pharmacophoric feature, often protonated at physiological pH to interact with negatively charged residues in protein binding pockets.
This inherent versatility makes the scaffold a valuable building block for constructing diverse chemical libraries aimed at early-stage drug discovery.[1] Its basic chemical properties are well-documented, providing a solid foundation for synthetic efforts.[2]
Neuroprotective Activities: A Multi-Target Approach to Neurodegeneration
Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by a complex pathophysiology involving oxidative stress, chronic neuroinflammation, mitochondrial failure, and dysregulation of intracellular calcium homeostasis.[3] The development of multi-target-directed ligands, capable of modulating several of these pathways simultaneously, is a promising therapeutic strategy.[4] Derivatives of the this compound scaffold have emerged as compelling candidates in this arena.
Mechanistic Insights
Research has shown that appropriately substituted piperidine derivatives can exert potent neuroprotective effects through multiple mechanisms:
-
Antioxidant and Anti-inflammatory Activity: Many derivatives demonstrate a strong capacity to scavenge free radicals, such as reactive oxygen species (ROS), which are key contributors to neuronal damage in AD.[3][4] This is often coupled with an ability to suppress inflammatory pathways.
-
Modulation of Calcium Homeostasis: The dysregulation of calcium is a central event in AD pathogenesis.[3] Certain derivatives act as antagonists of Voltage-Gated Calcium Channels (VGCCs), preventing the excessive calcium influx that leads to excitotoxicity and cell death.[3]
-
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a critical enzyme implicated in tau hyperphosphorylation, a hallmark of AD. Inhibition of this kinase is a key therapeutic target, and several piperidine-based compounds have shown inhibitory capacity in the low micromolar range.[4]
Structure-Activity Relationship (SAR) for Neuroprotection
The neuroprotective profile of these derivatives is highly dependent on their substitution patterns. For instance, in a series of novel 1,4-dihydropyridine derivatives built upon a related core, the presence of specific aromatic substituents was shown to be crucial for both antioxidant capacity and GSK-3β inhibition.[4] The combination of moderate VGCC antagonism with high antioxidant ability appears to be a particularly effective strategy for preventing oxidative stress-induced cell death.[3]
Data Summary: Neuroprotective Activity
The following table summarizes the activity of representative compounds from the literature, highlighting their multi-target engagement.
| Compound Class | Key Activities | Potency (IC50 / ORAC Value) | Reference |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines | Antioxidant (ROS Scavenging) | ORAC values between 0.63 - 1.84 T.eq. | [3][4] |
| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines | GSK-3β Inhibition | IC50 values in the low micromolar range | [4] |
| 1,4-Dihydropyridine Derivatives | VGCC Antagonism | IC50 values ranging from 0.5 to 5.2 μM | [3] |
Experimental Workflow: Assessing Neuroprotection
A logical workflow for evaluating the neuroprotective potential of new derivatives involves a series of in vitro assays to probe their effects on cell viability, calcium signaling, and specific enzymatic targets.
Protocol: Intracellular Calcium Imaging
This protocol describes a method to assess a compound's ability to block calcium influx through VGCCs in a neuronal cell line.
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells onto a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Probe Loading: Remove the culture medium and wash the cells twice with a Krebs-HEPES (KH) buffer. Incubate the cells with a loading solution containing 5 µM Fluo-4 AM, a calcium-sensitive fluorescent dye, for 1 hour at 37°C in the dark.[4]
-
Compound Incubation: Wash the cells twice with KH buffer to remove excess probe. Add the test compounds (e.g., at a final concentration of 10 µM) dissolved in KH buffer to the wells and incubate for 10 minutes at room temperature.
-
Depolarization and Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (Excitation: 485 nm, Emission: 520 nm). To trigger calcium influx, inject a high-potassium (70 mM K+) KH buffer to depolarize the cell membrane and open VGCCs.[4]
-
Data Analysis: Continuously record fluorescence for 2-3 minutes. The neuroprotective effect is quantified by the compound's ability to reduce the peak fluorescence intensity observed upon K+ stimulation compared to vehicle-treated control cells. Include a known VGCC blocker (e.g., nifedipine) as a positive control.
Antimicrobial Potential: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Piperidine-based structures have been explored for their antibacterial and antifungal properties, and derivatives of this compound are no exception.
Mechanism of Action: Membrane Disruption
A primary mechanism of action for many antimicrobial piperidine derivatives is the disruption of the bacterial plasma membrane.[5] Cationic derivatives, in particular, can interact with the negatively charged components of bacterial cell walls and membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This bactericidal mechanism is confirmed through scanning electron microscopy (SEM), which reveals morphological changes, and propidium iodide (PI) permeability assays, which show compromised membrane integrity.[5]
Key Derivatives and Structure-Activity Relationship
Significant antimicrobial potency has been achieved by conjugating the core scaffold with other molecules, such as fatty acids or peptides.
-
Lipopeptides: Conjugation of a 2-(4-aminopiperidin-4-yl)acetic acid derivative with lauric acid resulted in compounds with potent activity against MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] These compounds exhibited rapid, concentration-dependent killing kinetics.
-
Heterocyclic Hybrids: The fusion of piperidine with other heterocyclic systems like thiopyran has been shown to yield compounds with significant antimicrobial, larvicidal, and nematicidal activities.[6] The SAR analysis of these hybrids indicates that the specific nature of the linked heterocycle and its substituents are critical determinants of biological activity.[6]
Data Summary: Antimicrobial Activity
The table below presents Minimum Inhibitory Concentration (MIC) values for representative derivatives against various pathogens.
| Derivative Class | Organism | MIC (µM) | Reference |
| Lauric Acid Conjugate (P2) | MRSA | 3.1 - 6.2 | [5] |
| Lauric Acid Conjugate (P4) | MRSA | 3.1 - 6.2 | [5] |
| Pyridine-Thiopyran Hybrid (4e) | Various Bacteria/Fungi | Not specified, but high activity noted | [6] |
| Phenylthiazole Derivatives (pta1-3) | Candida auris | 0.24 - 0.97 µg/mL | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a 4-hydroxypiperidine moiety linked to an acetic acid group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its potential applications in targeting the central nervous system, and key considerations for its handling and analysis. The 4-hydroxypiperidine ring is a prevalent motif in many approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for various biological targets. The acetic acid side chain offers a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 195.64 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1181544-77-3 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Purity | Typically ≥95% | --INVALID-LINK--[1] |
| Storage | Store in a cool, dry place under an inert atmosphere. | --INVALID-LINK--[2] |
Synthesis Protocol
While a specific, publicly available, step-by-step synthesis protocol for this compound hydrochloride is not readily found in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles and published methods for analogous compounds. The proposed two-step synthesis starts from the commercially available 4-hydroxypiperidine.
Step 1: N-Alkylation of 4-Hydroxypiperidine with an α-Haloacetic Acid Ester
The first step involves the nucleophilic substitution of a haloacetate ester by the secondary amine of 4-hydroxypiperidine. This reaction, a standard N-alkylation, is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed as a byproduct.
-
Reactants:
-
4-Hydroxypiperidine
-
Ethyl bromoacetate (or chloroacetate)
-
Potassium carbonate (or another suitable inorganic base)
-
Acetonitrile (or another polar aprotic solvent)
-
-
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate. This intermediate can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of the Ester and Salt Formation
The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.
-
Reactants:
-
Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
-
Hydrochloric acid (aqueous solution)
-
-
Procedure:
-
Dissolve the crude or purified ethyl 2-(4-hydroxypiperidin-1-yl)acetate in an excess of aqueous hydrochloric acid (e.g., 3-6 M).
-
Heat the solution at reflux for several hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After complete hydrolysis, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to facilitate precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold water or another suitable solvent (e.g., acetone), and dry under vacuum to yield this compound hydrochloride.
-
Caption: Proposed two-step synthesis of this compound hydrochloride.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum would likely be recorded in D₂O or DMSO-d₆.
-
A broad singlet or multiplet corresponding to the hydroxyl proton (if not exchanged in D₂O).
-
A singlet for the two protons of the acetic acid methylene group (-CH₂-COOH), likely in the range of 3.0-3.5 ppm.
-
A multiplet for the proton at the 4-position of the piperidine ring (-CH-OH), expected around 3.5-4.0 ppm.
-
Complex multiplets for the methylene protons of the piperidine ring, likely in the range of 1.5-3.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carboxylic acid carbon (-COOH) in the range of 170-180 ppm.
-
A signal for the carbon of the acetic acid methylene group (-CH₂-COOH) around 55-65 ppm.
-
A signal for the carbon bearing the hydroxyl group (-CH-OH) in the piperidine ring, expected around 60-70 ppm.
-
Signals for the other piperidine ring carbons in the range of 25-55 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and the N-H stretching of the protonated amine.
-
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
-
A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretching of the hydroxyl group.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) positive mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the free base (C₇H₁₃NO₃), which has a molecular weight of 159.18 g/mol .[3]
-
Potential Applications in Drug Discovery
The structural features of this compound hydrochloride make it a compelling starting material for the synthesis of compounds targeting the central nervous system (CNS). The piperidine scaffold is a well-established pharmacophore in CNS drug discovery.
GABAergic System Modulation:
A primary area of interest for derivatives of this compound is the modulation of the GABAergic system. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
-
GABA Uptake Inhibitors (GUIs): Research has shown that N-substituted pyrrolidine-2-acetic acid and proline derivatives can act as inhibitors of GABA transport proteins (GATs).[4][5] By blocking the reuptake of GABA from the synaptic cleft, GUIs can enhance GABAergic neurotransmission. The structure of this compound is analogous to these known GUIs, suggesting that its derivatives could also exhibit this activity.
Caption: Potential mechanism of action for derivatives as GABA uptake inhibitors.
Other CNS Applications:
The 4-hydroxypiperidine scaffold is also found in compounds with other CNS activities, including analgesic and antipsychotic effects. Therefore, derivatives of this compound hydrochloride could be explored for a broader range of CNS targets.
Analytical Methods
For the analysis and quality control of this compound hydrochloride and its derivatives, High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column is appropriate for this polar compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from impurities.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be suitable as the compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be used for more universal detection.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care as a potentially hazardous substance. Safety Data Sheets (SDS) from suppliers provide general hazard information.[6]
Conclusion
This compound hydrochloride is a promising and versatile building block for the development of novel therapeutics, particularly those targeting the central nervous system. Its structural similarity to known GABAergic modulators suggests a strong potential for the discovery of new treatments for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and insights into its potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound hydrochloride [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
Safeguarding Integrity: A Technical Guide to the Stability and Storage of 2-(4-Hydroxypiperidin-1-yl)acetic Acid
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-(4-Hydroxypiperidin-1-yl)acetic acid, a versatile building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure the compound's integrity, minimize degradation, and maintain the reliability and reproducibility of experimental outcomes. This document, intended for laboratory professionals, synthesizes chemical principles with practical, field-proven methodologies.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule incorporating a hydrophilic 4-hydroxypiperidine ring and a carboxylic acid moiety. Its structure lends itself to a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. However, the very features that make it chemically useful—the tertiary amine, the hydroxyl group, and the carboxylic acid—also represent potential sites for degradation. A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice but a fundamental requirement for its effective application.
Chemical Stability Profile and Predicted Degradation Pathways
While specific forced degradation studies on this compound are not extensively reported in publicly available literature, a robust stability profile can be predicted based on the known reactivity of its constituent functional groups—the piperidine ring and the carboxylic acid. The primary degradation pathways are anticipated to be oxidation and thermal decomposition.
Oxidative Degradation
The tertiary amine within the piperidine ring is a primary site susceptible to oxidation.[1] This can occur through exposure to atmospheric oxygen over extended periods or through reaction with oxidizing agents. The likely outcomes of oxidative stress include:
-
N-oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide, altering the molecule's polarity and biological activity.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidine ring, resulting in a complex mixture of degradation products.[1]
-
Hydroxyl Group Oxidation: The secondary alcohol at the C4 position is also a potential site for oxidation, which could lead to the formation of a ketone (4-oxo-piperidine derivative).
Thermal and Photolytic Degradation
Elevated temperatures can induce degradation, primarily through decarboxylation of the acetic acid side chain.[1] This would result in the formation of 1-methyl-4-hydroxypiperidine. While the piperidine ring itself is generally thermally stable, high heat can promote complex, and often unpredictable, degradation reactions.[1]
Exposure to light, particularly UV radiation, can also provide the energy needed to initiate degradation, often through radical mechanisms.[1] Therefore, protection from light is a critical consideration for long-term storage.
The diagram below illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted Degradation Pathways.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are strongly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential thermal degradation, including decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Reduces the risk of oxidative degradation of the tertiary amine. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can accelerate degradation. |
| Light Exposure | Protect from light. | Avoids photolytic degradation initiated by UV or other high-energy light. |
| Handling | Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | The compound is classified as a skin and eye irritant. Proper handling minimizes exposure risks. |
Establishing a Stability-Indicating Method: A Proactive Approach
For researchers using this compound in critical applications, particularly in drug development, establishing a stability-indicating analytical method is essential. Such a method can accurately quantify the parent compound and separate it from any potential degradation products.
Forced Degradation Studies Protocol
Forced degradation studies are the cornerstone of developing a stability-indicating method.[2][3] The objective is to intentionally stress the compound to generate likely degradation products. A general protocol, which should be optimized for the specific compound, is provided below.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop an analytical method capable of resolving the parent compound from these products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze all stressed samples alongside an unstressed control sample using a suitable analytical method (e.g., RP-HPLC).
The following diagram outlines the workflow for a forced degradation study.
Caption: Forced Degradation Study Workflow.
Recommended Analytical Method Parameters
Based on methods validated for structurally similar compounds like N-Boc-4-hydroxypiperidine, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay.[4]
| Parameter | Suggested Starting Conditions |
| Instrumentation | HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with 0.1% formic or phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (as the compound lacks a strong chromophore) |
| Injection Volume | 10 µL |
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Commitment to Quality
The chemical integrity of this compound is fundamental to its successful use in research and development. By understanding its potential degradation pathways and implementing rigorous storage and handling protocols, scientists can ensure the reliability of their results. Furthermore, the proactive development of a validated stability-indicating method provides an indispensable tool for quality control and assurance throughout the compound's lifecycle. This guide serves as a foundational resource to empower researchers in upholding the highest standards of scientific integrity.
References
An In-depth Technical Guide to the Safe Handling of 2-(4-Hydroxypiperidin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS No. 168159-33-9). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and established laboratory safety protocols to ensure its practical application in a research and development setting. The causality behind each recommendation is explained to foster a deep-seated culture of safety.
Chemical Identification and Properties
This compound is a substituted piperidine derivative commonly used as a building block in medicinal chemistry and drug discovery. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 168159-33-9 | PubChem[1] |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 159.18 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Various Suppliers |
Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently available. Researchers should handle the compound assuming it is a stable, non-volatile solid at room temperature.
Hazard Identification and GHS Classification
The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation. This is likely due to the carboxylic acid moiety and the amine functionality, which can disrupt the skin's lipid barrier and cause localized inflammation upon contact.
-
H319: Causes serious eye irritation. The eyes are particularly sensitive to chemical irritants. Direct contact can lead to significant inflammation, pain, and potential damage to the cornea.
-
H335: May cause respiratory irritation. If the solid material is handled in a way that generates dust, these fine particles can be inhaled and irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.
The Logic of Safe Handling: A Proactive Approach
A self-validating safety protocol is built on the principle of minimizing exposure at every step. The following workflow illustrates the hierarchy of controls that should be implemented when working with this compound.
Caption: Hierarchy of controls for safe laboratory use.
Experimental Protocols: Exposure Control and First Aid
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your last and most direct line of defense. Its use is non-negotiable.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are not sufficient to protect against fine dust or splashes.[2][3]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[2][4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect the skin and clothing.[2][3]
-
Respiratory Protection: While not typically required if handled within a certified chemical fume hood, a NIOSH-approved respirator may be necessary for large-scale operations or if engineering controls are not available.
Safe Handling and Storage Protocol
-
Ventilation: All manipulations of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of dust.[5]
-
Dispensing: Use spatulas and weighing paper to handle the solid. Avoid creating dust clouds by handling the material gently.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and foodstuffs.
First Aid and Emergency Response Protocol
Immediate and correct first aid is critical to mitigating the effects of exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
Caption: First aid response to exposure incidents.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Take off any contaminated clothing and wash it before reuse. If skin irritation develops, seek medical advice.
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, it is crucial to get medical advice.
-
If Inhaled: Move the person to an area with fresh air and keep them in a position that is comfortable for breathing. If the person feels unwell, call a poison control center or a doctor for medical advice.
Accidental Release and Disposal
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Waste Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not pour chemical waste down the drain.[5] It should be treated as chemical waste and disposed of through your institution's environmental health and safety office.
Toxicological and Ecological Information
References
- 1. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. scienceready.com.au [scienceready.com.au]
Methodological & Application
Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Detailed Protocol for Researchers
Introduction: The Significance of a Versatile Scaffold
2-(4-Hydroxypiperidin-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure incorporates a hydrophilic 4-hydroxypiperidine moiety, which can enhance aqueous solubility and provide a key interaction point for biological targets, combined with a carboxylic acid group that serves as a handle for further chemical modifications, such as amide bond formation. The piperidine ring is a prevalent scaffold in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to orient substituents in defined three-dimensional space. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.
The synthetic strategy detailed herein is a robust two-step process commencing with the N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate, followed by the saponification of the intermediate ester to yield the final product. This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Synthetic Scheme
The overall synthetic pathway is illustrated below:
Caption: Two-step synthesis of the target compound.
Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the intermediate, ethyl 2-(4-hydroxypiperidin-1-yl)acetate, and its subsequent hydrolysis to the final product.
Part 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
This step involves the nucleophilic substitution of bromide from ethyl bromoacetate by the secondary amine of 4-hydroxypiperidine. Potassium carbonate is employed as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 4-Hydroxypiperidine | ≥98% | e.g., Sigma-Aldrich | Hygroscopic; store in a desiccator. |
| Ethyl bromoacetate | ≥98% | e.g., Sigma-Aldrich | Lachrymator; handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a dry solvent for optimal results. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | Lab-prepared | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | For drying. | |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypiperidine (10.1 g, 100 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and anhydrous acetonitrile (100 mL).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (18.4 g, 110 mmol, 1.1 equiv.) dropwise over 10-15 minutes. The addition is exothermic, and a slight increase in temperature may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up: After the reaction is complete (as indicated by the consumption of 4-hydroxypiperidine), allow the mixture to cool to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting oily residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). The aqueous washes help to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate as a pale yellow oil. The product is often of sufficient purity to be used in the next step without further purification.
Part 2: Hydrolysis to this compound
The ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in a mixed solvent system of water and ethanol. The reaction is followed by careful acidification to precipitate the zwitterionic product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 2-(4-hydroxypiperidin-1-yl)acetate | From Part 1 | ||
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Corrosive. |
| Ethanol (EtOH) | 200 proof | ||
| Deionized water | |||
| Hydrochloric acid (HCl) | 1 M solution | Lab-prepared | For pH adjustment. |
| Isopropanol | ACS Grade | Fisher Scientific | For crystallization. |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| pH meter or pH paper | |||
| Büchner funnel and filter paper | |||
| Vacuum flask |
Step-by-Step Procedure:
-
Saponification: Dissolve the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate (assuming 100 mmol theoretical yield from the previous step) in a mixture of ethanol (50 mL) and deionized water (50 mL) in a 250 mL round-bottom flask. Add sodium hydroxide pellets (6.0 g, 150 mmol, 1.5 equiv.) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: Once the hydrolysis is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH of the solution to approximately 5-6 by the slow, dropwise addition of 1 M hydrochloric acid while stirring. The product will precipitate as a white solid. It is crucial to avoid making the solution too acidic, as this can lead to the formation of the hydrochloride salt which is more water-soluble.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water and then with a small amount of cold isopropanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The final product, this compound, should be a white to off-white crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₁₃NO₃[1] |
| Molecular Weight | 159.18 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ = 160.09 |
Workflow Visualization
Caption: Detailed workflow for the synthesis.
Safety and Troubleshooting
-
Safety Precautions: Ethyl bromoacetate is a lachrymator and should be handled with care in a well-ventilated fume hood. Sodium hydroxide and hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Low Yield in Step 1: Ensure that anhydrous conditions are maintained, as water can hydrolyze the ethyl bromoacetate. Check the quality of the 4-hydroxypiperidine, as it can absorb moisture from the air.
-
Incomplete Hydrolysis in Step 2: If the reaction stalls, gentle heating (40-50°C) can be applied to drive the reaction to completion. Ensure that a sufficient excess of sodium hydroxide is used.
-
Product does not precipitate: If the product fails to precipitate upon acidification, it may be due to the formation of the highly water-soluble hydrochloride salt. In this case, carefully re-adjust the pH to be closer to the isoelectric point (around pH 5-6). Alternatively, the aqueous solution can be saturated with sodium chloride to decrease the solubility of the product before filtration.
-
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and considering the troubleshooting advice, researchers can confidently produce this versatile building block for their drug discovery and development programs.
References
Application Notes and Protocols for the Incorporation of 2-(4-Hydroxypiperidin-1-yl)acetic Acid in Solid-Phase Synthesis
Introduction: The Strategic Value of Piperidine Scaffolds in Peptidomimetics
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2][3] Its incorporation into peptide structures to create peptidomimetics offers a powerful strategy to enhance therapeutic properties. The introduction of non-proteinogenic building blocks like 2-(4-Hydroxypiperidin-1-yl)acetic acid can modulate physicochemical characteristics, improve metabolic stability against enzymatic degradation, and refine receptor affinity and selectivity.[4][5] This N-substituted glycine derivative provides a flexible yet conformationally constrained element, which can be pivotal for optimizing the biological activity and pharmacokinetic profile of a lead compound.
This guide provides a detailed framework for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations, from the necessity of side-chain protection to optimized coupling strategies and final cleavage, ensuring researchers can confidently utilize this versatile building block.
Core Principle: Orthogonal Protection Strategy in Fmoc-SPPS
The successful integration of functionalized, non-proteinogenic amino acids hinges on a robust orthogonal protection strategy. In the context of Fmoc-SPPS, the synthesis proceeds in a C-to-N direction on a solid support.[2][6] The temporary N-terminal α-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is labile to basic conditions (typically piperidine). In contrast, the permanent side-chain protecting groups must remain stable throughout the iterative cycles of deprotection and coupling, only to be removed during the final acidolytic cleavage from the resin.[3][7]
For this compound, the secondary alcohol on the piperidine ring represents a reactive functional group. Failure to protect this hydroxyl group would lead to undesirable side reactions during peptide elongation, such as O-acylation by the activated carboxyl group of the incoming amino acid. This would result in the formation of branched impurities and a significant reduction in the yield of the target peptide. Therefore, protection of the hydroxyl group is mandatory.[6] The tert-butyl (tBu) ether is the protecting group of choice for hydroxyl functions in Fmoc-SPPS due to its stability to the basic conditions of Fmoc removal and its clean cleavage under strong acidic conditions (e.g., trifluoroacetic acid).[7]
Thus, the building block to be used in synthesis is Fmoc-2-(4-(tert-butoxy)piperidin-1-yl)acetic acid .
Experimental Workflow & Protocols
The overall workflow for incorporating the piperidine-based building block is analogous to a standard Fmoc-SPPS cycle, with special attention paid to the coupling step due to the steric hindrance of the N-substituted glycine structure.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice.[8]
-
Weigh Resin: Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a fritted reaction vessel.
-
Swell Resin: Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL/g of resin).
-
Agitate: Gently agitate the resin at room temperature for at least 30-60 minutes to ensure complete and uniform swelling of the polymer beads. This is crucial for exposing the reactive sites for the first coupling.[6]
-
Drain: Drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc Deprotection
This protocol is used to remove the Fmoc group from the N-terminus of the growing peptide chain in each cycle.
-
Add Reagent: To the swollen resin, add a solution of 20% piperidine in DMF.
-
React: Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Repeat: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 3: Coupling of Fmoc-2-(4-(tert-butoxy)piperidin-1-yl)acetic acid
The coupling of N-substituted amino acids, such as the target piperidine derivative, is often slower and more challenging than for standard proteinogenic amino acids due to steric hindrance. Therefore, the use of a more potent coupling reagent and potentially extended reaction times are recommended.[7]
Caption: Activation and coupling workflow for the piperidine derivative.
Reagents:
-
Fmoc-2-(4-(tert-butoxy)piperidin-1-yl)acetic acid (3-4 equivalents relative to resin loading)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-3.8 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-2-(4-(tert-butoxy)piperidin-1-yl)acetic acid and HATU in DMF.
-
Add Base: Add DIPEA to the mixture.
-
Pre-activate: Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.
-
Agitate: Agitate the reaction mixture at room temperature for 2-4 hours. For challenging sequences, a double coupling (repeating steps 1-5) may be necessary to drive the reaction to completion.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitor (Optional but Recommended): Perform a Kaiser test on a few resin beads. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling. A positive test (blue beads) indicates incomplete coupling, and a second coupling should be performed.[6]
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups, including the tBu group on the piperidine's hydroxyl function.
Cleavage Cocktail (Reagent B):
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Note: Prepare fresh and use in a well-ventilated fume hood.
Procedure:
-
Final Fmoc Deprotection: Perform one final Fmoc deprotection cycle (Protocol 2) on the N-terminal residue.
-
Wash and Dry: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.
-
Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approx. 10 mL/g of resin).
-
React: Stir the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.
-
Filter: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash Resin: Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate Peptide: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Isolate Peptide: Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash Pellet: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Data Presentation: Expected Outcomes
The efficiency of coupling sterically hindered building blocks is critical for the overall purity of the final peptide. The following table provides expected outcomes based on the use of different coupling reagents.
| Coupling Reagent | Activation Time | Coupling Time | Typical Crude Purity (%) | Notes |
| DCC/HOBt | 15-20 min | 4-6 h | 60-75% | Standard, cost-effective but may be insufficient for hindered couplings.[7] |
| HBTU/DIPEA | 2-5 min | 2-4 h | 80-90% | More efficient than carbodiimide methods for standard SPPS.[2] |
| HATU/DIPEA | 2-5 min | 2-4 h | >90% | Highly recommended for sterically hindered residues like N-substituted glycines. [7] |
| COMU/DIPEA | 2-5 min | 1-3 h | >90% | High efficiency, similar to HATU, with non-explosive byproducts. |
Conclusion and Best Practices
The successful incorporation of this compound into peptide sequences via Fmoc-SPPS is readily achievable with careful consideration of the underlying chemistry. The key determinants of success are:
-
Hydroxyl Group Protection: Always use the tBu-protected version of the building block, Fmoc-2-(4-(tert-butoxy)piperidin-1-yl)acetic acid , to prevent O-acylation side reactions.
-
Potent Coupling Reagents: Employ a high-efficiency uronium/aminium salt coupling reagent, such as HATU or HCTU, to overcome the steric hindrance of the N-substituted scaffold and ensure high coupling yields.
-
Reaction Monitoring: Utilize the Kaiser test or other in-process controls to confirm the completion of each coupling step before proceeding to the next cycle.
-
Thorough Washing: Ensure extensive washing between steps to remove excess reagents and byproducts, which is critical for the purity of the final product.
By adhering to these principles and protocols, researchers can effectively leverage the unique structural and conformational properties of this compound to advance their peptidomimetic and drug discovery programs.
References
- 1. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 3. peptide.com [peptide.com]
- 4. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols for the Use of 2-(4-Hydroxypiperidin-1-yl)acetic Acid as a Linker in PROTAC Design
Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins implicated in disease.[1] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][] The evolution of linker design has moved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated scaffolds that impart desirable pharmacological attributes.[2] Within this context, rigid heterocyclic scaffolds, such as piperidine, have garnered significant attention.
This guide provides a comprehensive overview of the application of 2-(4-Hydroxypiperidin-1-yl)acetic acid as a linker component in PROTAC design. We will explore the rationale behind its use, provide detailed protocols for its incorporation into a PROTAC, and outline the necessary assays for the characterization of the final conjugate.
The Rationale for Employing a Piperidine-Based Linker
The incorporation of a piperidine moiety, such as that in this compound, into a PROTAC linker can offer several advantages over traditional flexible linkers:
-
Conformational Rigidity: The piperidine ring introduces a degree of rigidity into the linker.[4] This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex, potentially reducing the entropic penalty associated with binding.[4]
-
Improved Physicochemical Properties: Saturated heterocycles can modulate a PROTAC's drug-like properties. The inclusion of a piperidine moiety can enhance aqueous solubility, a common challenge for large PROTAC molecules.[5] This is particularly relevant for the hydroxyl-substituted piperidine in our linker of interest. Furthermore, rigid linkers have been shown to improve cell permeability.[6]
-
Enhanced Metabolic Stability: The piperidine scaffold is generally more resistant to metabolic degradation compared to linear linkers, which can lead to an improved pharmacokinetic profile.[5] The successful clinical candidates ARV-110 and ARV-471, for example, incorporate rigid linkers containing piperidine and piperazine moieties, which contributed to their improved metabolic stability and potency.[4]
The this compound building block is particularly versatile. The carboxylic acid provides a convenient handle for standard amide bond formation, while the hydroxyl group can be used for further modifications or may contribute to improved solubility.
PROTAC Design and Synthesis: A Hypothetical Case Study
To illustrate the application of our featured linker, we will outline the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology, for degradation via the Cereblon (CRBN) E3 ligase.
Our hypothetical PROTAC, which we will name Pip-BRD4-Degrader , will consist of:
-
POI Ligand: (+)-JQ1, a potent and well-characterized inhibitor of the BET bromodomain family, modified with a carboxylic acid for linker attachment.
-
E3 Ligase Ligand: Pomalidomide, a derivative of thalidomide that binds to CRBN, functionalized with an amine for linker conjugation.
-
Linker: Derived from this compound.
Visualizing the PROTAC Mechanism and Synthesis
Caption: General mechanism of PROTAC action.
Caption: Synthetic workflow for Pip-BRD4-Degrader.
Protocol 1: Synthesis of Pip-BRD4-Degrader
This protocol outlines a two-step amide coupling strategy.
Step 1: Coupling of JQ1-COOH with the Linker
-
Reagents and Materials:
-
JQ1-COOH (1.0 equivalent)
-
tert-butyl (1-(carboxymethyl)piperidin-4-yl)carbamate (Amine-protected linker, 1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve JQ1-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-protected piperidine linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the JQ1-Linker(Boc) intermediate.
-
Step 2: Deprotection and Final Coupling with Pomalidomide-NH2
-
Reagents and Materials:
-
JQ1-Linker(Boc) intermediate (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Pomalidomide-NH2 (1.2 equivalents)
-
HATU (1.5 equivalents)
-
DIPEA (4.0-5.0 equivalents)
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure:
-
Boc Deprotection: Dissolve the JQ1-Linker(Boc) intermediate in a solution of 20-50% TFA in anhydrous DCM. Stir at room temperature for 1-2 hours. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
Final Coupling: Dissolve the resulting TFA salt of the deprotected intermediate and Pomalidomide-NH2 in anhydrous DMF.
-
Add DIPEA to neutralize the TFA salt and to act as the base for the coupling reaction.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC, Pip-BRD4-Degrader.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
-
Biological Evaluation of the Synthesized PROTAC
Following successful synthesis and characterization, the biological activity of Pip-BRD4-Degrader must be thoroughly evaluated.
Visualizing the Evaluation Workflow
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Amide Coupling of 2-(4-Hydroxypiperidin-1-yl)acetic acid with Primary Amines
Introduction: The Strategic Importance of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster pharmaceuticals.[1] The formation of this bond through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in the synthesis of new chemical entities.[1][2] This guide provides a detailed technical overview and practical protocols for the amide coupling of 2-(4-Hydroxypiperidin-1-yl)acetic acid with primary amines. This particular structural motif is of significant interest as the 4-hydroxypiperidine group can serve as a versatile scaffold, imparting favorable physicochemical properties such as improved solubility and potential for hydrogen bonding interactions with biological targets.
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[3] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that readily reacts with the amine nucleophile.[1][3][4] This is typically achieved using a "coupling reagent."[4] The choice of coupling reagent, solvent, base, and reaction conditions is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity, especially in complex molecular settings.[5]
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
The fundamental principle behind most amide coupling reactions involves the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the primary amine to form the desired amide.
Two of the most widely employed classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[6][7][8]
-
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt): The reaction proceeds through several steps. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[9] This intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate these issues and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is introduced. HOBt reacts with the O-acylisourea to form a more stable and less racemization-prone active ester.[5][9] This HOBt-ester is then cleanly converted to the amide upon reaction with the amine.[9]
-
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU): Reagents like HATU are known for their high efficiency and rapid reaction rates, even with sterically hindered substrates.[6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] The subsequent aminolysis is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom in the HOAt moiety, which stabilizes the transition state.[6]
Experimental Workflow Overview
The general workflow for the amide coupling of this compound with a primary amine is a multi-step process that requires careful execution to ensure success.
Caption: General workflow for amide coupling.
Selection of Reagents and Conditions
The optimal conditions for amide coupling can vary significantly depending on the specific primary amine being used. Factors such as steric hindrance and electronic properties of the amine will dictate the choice of coupling reagent and reaction parameters.[5]
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature (°C) | Key Advantages & Considerations |
| EDC·HCl | HOBt or OxymaPure | DIPEA, TEA, NMM | DMF, DCM | 0 to RT | Cost-effective; byproducts are water-soluble, simplifying workup.[10] Prone to racemization without an additive.[9] |
| HATU | None | DIPEA, TEA | DMF, ACN, DCM | RT | Highly efficient, fast reaction rates, good for sterically hindered substrates.[6][8] More expensive. Pre-activation of the acid is often recommended.[5][11] |
| HBTU/TBTU | HOBt (optional) | DIPEA, NMM | DMF | RT | Very efficient with low racemization, especially with HOBt.[7] Byproducts are generally soluble.[12] |
| T3P® | Pyridine, TEA | Pyridine, TEA | EtOAc, DCM | RT to 50 | Byproducts are water-soluble. Considered a greener and safer alternative to some uronium reagents. |
-
EDC·HCl : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
-
HOBt : 1-Hydroxybenzotriazole
-
DIPEA : N,N-Diisopropylethylamine
-
TEA : Triethylamine
-
NMM : N-Methylmorpholine
-
DMF : N,N-Dimethylformamide
-
DCM : Dichloromethane
-
HATU : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
HBTU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
TBTU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
-
T3P® : Propylphosphonic Anhydride
Detailed Experimental Protocols
Materials and Equipment:
-
Primary amine
-
Coupling reagent (e.g., EDC·HCl, HATU)
-
Additive (e.g., HOBt)
-
Anhydrous solvents (DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA)
-
Round-bottom flasks, magnetic stir bars, and stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and LC-MS for reaction monitoring
-
Silica gel for column chromatography
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for a wide range of primary amines.
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the primary amine (1.0-1.2 equiv.), and HOBt (1.2 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[9]
-
Addition of Base and EDC: Add DIPEA (2.0-2.5 equiv.) dropwise, followed by the portion-wise addition of EDC·HCl (1.2-1.5 equiv.).[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[5]
-
If DCM was used as the solvent, dilute with more DCM and wash successively with 1 M HCl or 10% citric acid, saturated aqueous NaHCO₃, and brine.[10][15] If DMF was used, dilute with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is particularly useful for challenging couplings, including those involving sterically hindered or electron-deficient amines.
-
Acid Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM.[5]
-
Reagent Addition: Add HATU (1.0-1.2 equiv.) and DIPEA (2.0-3.0 equiv.).[5]
-
Activation Time: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[5][11]
-
Amine Addition: Add the primary amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1. The workup for HATU reactions is similar to that for EDC couplings, as the byproducts are also water-soluble.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Increase the equivalents of the coupling reagent and base. Ensure reagents are fresh and anhydrous.[5] |
| Deactivation of the amine (protonation). | Ensure sufficient base is present to neutralize any acid salts and the carboxylic acid itself.[5] | |
| Presence of water (hydrolysis of active intermediate). | Use anhydrous solvents and reagents. Dry glassware thoroughly.[5] | |
| Formation of Side Products | Racemization of an adjacent chiral center. | Use an additive like HOBt or OxymaPure. Run the reaction at a lower temperature (0 °C).[5] |
| Guanidinylation of the amine (with uronium reagents). | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. | |
| Difficult Purification | Water-soluble byproducts remaining. | Ensure thorough aqueous washes during workup. The urea byproduct from EDC and HATU byproducts are generally water-soluble.[10] |
| Unreacted starting materials. | Consider using a slight excess of one reagent (the less valuable one) to drive the reaction to completion, simplifying purification. |
Conclusion
The successful amide coupling of this compound with primary amines is a highly achievable and versatile transformation critical to modern drug discovery efforts. By understanding the underlying mechanisms of carboxylic acid activation and carefully selecting the appropriate coupling reagents, solvents, and bases, researchers can efficiently synthesize a diverse range of amide products. The protocols provided herein, utilizing both the economical EDC/HOBt system and the highly efficient HATU reagent, offer robust starting points for a variety of synthetic challenges. Careful monitoring, appropriate workup, and methodical troubleshooting are key to maximizing yields and obtaining high-purity materials for subsequent biological evaluation.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride [cymitquimica.com]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes and Protocols: Esterification of 2-(4-Hydroxypiperidin-1-yl)acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Scaffold
2-(4-Hydroxypiperidin-1-yl)acetic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The molecule incorporates a secondary alcohol on a piperidine ring and a carboxylic acid moiety, offering multiple points for chemical modification. Esterification of the carboxylic acid group is a critical transformation, enabling the synthesis of a diverse array of derivatives with modulated physicochemical properties such as lipophilicity, solubility, and metabolic stability. These esters are key intermediates in the development of novel therapeutics, including but not limited to, treatments for thrombotic disorders.[1] This document provides a detailed guide to the common esterification strategies for this substrate, emphasizing the underlying chemical principles and offering robust, field-proven protocols.
Chemical Principles and Strategic Considerations
The structure of this compound presents unique challenges and opportunities for esterification. The presence of a nucleophilic secondary hydroxyl group and a tertiary amine, in addition to the target carboxylic acid, necessitates careful selection of reaction conditions to ensure chemoselectivity.
-
The Target Transformation: The primary goal is the conversion of the carboxylic acid into an ester. This is typically achieved by reacting the acid with an alcohol in the presence of a catalyst or coupling agent.
-
Potential Side Reactions:
-
Acylation of the Hydroxyl Group: Under certain conditions, the secondary alcohol can compete with the external alcohol, leading to the formation of lactones or intermolecular oligoesters.
-
Reaction at the Tertiary Amine: While generally less reactive as a nucleophile compared to the alcohol, the tertiary amine can be protonated under acidic conditions, which can influence the overall reactivity of the molecule. It can also act as a base, potentially interfering with base-sensitive reagents. In some cases, tertiary amines can catalyze transesterification reactions.[2]
-
Due to the presence of multiple functional groups, protecting group strategies can be employed, though they add steps and cost to a synthetic route.[3] However, direct esterification is often achievable with the appropriate choice of methodology.
Comparative Overview of Esterification Methodologies
Several methods can be employed for the esterification of this compound. The choice of method depends on the scale of the reaction, the nature of the alcohol, and the acid/base sensitivity of the substrate.[4]
| Method | Reagents/Catalyst | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid (H₂SO₄, TsOH) | Cost-effective, simple procedure.[5] | Requires harsh acidic conditions and high temperatures; reversible reaction.[6][7] Not suitable for acid-labile substrates. | Simple, non-sensitive primary and secondary alcohols.[4] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | Mild reaction conditions, suitable for acid-sensitive substrates.[8] Effective for sterically hindered alcohols.[8] | DCC can cause allergic reactions.[9] Formation of N-acylurea byproduct can complicate purification.[8] | A wide range of alcohols, including tertiary and acid-sensitive ones.[8][10] |
| Acyl Chloride Formation followed by Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol/Base | High reactivity of the acyl chloride intermediate drives the reaction to completion. | Two-step process; requires careful handling of corrosive and moisture-sensitive reagents. | Cases where other methods fail due to low reactivity. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters (e.g., Ethyl Ester)
This protocol is a classic, cost-effective method suitable for producing simple esters where the alcohol can be used in large excess to drive the equilibrium.[5][11]
Rationale: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[7] Using the alcohol as the solvent ensures a large excess, pushing the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]
Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous ethanol (20-50 eq, serving as both reagent and solvent).
-
While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the final pH is ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting:
-
Low Yield: The reaction is reversible. Ensure the alcohol is anhydrous and used in large excess. If feasible, removing water using a Dean-Stark apparatus can improve the yield.[7][12]
-
Incomplete Reaction: Extend the reflux time. Ensure the temperature is adequate for reflux.
Protocol 2: Steglich Esterification for More Complex or Sensitive Alcohols
This method is ideal for substrates that are sensitive to harsh acidic conditions and for coupling with sterically hindered or valuable alcohols where using a large excess is not practical.[8][13]
Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a more reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester.[8] The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct.[14]
Diagram: Steglich Esterification Mechanism
Caption: Key steps in the Steglich Esterification mechanism.
Materials:
-
This compound
-
Alcohol (R'-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes or Diethyl Ether
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq) and the alcohol (1.1-1.5 eq) in anhydrous DCM.
-
Add DMAP (0.1-0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring mixture. Caution: DCC is a potent allergen; handle with gloves in a fume hood.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings. Concentrate under reduced pressure.
-
If residual DCU is present, it can often be precipitated by dissolving the crude product in a minimal amount of DCM and adding hexanes or diethyl ether, followed by filtration.
-
Purify the resulting crude ester by column chromatography on silica gel.
Troubleshooting:
-
Formation of N-acylurea: This side product can become significant with sterically hindered substrates.[8] Running the reaction at 0 °C for a longer period can sometimes minimize this. Using EDC is often preferred as the resulting urea byproduct is water-soluble, simplifying the workup.[4]
-
Purification Difficulties: The DCU byproduct can be challenging to remove completely. Precipitation as described in step 9 is often effective.
Product Characterization
The successful synthesis of the target ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the incorporation of the alcohol moiety by observing characteristic signals for the new ester group (e.g., a quartet and triplet for an ethyl ester) and the disappearance of the carboxylic acid proton signal.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretch characteristic of an ester (typically 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired product.
Conclusion
The esterification of this compound is a fundamental transformation for generating libraries of compounds for drug discovery. While the Fischer esterification offers a simple and economical route for simple alcohols, the mild and versatile conditions of the Steglich esterification provide a more robust method for a wider range of substrates, particularly those that are acid-sensitive or sterically demanding. Careful consideration of the substrate's properties and the specific alcohol being used will guide the researcher to the optimal synthetic strategy.
References
- 1. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Note: Strategic Use of Protecting Groups in the Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
Introduction
2-(4-Hydroxypiperidin-1-yl)acetic acid is a valuable building block in medicinal chemistry, serving as a scaffold in the synthesis of a wide range of biologically active compounds. Its structure incorporates three key functional groups: a secondary amine within the piperidine ring, a hydroxyl group at the 4-position, and a carboxylic acid moiety. The simultaneous presence of these reactive sites necessitates a carefully designed protecting group strategy to achieve selective transformations and ensure the successful synthesis of the target molecule or its derivatives. This application note provides a detailed guide to the selection and implementation of protecting group strategies for the synthesis of this compound, offering field-proven insights and detailed protocols.
The nucleophilic nature of the secondary amine and the hydroxyl group, coupled with the acidity of the carboxylic acid, presents a classic challenge in organic synthesis.[1][2][3] A robust protecting group strategy is paramount to prevent unwanted side reactions, such as self-polymerization or reaction at unintended sites during N-alkylation to introduce the acetic acid side chain.[4][5] This guide will explore orthogonal protecting group schemes, which allow for the selective deprotection of one functional group in the presence of others, a critical aspect of multi-step synthetic routes.[6]
Strategic Considerations for Protecting Group Selection
The synthesis of this compound typically involves the N-alkylation of 4-hydroxypiperidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group. This central transformation dictates the choice of protecting groups for the hydroxyl and the eventual carboxylic acid functionalities.
A logical synthetic approach involves the protection of the hydroxyl group of 4-hydroxypiperidine, followed by N-alkylation with an ester of a haloacetic acid (e.g., ethyl bromoacetate), and concluding with the deprotection of the hydroxyl and ester groups. The secondary amine of 4-hydroxypiperidine generally does not require protection as it is the site of the desired alkylation.
Below is a workflow diagram illustrating the decision-making process for selecting a suitable protecting group strategy.
Caption: General synthetic workflow for this compound.
Protecting the Hydroxyl Group
The choice of protecting group for the 4-hydroxyl position is critical and must be stable to the basic or neutral conditions of the subsequent N-alkylation step. Two common and effective choices are silyl ethers and benzyl ethers.
Silyl Ethers: A Versatile and Labile Option
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and mild cleavage methods.[5][7] For this synthesis, the tert-butyldimethylsilyl (TBDMS) group is a suitable choice due to its steric bulk, which provides stability against many reagents.[5]
Protection Protocol: Formation of tert-Butyldimethylsilyl (TBDMS) Ether
-
Materials: 4-hydroxypiperidine, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, and anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve 4-hydroxypiperidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. g. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected 4-hydroxypiperidine.
Deprotection of TBDMS Ethers: Silyl ethers are typically removed using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.[8][9][10] This orthogonality allows for selective removal without affecting a benzyl ether or hydrolyzing an ester under non-acidic conditions.
Benzyl Ethers: A Robust Alternative
Benzyl (Bn) ethers offer greater stability compared to silyl ethers, particularly under acidic conditions.[11][12] This can be advantageous if subsequent synthetic steps require acidic environments.
Protection Protocol: Formation of Benzyl (Bn) Ether
-
Materials: 4-hydroxypiperidine, sodium hydride (NaH), benzyl bromide (BnBr), and anhydrous tetrahydrofuran (THF).
-
Procedure: a. Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere. b. Cool the suspension to 0 °C. c. Add a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the reaction mixture back to 0 °C and add BnBr (1.1 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 16-24 hours. g. Monitor the reaction by TLC. h. Carefully quench the reaction by the slow addition of water. i. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the benzyl-protected 4-hydroxypiperidine.
Deprotection of Benzyl Ethers: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild and efficient process.[11][13][14] Oxidative methods can also be employed.[15]
Protecting the Carboxylic Acid Group
The N-alkylation is typically performed with an ester of a haloacetic acid to avoid the acidic proton of the carboxylic acid, which would interfere with the reaction. The ester, therefore, acts as a protecting group for the carboxylic acid.[4][16] Common choices are methyl, ethyl, or tert-butyl esters.
Methyl and Ethyl Esters
Methyl and ethyl esters are readily available and easily introduced. They are stable to the conditions of N-alkylation.
Deprotection (Hydrolysis) of Methyl/Ethyl Esters: These esters are typically hydrolyzed under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by acidification to yield the carboxylic acid.[17][18][19][20] Acid-catalyzed hydrolysis is also possible but is a reversible process.[17][18][19][20]
tert-Butyl Esters
tert-Butyl esters provide the advantage of being cleavable under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the hydrogenolysis conditions used for benzyl ether deprotection and the fluoride-based cleavage of silyl ethers.[21]
Orthogonal Protecting Group Strategies in Action
The choice of protecting groups for the hydroxyl and carboxyl functionalities should be guided by the principle of orthogonality to allow for selective deprotection.
Strategy 1: TBDMS and Ethyl Ester - A Fluoride and Base Labile Combination
This strategy employs a TBDMS group for the alcohol and an ethyl ester for the carboxylic acid precursor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 3. jocpr.com [jocpr.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 16. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 17. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: 2-(4-Hydroxypiperidin-1-yl)acetic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The 4-hydroxypiperidine moiety is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability, as well as its ability to engage in crucial hydrogen bonding interactions within protein binding sites. When further elaborated with an acetic acid side chain at the 1-position, we arrive at 2-(4-Hydroxypiperidin-1-yl)acetic acid, a bifunctional building block that has found remarkable utility in the design of sophisticated drug candidates, ranging from targeted kinase inhibitors to innovative protein degraders.
This technical guide provides an in-depth exploration of the applications of this compound and its close derivatives in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into advanced pharmaceutical agents, and discuss the underlying biological pathways these molecules are designed to modulate.
Core Applications in Drug Design
The unique structural features of this compound—a rigid heterocyclic core, a hydrogen bond-donating hydroxyl group, and a carboxylic acid handle for further chemical modification—make it an exceptionally versatile tool for medicinal chemists. Two of the most prominent applications are:
-
As a Core Structural Element in Kinase Inhibitors: The piperidine ring can serve as a central scaffold to orient functional groups in the three-dimensional space of a kinase's ATP-binding pocket. The hydroxyl group can form key interactions with hinge region residues, while the acetic acid moiety can be functionalized to extend into other regions of the active site or to modulate physicochemical properties. A prime example of a closely related scaffold is found in the recently approved drug Capivasertib (AZD5363) , a potent inhibitor of the Akt kinase.[1][2]
-
As a Rigid Linker in Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The rigid nature of the piperidine ring can help to pre-organize the PROTAC into a conformation that is optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] The acetic acid handle provides a convenient attachment point for either the target-binding moiety or the E3 ligase ligand.
Application Spotlight I: A Scaffold for Kinase Inhibition - The Case of Capivasertib (AZD5363)
Capivasertib (Truqap) is a first-in-class, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). It was approved by the FDA in November 2023 for the treatment of certain types of breast cancer. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a common event in many human cancers, making Akt a critical therapeutic target.[4] The core of Capivasertib features a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold, a close analogue of our topic molecule, which plays a crucial role in its potent and selective inhibition of Akt.
The PI3K/Akt Signaling Pathway: A Rationale for Inhibition
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation and downstream signaling cascade are depicted in the diagram below.
Caption: The PI3K/Akt signaling pathway.
In many cancers, mutations in components of this pathway, such as PIK3CA or loss of the tumor suppressor PTEN, lead to the constitutive activation of Akt, driving tumor growth and resistance to therapy.[4] Capivasertib, by inhibiting Akt, effectively blocks these downstream pro-survival signals.
Protocol: Synthesis of a Key Capivasertib Intermediate
The following protocol is adapted from the primary literature describing the synthesis of Capivasertib (AZD5363) and details the creation of a key piperidine-based intermediate.[5][6] This exemplifies the strategic use of a functionalized piperidine scaffold.
Workflow for the Synthesis of the Piperidine Core of Capivasertib
Caption: Synthetic workflow for the piperidine intermediate.
Step-by-Step Methodology:
-
Step 1: Synthesis of tert-Butyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methoxycarbonyl)piperidine-1-carboxylate
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and tert-butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylate (1.1 eq) in 2-butanol, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product. Causality: This is a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the piperidine derivative displaces the chlorine atom on the pyrimidine ring. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
-
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid intermediate. Causality: This step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid, which is then ready for amide coupling to introduce the side chain of Capivasertib.
-
Application Spotlight II: A Rigid Linker for PROTACs
The development of PROTACs has opened up new avenues for targeting proteins previously considered "undruggable." The linker is a crucial component, and the incorporation of rigid moieties like the 4-hydroxypiperidine ring can improve the pharmacokinetic properties and degradation efficiency of the PROTAC.[1] The this compound building block is an excellent starting point for creating such linkers.
Protocol: General Synthesis of a Piperidine-Containing PROTAC Linker
This protocol outlines a general strategy for using this compound to synthesize a linker ready for conjugation in a PROTAC.
Workflow for Piperidine Linker Synthesis
Caption: General workflow for PROTAC linker synthesis.
Step-by-Step Methodology:
-
Step 1: Esterification of the Carboxylic Acid
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester as its hydrochloride salt. Causality: Protection of the carboxylic acid as a methyl ester prevents it from interfering with subsequent reactions involving the hydroxyl group.
-
-
Step 2: Linker Elongation via Alkylation
-
Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a suitable electrophile, for example, tert-butyl (2-bromoethyl)carbamate (1.2 eq), to introduce a protected amine functionality for later conjugation.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography. Causality: This Williamson ether synthesis extends the linker from the hydroxyl group. The choice of electrophile can be varied to introduce different functionalities (e.g., an alkyne for click chemistry or a protected carboxylic acid).
-
-
Step 3: Hydrolysis of the Ester
-
Dissolve the product from Step 2 (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the mixture to pH 4-5 with 1N HCl and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layers to yield the final linker with a free carboxylic acid for amide bond formation with a target-binding ligand or an E3 ligase ligand. Causality: Deprotection of the methyl ester reveals the carboxylic acid, providing a handle for the final coupling steps in the PROTAC synthesis.
-
Physicochemical Properties and Their Implications
The utility of this compound in drug design is deeply rooted in its physicochemical properties.
| Property | Typical Value/Range | Implication in Drug Design |
| Molecular Weight | ~159.18 g/mol [7] | Low molecular weight makes it an ideal starting point for building more complex molecules without violating Lipinski's Rule of Five. |
| logP | Low (hydrophilic) | The hydroxyl and carboxylic acid groups contribute to its hydrophilicity, which can improve the aqueous solubility of the final drug molecule. This is often a desirable trait for oral bioavailability. |
| pKa | Carboxylic acid: ~3-5; Piperidine nitrogen: ~8-10 | The presence of both acidic and basic centers allows for fine-tuning of the overall charge state of the molecule at physiological pH, which can impact cell permeability and target engagement. |
| Hydrogen Bond Donors/Acceptors | 2 Donors (OH, COOH); 3 Acceptors (O from OH, O from COOH, N) | The ability to form multiple hydrogen bonds is crucial for high-affinity binding to protein targets. |
| Rigidity | Conformationally restricted ring | The rigid piperidine ring reduces the entropic penalty upon binding to a target and helps to position substituents in a well-defined orientation. |
Conclusion
This compound and its derivatives represent a powerful platform in modern medicinal chemistry. Its inherent structural and physicochemical properties make it a highly sought-after building block for creating drugs that are both potent and possess favorable pharmacokinetic profiles. As demonstrated by its conceptual relationship to the scaffold of the approved drug Capivasertib and its utility as a linker in the burgeoning field of PROTACs, this "privileged scaffold" will undoubtedly continue to be a cornerstone in the development of next-generation therapeutics. The protocols and rationale presented herein provide a foundational understanding for researchers and drug development professionals seeking to leverage the unique advantages of this versatile chemical entity.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
preparation of 2-(4-Hydroxypiperidin-1-yl)acetic acid derivatives for antibacterial screening
Application Note & Protocol
Introduction: The Piperidine Scaffold in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the piperidine ring being a particularly privileged scaffold.[1][2][3] Found in numerous natural products and FDA-approved drugs, the piperidine moiety offers a versatile, three-dimensional structure that can be readily functionalized to optimize pharmacological properties.[1] Its saturated nature often imparts improved solubility and metabolic stability compared to corresponding aromatic systems, making it an attractive starting point for drug development.[3]
This application note provides a comprehensive guide for the synthesis and antibacterial evaluation of a focused library of compounds derived from the 2-(4-hydroxypiperidin-1-yl)acetic acid core.[4][5] This scaffold features three key points for chemical modification: the secondary alcohol, the tertiary amine, and the carboxylic acid. This allows for the systematic exploration of the chemical space to identify structure-activity relationships (SAR) crucial for developing potent antibacterial agents.
We present a self-validating workflow, beginning with the robust synthesis of the core structure via N-alkylation of 4-hydroxypiperidine. We then detail a standard method for derivatization by forming amides at the carboxylic acid position. Finally, we provide a detailed, step-by-step protocol for assessing the antibacterial efficacy of these novel derivatives using the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Part 1: Synthesis of this compound and its Amide Derivatives
A. Principle and Rationale
The synthetic strategy is a two-stage process. The first stage involves the synthesis of the core scaffold, this compound. This is efficiently achieved through the nucleophilic substitution (N-alkylation) of 4-hydroxypiperidine with an α-haloacetate, such as ethyl bromoacetate. The reaction proceeds by the attack of the secondary amine of piperidine on the electrophilic carbon of the ethyl bromoacetate. A mild base is used to neutralize the HBr generated during the reaction, driving it to completion. The resulting ester is then hydrolyzed under basic conditions (saponification) to yield the desired carboxylic acid.
The second stage involves creating a library of derivatives to explore SAR. Amide bond formation is a fundamental reaction in medicinal chemistry. We employ a standard peptide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents to link the synthesized carboxylic acid with a panel of diverse primary and secondary amines.[1] This method is reliable, high-yielding, and minimizes side reactions.
B. Synthetic Workflow Diagram
Caption: General two-stage synthesis of target amide derivatives.
C. Materials and Reagents
| Reagent / Material | Grade | Supplier (Example) | Notes |
| 4-Hydroxypiperidine | ≥98% | Sigma-Aldrich | - |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich | Lachrymator, handle in fume hood. |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | Finely powdered. |
| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich | - |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | ≥98% | Sigma-Aldrich | Store desiccated at -20°C. |
| Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich | Store desiccated. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | Redistill if necessary. |
| Various primary/secondary amines | ≥98% | Various | For derivatization. |
| Acetonitrile (ACN), Anhydrous | HPLC Grade | Fisher Scientific | - |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | - |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | - |
| Ethyl acetate (EtOAc), Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Magnetic stirrer with heating, round-bottom flasks, condenser, TLC plates | - | Standard lab suppliers | - |
D. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine (5.05 g, 50 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 eq).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Slowly add ethyl bromoacetate (6.6 mL, 60 mmol, 1.2 eq) to the suspension via a dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (4-hydroxypiperidine) will be visible at the baseline, while the product will have a higher Rf value.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetonitrile (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. The product is typically of sufficient purity for the next step, but can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Core Scaffold)
-
Reaction Setup: Dissolve the crude ethyl ester from Protocol 1 (approx. 50 mmol) in a mixture of Tetrahydrofuran (THF, 75 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add lithium hydroxide monohydrate (4.2 g, 100 mmol, 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the saponification by TLC until the starting ester spot has completely disappeared.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester or organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 1M HCl. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the final product.
Protocol 3: General Protocol for Amide Derivative Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (159 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add HOBt (153 mg, 1.0 mmol, 1.0 eq) and EDCI (230 mg, 1.2 mmol, 1.2 eq). Stir the mixture for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) followed by DIPEA (0.35 mL, 2.0 mmol, 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Antibacterial Screening Protocol
A. Principle and Rationale
The primary goal of antibacterial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6] The broth microdilution method is a standardized and widely used technique for determining MIC values in a high-throughput format.[6] This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[7][8] After incubation, the plates are visually inspected for bacterial growth. This allows for a quantitative assessment of the potency of each synthesized derivative against selected Gram-positive and Gram-negative bacteria. For compounds showing significant activity, a subsequent Minimum Bactericidal Concentration (MBC) test can be performed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects.[8]
B. Antibacterial Screening Workflow
Caption: Workflow for MIC and MBC determination.
C. Detailed Protocol: MIC Determination by Broth Microdilution
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of each synthesized derivative at 1280 µg/mL in 100% DMSO.
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25923, Gram-negative).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Controls: Prepare a stock solution of a standard antibiotic (e.g., Ciprofloxacin) as a positive control. Use DMSO as a vehicle control.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (<24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 198 µL of sterile CAMHB to wells in column 1. Add 2 µL of the 1280 µg/mL compound stock solution to the corresponding well in column 1. This creates a starting concentration of 128 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Column 11: Growth control (100 µL CAMHB, no compound).
-
Column 12: Sterility control (200 µL CAMHB, no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (except column 12) will be 200 µL, and the final test concentrations will range from 64 µg/mL to 0.125 µg/mL.
-
-
Incubation:
-
Seal the plates (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Check controls: The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
-
D. Data Presentation
Summarize results in a clear, tabular format.
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SC-01 | -H (Core Acid) | >64 | >64 |
| DA-01 | Benzylamide | 32 | >64 |
| DA-02 | 4-Chlorobenzylamide | 8 | 32 |
| DA-03 | Cyclohexylamide | 16 | >64 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.015 |
Safety Precautions
-
Chemical Safety: All synthesis and handling of chemical compounds must be performed in a certified chemical fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[8] Ethyl bromoacetate is a lachrymator and should be handled with extreme care. Dispose of all chemical waste according to institutional guidelines.
-
Biological Safety: All work with bacterial pathogens must be conducted in a Biosafety Level 2 (BSL-2) laboratory using a certified biological safety cabinet.[8] Strict aseptic techniques are required to prevent contamination. All biologically contaminated materials (pipette tips, plates, gloves) must be decontaminated, typically by autoclaving, before disposal.[8]
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride [cymitquimica.com]
- 6. mjpms.in [mjpms.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 2-(4-Hydroxypiperidin-1-yl)acetic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Piperidine Scaffold as a Privileged Structure in Agrochemical Design
In the relentless pursuit of novel and effective crop protection agents, the piperidine heterocycle has emerged as a cornerstone in the molecular architecture of numerous successful agrochemicals. Its conformational flexibility, coupled with the ability to introduce diverse functionalities, allows for the fine-tuning of physicochemical properties and biological activity. Within this structural class, 2-(4-Hydroxypiperidin-1-yl)acetic acid stands out as a particularly versatile building block. The presence of a hydroxyl group and a carboxylic acid moiety on the piperidine ring offers multiple points for synthetic elaboration, enabling the creation of a diverse array of derivatives with potential applications as herbicides, fungicides, insecticides, and plant growth regulators. This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with in-depth application notes and validated protocols for researchers and professionals in the field.
Core Applications in Agrochemical Synthesis: A Gateway to Bioactive Molecules
The strategic positioning of the hydroxyl and acetic acid functionalities on the 4- and 1-positions of the piperidine ring, respectively, makes this compound a valuable synthon for accessing a range of complex molecular architectures.
Synthesis of Novel Spirocyclic Insecticides
The development of spirocyclic insecticides represents a significant advancement in pest management, offering novel modes of action that can combat resistance to existing chemistries. The 4-hydroxypiperidine core is a key structural element in this class of compounds. For instance, the commercial insecticide Spiropidion , a potent inhibitor of acetyl-CoA carboxylase, features a spirocyclic piperidine-derived core. While Spiropidion itself is synthesized from N-methoxy-4-piperidone, the underlying principle of utilizing the 4-position of the piperidine ring for spirocyclization is directly applicable to derivatives of this compound.
The hydroxyl group can be oxidized to a ketone, providing an electrophilic center for intramolecular cyclization reactions. The acetic acid moiety at the N-1 position can be used to introduce a second cyclic system, leading to the formation of novel spirocyclic structures with potential insecticidal activity.
Workflow for Spirocyclic Insecticide Synthesis
Caption: Synthetic workflow for novel spirocyclic insecticides.
Development of Herbicides with Plant Growth Regulator Activity
The acetic acid side chain of this compound bears a structural resemblance to auxins, a class of plant hormones that regulate cell growth and development. This similarity suggests that derivatives of this compound could be explored as novel herbicides with a plant growth regulator mode of action. By modifying the carboxylic acid and the hydroxyl group, it is possible to synthesize compounds that disrupt the normal hormonal balance in weeds, leading to uncontrolled growth and eventual death.
For example, esterification of the carboxylic acid and etherification of the hydroxyl group can lead to a library of compounds for screening for herbicidal activity. The piperidine ring itself can contribute to the overall lipophilicity of the molecule, influencing its uptake and translocation within the plant.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)acetate - A Key Intermediate
This protocol details the oxidation of the hydroxyl group of a 2-(4-hydroxypiperidin-1-yl)acetate ester to the corresponding ketone, a crucial intermediate for the synthesis of spirocyclic compounds.
Materials:
-
Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 eq) in anhydrous DCM.
-
Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 eq) portion-wise at room temperature. The causality behind using PCC is its mild nature, which minimizes over-oxidation and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.
-
Extraction: Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(4-oxopiperidin-1-yl)acetate.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Ethyl 2-(4-hydroxypiperidin-1-yl)acetate | 187.24 | - | Colorless oil |
| Ethyl 2-(4-oxopiperidin-1-yl)acetate | 185.22 | 85-95 | Pale yellow oil |
Logical Relationship of Synthetic Steps
Caption: Logical flow of the synthesis of the ketone intermediate.
Protocol 2: N-Alkylation of 4-Hydroxypiperidine - A General Method
This protocol describes a general procedure for the N-alkylation of 4-hydroxypiperidine, which can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
4-Hydroxypiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). The use of a carbonate base is crucial to neutralize the hydrobromic acid formed during the reaction without causing side reactions with the hydroxyl group.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or distillation to yield ethyl 2-(4-hydroxypiperidin-1-yl)acetate.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block in the design and synthesis of next-generation agrochemicals. Its bifunctional nature allows for the creation of diverse molecular scaffolds, including promising spirocyclic insecticides and novel herbicides with plant growth regulating properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this synthon. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to complex piperidine-containing agrochemicals, as well as a deeper investigation into the structure-activity relationships of these novel compounds to optimize their biological efficacy and environmental profile.
protocol for N-alkylation of 4-hydroxypiperidine with bromoacetic acid
An Application Note and Protocol for the N-Alkylation of 4-Hydroxypiperidine with Bromoacetic Acid
Abstract
This document provides a comprehensive protocol for the N-alkylation of 4-hydroxypiperidine with bromoacetic acid to synthesize (4-hydroxy-1-piperidinyl)acetic acid. This reaction is a fundamental transformation in organic synthesis, providing a key intermediate for the development of various pharmaceutical compounds and bioactive molecules. The piperidine scaffold is a prevalent structural motif in numerous FDA-approved drugs.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and troubleshooting, designed for researchers in synthetic chemistry and drug development.
Reaction Scheme and Mechanism
The N-alkylation of a secondary amine like 4-hydroxypiperidine with an alkyl halide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[2] The lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic α-carbon of bromoacetic acid. This single concerted step results in the formation of a carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
A base is essential for the reaction to proceed to completion for two key reasons:
-
Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine. An amine hydrohalide salt is unreactive as a nucleophile, and its formation would halt the reaction.[3]
-
Product Formation: The initial product is a zwitterionic intermediate or an ammonium salt. The base facilitates the deprotonation of the carboxylic acid and the nitrogen atom to yield the final, stable amino acid product.
Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly employed as they are effective proton acceptors and are easily removed during the aqueous workup.[4]
Materials and Equipment
Reagents & Solvents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 5382-16-1 | Hygroscopic solid. |
| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 79-08-3 | Highly toxic and corrosive.[5] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| Acetonitrile (ACN) | CH₃CN | 41.05 | 75-05-8 | Anhydrous, HPLC grade. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution for pH adjustment. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Analytical balance
Detailed Experimental Protocol
This protocol describes the synthesis on a 50 mmol scale. Adjust quantities as needed.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with 4-hydroxypiperidine (5.06 g, 50 mmol, 1.0 equiv.) and anhydrous potassium carbonate (13.82 g, 100 mmol, 2.0 equiv.).
-
Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension under a gentle flow of nitrogen.
N-Alkylation Procedure
-
In a separate beaker, carefully dissolve bromoacetic acid (6.95 g, 50 mmol, 1.0 equiv.) in 25 mL of anhydrous acetonitrile. Caution: Bromoacetic acid is highly corrosive and toxic. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).[5]
-
Transfer the bromoacetic acid solution to a dropping funnel.
-
Cool the reaction flask to 0-5°C using an ice bath.
-
Add the bromoacetic acid solution dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70°C using a heating mantle and allow it to reflux.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-hydroxypiperidine spot has disappeared (typically 4-6 hours).
Workup and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.
-
Dissolve the residue in 100 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted bromoacetic acid and other organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath. Slowly adjust the pH to approximately 4-5 by adding 1 M HCl dropwise with constant stirring. The product, being an amino acid, will precipitate at or near its isoelectric point.[7]
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the product with a small amount of cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the purified (4-hydroxy-1-piperidinyl)acetic acid in a vacuum oven at 40-50°C to a constant weight.
Safety Precautions
-
General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Bromoacetic Acid: Highly toxic, corrosive, and a lachrymator.[5] Avoid inhalation of dust/vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
4-Hydroxypiperidine: Can cause skin and eye irritation. Handle with care.
-
Acetonitrile: Flammable and toxic. Keep away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive base (absorbed moisture). | Use freshly opened or properly dried potassium carbonate. |
| Low reaction temperature. | Ensure the reaction is maintained at the specified reflux temperature (70°C). | |
| Reaction Stalls | Insufficient base. | The reaction is 1:1, but 2.0 equivalents of base are recommended to drive the reaction to completion. Ensure correct stoichiometry. |
| Amine protonation. | Ensure slow, controlled addition of bromoacetic acid at low temperature to minimize initial HBr formation before it can be neutralized. | |
| Low Product Yield | Incomplete precipitation. | Carefully adjust the pH to find the optimal isoelectric point for precipitation. Check the pH of the filtrate after collection; if it's not near the target pH, product may still be in solution. |
| Product loss during workup. | Minimize the amount of water used for washing the final product, as it may have some water solubility. Use ice-cold water. | |
| Impure Product | Incomplete removal of starting materials. | Ensure the diethyl ether wash during the workup is performed thoroughly to remove unreacted bromoacetic acid. |
| Presence of salts. | Wash the final product thoroughly with cold deionized water to remove any residual inorganic salts. |
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
role of 2-(4-Hydroxypiperidin-1-yl)acetic acid in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: The Strategic Role of 2-(4-Hydroxypiperidin-1-yl)acetic acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors (SMKIs) has revolutionized targeted therapy.[1][2] The core challenge in this field is achieving high potency and selectivity for the target kinase while minimizing off-target effects. This necessitates a sophisticated approach to molecular design, where every fragment of the inhibitor molecule is carefully chosen to optimize interactions within the ATP-binding pocket and surrounding regions.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying efficient starting points for inhibitor design.[3][4] Unlike high-throughput screening of large, complex molecules, FBDD utilizes smaller, simpler chemical fragments that, while having lower initial affinity, provide high-quality, atom-efficient interactions with the target.[3][5] The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable physicochemical properties and its ability to serve as a versatile, three-dimensional linker.[6]
This application note explores the specific role and utility of This compound , a bifunctional building block, in the rational design and synthesis of next-generation kinase inhibitors. We will dissect its structural contributions, provide a general protocol for its incorporation into potential inhibitor scaffolds, and discuss its application in the context of established kinase inhibitor frameworks.
Section 1: The this compound Building Block: A Multifunctional Fragment
The title compound is a versatile fragment for drug discovery, possessing three key features that can be exploited in inhibitor design: a polar hydroxyl group, a saturated piperidine ring, and a carboxylic acid linker.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[7] |
| Molecular Weight | 159.18 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | PubChem[7] |
| Hydrogen Bond Acceptors | 4 (from N, -OH, and -COOH) | PubChem[7] |
Rationale for Use in Kinase Inhibitor Design
The strategic value of this fragment lies in the distinct roles each of its components can play in binding to a kinase active site.
-
4-Hydroxy Group: This polar moiety is critical for improving aqueous solubility. More importantly, it can act as both a hydrogen bond donor and acceptor. This allows it to form key interactions with amino acid residues in the solvent-exposed region of the kinase ATP pocket, enhancing binding affinity and selectivity.
-
Piperidine Ring: As a saturated heterocycle, the piperidine ring provides a rigid, non-planar scaffold. This is advantageous over flexible aliphatic chains as it reduces the entropic penalty upon binding and presents its substituents in well-defined spatial orientations. This precise positioning is crucial for optimizing interactions with the target protein.
-
N-Acetic Acid Group: This provides a robust and synthetically tractable linker. The carboxylic acid is an ideal handle for forming stable amide bonds with an amine-functionalized kinase "warhead" (the portion of the inhibitor that binds to the hinge region of the kinase). This allows for the modular assembly of a final inhibitor.
The diagram below illustrates how this fragment can be conceptually integrated into a generic Type I kinase inhibitor structure, linking a hinge-binding moiety to the solvent-front region.
Caption: Conceptual fit of the fragment within a kinase active site.
Section 2: General Protocol for Amide Coupling
The most direct application of this compound in synthesis is through a standard amide coupling reaction with an amine-containing heterocyclic core. This protocol provides a robust, field-proven method for this transformation.
Objective
To synthesize a novel potential kinase inhibitor by coupling this compound with a generic amine-functionalized kinase core (e.g., 4-amino-3-aryl-1H-pyrazolo[3,4-d]pyrimidine).
Materials & Reagents
| Reagent | M.W. | Role | Typical Eq. |
| Amine-Core (Substrate) | Varies | Hinge-binding scaffold | 1.0 |
| This compound | 159.18 | Fragment Linker | 1.1 - 1.3 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | Coupling Agent | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | Non-nucleophilic Base | 2.0 - 3.0 |
| DMF (N,N-Dimethylformamide) | 73.09 | Anhydrous Solvent | - |
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Amine-Core (1.0 eq) and this compound (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M. Stir the solution at room temperature for 10 minutes.
-
Activation & Coupling: Add HATU (1.3 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines. DIPEA is used to neutralize the generated acids without interfering with the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine).
-
Trustworthiness Check: The aqueous washes are critical for removing residual DMF, unreacted acid, and the coupling byproducts, which is essential for obtaining a clean product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Synthetic Workflow Diagram
Caption: General experimental workflow for amide coupling.
Section 3: Case Study Context - Ibrutinib (a BTK Inhibitor)
While no major FDA-approved kinase inhibitor uses the exact this compound structure, the synthesis of Ibrutinib , a potent Bruton's tyrosine kinase (BTK) inhibitor, highlights the critical importance of the substituted piperidine motif.[8][9][10]
Ibrutinib's structure features a piperidine ring attached to the same pyrazolo[3,4-d]pyrimidine core discussed in our general protocol. However, instead of an N-acetic acid group, it possesses an N-acryloyl group.
Caption: Comparison of Ibrutinib's N-substituent with a stable N-acetyl group.
Mechanistic Implications
The difference between the N-acryloyl group and the N-acetyl group (derived from our title compound) is mechanistically profound.
-
Ibrutinib (Covalent): The acryloyl group is an electrophilic "warhead." It acts as a Michael acceptor, forming an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of BTK. This leads to sustained inhibition.
-
Hypothetical Inhibitor (Reversible): The amide bond formed from this compound is chemically stable and does not react with the protein. Its binding would be governed by reversible, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces).
This distinction is a pivotal choice in drug design. While covalent inhibitors can offer high potency and duration of action, they carry a higher risk of off-target reactivity. The use of a stable linker like the one derived from our title compound is central to the design of potent and highly selective reversible kinase inhibitors.
Conclusion
This compound is not merely a simple chemical; it is a strategically designed fragment that offers multiple advantages for the synthesis of kinase inhibitors. Its inherent functionality provides a means to enhance solubility, introduce crucial hydrogen bonding interactions, and rigidly orient key pharmacophoric elements through a stable, synthetically accessible linker. The provided protocol offers a reliable method for its incorporation into diverse kinase scaffolds. By understanding the specific roles of such building blocks, researchers and drug development professionals can more effectively navigate the complex landscape of kinase inhibitor design to create safer and more selective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 9. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 2-(4-Hydroxypiperidin-1-yl)acetic Acid as a Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among the myriad of building blocks available to synthetic chemists, 2-(4-hydroxypiperidin-1-yl)acetic acid stands out as a particularly versatile and valuable synthon. Its bifunctional nature, possessing both a secondary hydroxyl group and a carboxylic acid moiety, offers multiple points for chemical modification, enabling the construction of a wide array of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a precursor for the synthesis of novel pyrazole and 1,3,4-oxadiazole derivatives, classes of compounds renowned for their broad spectrum of pharmacological activities.
Physicochemical Properties and Strategic Advantages
This compound is a commercially available compound with the following key properties:
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃[1][2] |
| Molecular Weight | 159.18 g/mol [1][2] |
| CAS Number | 168159-33-9[1] |
| Appearance | White to off-white solid |
The strategic advantages of employing this building block are rooted in its inherent functionality:
-
Dual Reactivity: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, and can participate in various coupling and multicomponent reactions. The secondary alcohol provides a handle for further functionalization, such as etherification, esterification, or oxidation.
-
Piperidine Moiety: The embedded 4-hydroxypiperidine ring is a common pharmacophore in many FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and the ability to form crucial hydrogen bond interactions with biological targets.
-
Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing for the synthesized molecules to adapt to the steric and electronic requirements of a target binding site.
Synthetic Strategy: From Building Block to Bioactive Heterocycles
A robust and efficient synthetic strategy for leveraging this compound involves its conversion to a key intermediate, 2-(4-hydroxypiperidin-1-yl)acetohydrazide . This hydrazide serves as a common precursor for the synthesis of both pyrazole and 1,3,4-oxadiazole ring systems.
Diagram: Overall Synthetic Workflow
Caption: Synthetic workflow from the starting material to target heterocycles.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-(4-Hydroxypiperidin-1-yl)acetohydrazide
The conversion of the carboxylic acid to the hydrazide is a crucial first step. A standard and reliable two-step procedure involving esterification followed by hydrazinolysis is recommended for its high yield and purity of the final product.[3][4]
Step 1: Esterification to Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
Causality: The direct conversion of a carboxylic acid to a hydrazide can sometimes lead to side reactions or require harsh conditions.[3] Converting the acid to its corresponding ethyl ester provides a more reactive intermediate for the subsequent nucleophilic attack by hydrazine, leading to a cleaner reaction and higher yield.
Protocol:
-
To a solution of this compound (10.0 g, 62.8 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise with stirring at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate as an oil. The product can be used in the next step without further purification.
Step 2: Hydrazinolysis to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide
Causality: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable hydrazide.[5]
Protocol:
-
Dissolve the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate (from the previous step) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (99-100%, 15 mL, excess) to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 2-(4-hydroxypiperidin-1-yl)acetohydrazide, will often precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
Part 2: Synthesis of Novel Heterocycles
A. Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazide with a 1,3-dicarbonyl compound, are highly effective for constructing the pyrazole ring.[6]
Diagram: Pyrazole Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol: Synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one
-
In a round-bottom flask, dissolve 2-(4-hydroxypiperidin-1-yl)acetohydrazide (1.0 g, 5.77 mmol) in absolute ethanol (25 mL).
-
Add acetylacetone (0.58 g, 5.77 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol gradient) to afford the pure pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of 1,3,4-Oxadiazole Derivatives
The conversion of acid hydrazides to 1,3,4-oxadiazoles can be achieved through various methods. A common and effective route involves reaction with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which then undergoes cyclization.
Protocol: Synthesis of 5-((4-Hydroxypiperidin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
-
In a three-necked flask, dissolve potassium hydroxide (0.40 g, 7.14 mmol) in absolute ethanol (30 mL).
-
Add 2-(4-hydroxypiperidin-1-yl)acetohydrazide (1.0 g, 5.77 mmol) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C and add carbon disulfide (0.53 g, 6.92 mmol) dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. The potassium dithiocarbazate salt will precipitate.
-
Collect the salt by filtration, wash with cold ether, and dry.
-
Suspend the salt in water and acidify with dilute hydrochloric acid to pH 5-6.
-
The 1,3,4-oxadiazole-2-thiol derivative will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this application note provide a clear and reliable pathway for the preparation of a key hydrazide intermediate and its subsequent conversion into pyrazole and 1,3,4-oxadiazole derivatives. The inherent structural features of the starting material, combined with the proven synthetic routes, offer researchers a powerful tool for the rapid generation of diverse chemical libraries for biological screening. The adaptability of these methods allows for the introduction of a wide range of substituents on the heterocyclic rings, enabling fine-tuning of the physicochemical and pharmacological properties of the final compounds.
References
- 1. osti.gov [osti.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS No. 168159-33-9).[1][2] This zwitterionic molecule is a crucial building block in pharmaceutical research and development, valued for its piperidine core and acetic acid moiety.[3][4] Achieving high purity is critical for downstream applications, yet the synthesis is often plagued by characteristic impurities.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting in a practical Q&A format to address common challenges encountered during synthesis. We will explore the causality behind impurity formation and provide robust, field-proven strategies for their prevention and remediation.
Part 1: The Synthetic Pathway - An Overview
The most prevalent and straightforward synthesis of this compound involves the N-alkylation of 4-hydroxypiperidine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[5] The reaction leverages the nucleophilicity of the secondary amine on the piperidine ring to displace the halide.
Below is a generalized workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues. Each answer explains the chemical origin of the problem and provides actionable solutions for prevention and remediation.
Question 1: My post-reaction analysis (HPLC, NMR) shows a significant amount of unreacted 4-hydroxypiperidine. What went wrong?
Answer: This is a common issue stemming from incomplete reaction, which can be traced to several factors:
-
Insufficient Base: The N-alkylation reaction produces one equivalent of hydrohalic acid (e.g., HCl), which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. If the base is insufficient or weak, the reaction will stall. At least two equivalents of base are stoichiometrically required: one to neutralize the haloacetic acid and one to scavenge the acid by-product.
-
Incorrect Stoichiometry: Using a sub-stoichiometric amount of the haloacetic acid will naturally leave unreacted 4-hydroxypiperidine. It is common practice to use a slight excess (1.05-1.2 equivalents) of the alkylating agent to drive the reaction to completion.
-
Low Reaction Temperature or Insufficient Time: N-alkylation kinetics are temperature-dependent. If the reaction is run too cold or not for a sufficient duration, it may not reach completion.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure at least 2.0 equivalents of a suitable base (e.g., NaOH, KOH, Na2CO3) are used relative to 4-hydroxypiperidine.
-
Adjust Reagent Ratio: Use a slight excess of the haloacetic acid.
-
Optimize Reaction Conditions: Consider increasing the temperature (e.g., to 50-80°C) or extending the reaction time, monitoring progress by TLC or HPLC.
Question 2: My mass spectrometry results show a peak at M+75, corresponding to a di-alkylated species. How is this possible, and how can I prevent it?
Answer: The peak at M+75 (or more accurately, M+58 for the acetic acid moiety) relative to the starting material, or a mass corresponding to C9H15NO4, suggests the formation of 1-(carboxymethyl)-4-(carboxymethoxy)piperidine . This is an O-alkylation product, where the hydroxyl group of the desired product has been further alkylated.
Causality: While the amine is a stronger nucleophile than the alcohol, under certain conditions, O-alkylation can occur. This is favored by:
-
Strongly Basic Conditions: A very strong base can deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can compete with the amine in attacking the haloacetic acid.
-
High Excess of Alkylating Agent: Using a large excess of chloroacetic acid increases the statistical probability of this secondary reaction occurring after the initial N-alkylation is complete.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the less favorable O-alkylation reaction.
Prevention & Remediation Strategy:
| Strategy | Description |
| Control Stoichiometry | Limit the excess of haloacetic acid to no more than 1.2 equivalents. |
| Moderate Base Strength | Use a base like sodium carbonate (Na2CO3) instead of sodium hydroxide (NaOH) to avoid excessive formation of the alkoxide. |
| Temperature Control | Maintain a moderate reaction temperature (e.g., 60-70°C) and avoid prolonged heating once the reaction is complete. |
| Purification | This di-acid impurity is more polar than the desired product. It can often be separated by careful recrystallization from a polar solvent system (e.g., water/ethanol) or via anion-exchange chromatography. |
The diagram below illustrates the desired reaction versus the O-alkylation side reaction.
Caption: Competing N-alkylation and O-alkylation pathways.
Question 3: My reaction mixture turned dark brown, and after workup, I isolated a sticky, intractable oil with a low yield of the desired product. What happened?
Answer: Dark coloration and the formation of oils or polymers are typically indicative of degradation or polymerization side reactions.
Potential Causes:
-
Excessive Heat: Running the reaction at excessively high temperatures (>100°C) for prolonged periods can lead to decomposition of the starting materials, intermediates, or the final product.
-
Strongly Alkaline pH at High Temperature: The combination of high pH and high temperature can promote elimination and condensation reactions, leading to complex polymeric impurities.
-
Impure Starting Materials: The presence of reactive impurities in the starting 4-hydroxypiperidine or haloacetic acid can initiate polymerization. For example, commercial 4-hydroxypiperidine may contain traces of other amines.[6][7]
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling and controlled addition of reagents.
-
pH Monitoring: Maintain the pH within a moderately alkaline range (e.g., pH 9-11) during the reaction.
-
Use High-Purity Starting Materials: Source reagents from reputable suppliers and verify their purity before use.[6]
-
Inert Atmosphere: For sensitive reactions, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxidative side reactions that may contribute to color formation.
Question 4: How can I effectively purify the final product to achieve >99% purity?
Answer: The zwitterionic nature of this compound allows for a straightforward purification by recrystallization, exploiting its pH-dependent solubility.
Protocol for Purification by Recrystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of hot deionized water. The product is typically more soluble at both high and low pH. For initial dissolution, aim for a near-neutral solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon.[8]
-
Crystallization: Slowly add a miscible organic solvent in which the product is less soluble, such as ethanol, isopropanol, or acetone, to the hot aqueous solution until it becomes slightly turbid.
-
pH Adjustment for Isoelectric Point: The key step is to adjust the pH of the solution to the isoelectric point (pI) of the molecule. At its pI, the zwitterionic product has minimum solubility. Carefully add acetic acid dropwise to adjust the pH to approximately 4-5 (this should be optimized).
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath for at least one hour to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol or acetone to remove residual soluble impurities and then dry under vacuum.
Part 3: Experimental Protocols
Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-hydroxypiperidine (1.0 eq).
-
Dissolution & Basification: Add deionized water and sodium hydroxide (2.2 eq) and stir until all solids dissolve.
-
Reagent Addition: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a small amount of water. Add this solution dropwise to the reaction flask, ensuring the temperature does not exceed 70°C.
-
Reaction: Heat the reaction mixture to 65-70°C and maintain for 4-6 hours, monitoring by TLC or HPLC until the 4-hydroxypiperidine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~4.5 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 1 hour. Collect the crude product by vacuum filtration, wash with a small amount of cold water, and dry.
-
Purification: Recrystallize the crude solid using the procedure described in Question 4 .
References
- 1. 168159-33-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 168159-33-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 6. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]
- 7. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
troubleshooting low yield in 2-(4-Hydroxypiperidin-1-yl)acetic acid synthesis
An in-depth guide to navigating the complexities of synthesizing 2-(4-Hydroxypiperidin-1-yl)acetic acid, a crucial building block in modern drug discovery. This technical support center is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot common issues, optimize reaction conditions, and improve overall yield and purity.
Technical Support Center: this compound Synthesis
As a Senior Application Scientist, I've seen many promising synthetic routes falter due to subtle, often overlooked, experimental variables. The N-alkylation of 4-hydroxypiperidine presents a classic case study in balancing reactivity, selectivity, and product recovery. This guide is structured to address the most pressing challenges encountered in the lab, moving from high-level troubleshooting to fine-tuning experimental details.
Part 1: Troubleshooting Guide - Low Yield & Purity Issues
This section addresses the most frequent and frustrating issue in the synthesis of this compound: low yield. We will dissect the problem into its constituent parts, from reaction initiation to product isolation.
Q1: My reaction has a very low yield or fails to proceed to completion. What are the primary factors I should investigate?
A1: Low conversion is a common hurdle in N-alkylation reactions. The root cause often lies in one of four areas: (1) Reagent Reactivity, (2) Suboptimal Reaction Conditions, (3) Poor Solubility, or (4) Inefficient Workup.
1. Reagent Reactivity:
-
Alkylating Agent: The reactivity of the haloacetic acid derivative is critical. The general order of reactivity is alkyl iodides > alkyl bromides > alkyl chlorides.[1] If you are using chloroacetic acid, the reaction may be sluggish.
-
Solution: Consider switching to bromoacetic acid for enhanced reactivity. Alternatively, adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can facilitate a Finkelstein reaction in situ, converting the alkyl chloride to the more reactive alkyl iodide and significantly boosting the reaction rate.[2]
-
-
Reagent Purity: Ensure all reagents, especially the 4-hydroxypiperidine and the solvent, are pure and dry. Water or other protic impurities can interfere with the base and the nucleophile.[3]
2. Suboptimal Reaction Conditions:
-
Base Selection: The base is crucial for deprotonating the piperidine nitrogen (or neutralizing the HCl/HBr byproduct). An inappropriate base can be a major cause of low yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, cost-effective choices. However, their effectiveness can be limited by their solubility in organic solvents.[2][4] Cesium carbonate is more soluble and can be a more effective, albeit more expensive, alternative.[2]
-
Organic Bases: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be used to scavenge the acid formed without competing in the alkylation.[5]
-
-
Temperature: Many N-alkylations require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-70 °C) while monitoring by TLC or LC-MS is advisable.[3][5] Be cautious, as excessively high temperatures can promote side reactions and decomposition.[3]
-
Solvent Choice: The solvent must solubilize the reactants to a sufficient degree.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the components for an Sₙ2 reaction.[2][5][6]
-
Solubility Issues: If you observe that your base (e.g., K₂CO₃) or starting material is not dissolving, consider switching to a solvent with better solubilizing power like DMF or DMSO, or ensure vigorous stirring to maximize the interfacial reaction area.[1][2]
-
3. Inefficient Workup & Purification:
-
Aqueous Solubility: The product is an amino acid, containing both a basic amine and a carboxylic acid. This zwitterionic character can lead to significant solubility in water, causing product loss during aqueous extraction phases.[3]
-
Solution: Minimize aqueous washes or perform back-extraction of the aqueous layers. Alternatively, consider evaporating the solvent and purifying the crude material directly via chromatography or crystallization. Adjusting the pH of the aqueous phase away from the isoelectric point can also reduce its water solubility before extraction.
-
The following diagram illustrates a systematic approach to troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant side products. How can I identify and suppress them?
A2: The formation of impurities is the second major cause of low yield. In this synthesis, you should be vigilant for two primary side reactions: O-alkylation and over-alkylation.
1. O-Alkylation:
-
The Problem: The hydroxyl group on the 4-hydroxypiperidine is also a nucleophile and can react with the haloacetic acid to form an ether linkage, resulting in 1-(carboxymethyl)piperidin-4-yl acetate.
-
Causality: This side reaction is favored if a very strong base (like NaH) is used, which can significantly deprotonate the hydroxyl group, creating a competing alkoxide nucleophile.[1]
-
Suppression Strategies:
-
Base Selection: Use a milder base like K₂CO₃ or NaHCO₃, which is selective for deprotonating the more basic piperidine nitrogen over the less acidic hydroxyl group.
-
Protecting Groups: For maximum selectivity, though it adds steps, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before N-alkylation and deprotecting it afterward is the most robust strategy.[1]
-
2. Over-alkylation (Quaternization):
-
The Problem: The product, a tertiary amine, can react with a second molecule of the haloacetic acid derivative to form a quaternary ammonium salt. This is especially problematic because the mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine.[1][3]
-
Causality: This is often caused by using a large excess of the alkylating agent or adding it too quickly.[5]
-
Suppression Strategies:
-
Control Stoichiometry: Use a slight excess of the 4-hydroxypiperidine relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents).
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours).[5] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring reaction with the more abundant starting amine over the newly formed product.[5]
-
The diagram below illustrates the competition between the desired reaction and the major side reactions.
Caption: Reaction pathways in the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q3: Should I use a haloacetic acid or its ester?
A3: Using an ester (e.g., ethyl bromoacetate) followed by saponification (hydrolysis) in a subsequent step can be advantageous. The ester is typically less aggressive and may reduce the formation of certain impurities. More importantly, purifying the intermediate ester via column chromatography is often much simpler than purifying the final zwitterionic amino acid. After purification, the ester can be cleanly hydrolyzed to the desired carboxylic acid.
Q4: My product is proving very difficult to purify. What are the best strategies?
A4: Purification is challenging due to the product's zwitterionic nature.
-
Crystallization: The most effective method if a suitable solvent system can be found. Try solvent systems like methanol/ether, ethanol/acetone, or water/isopropanol.
-
pH Adjustment: You can sometimes precipitate the product from an aqueous solution by carefully adjusting the pH to its isoelectric point, where its solubility is at a minimum.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin (to bind the protonated amine) or an anion-exchange resin (to bind the carboxylate), eluting with a pH gradient or a salt gradient.
-
Salt Formation: Convert the amino acid to its hydrochloride[7][8] or other salt. Salts often have better crystallinity and are easier to handle and purify than the free zwitterion.
Q5: What are the optimal reaction parameters for maximizing yield?
A5: While every reaction requires specific optimization, a robust starting point is summarized in the table below. This data is synthesized from common laboratory practices for N-alkylation.[2][4][5]
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Alkylating Agent | Ethyl Bromoacetate | More reactive than chloro-analogs, leading to faster reactions and higher conversion. Ester form allows for easier purification.[1] |
| Base | K₂CO₃ | A cost-effective and moderately strong base that minimizes O-alkylation. Use 2-3 equivalents to ensure complete reaction.[2][4] |
| Solvent | Acetonitrile (ACN) or DMF | Good solubility for reactants and facilitates Sₙ2 kinetics. DMF is a stronger solvent if solubility is an issue.[2][5] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without causing significant decomposition.[3] |
| Stoichiometry | 1.0 eq. Alkylating Agent1.1 eq. 4-Hydroxypiperidine | A slight excess of the amine minimizes the chance of over-alkylation by ensuring the alkylating agent is the limiting reagent.[5] |
| Addition Method | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile, greatly suppressing the formation of the quaternary ammonium salt.[5] |
Part 3: Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound via its ethyl ester intermediate.
Step 1: N-Alkylation to Synthesize Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (5.05 g, 50 mmol, 1.0 eq.), potassium carbonate (13.8 g, 100 mmol, 2.0 eq.), and acetonitrile (150 mL).
-
Heating: Heat the suspension to 70 °C with vigorous stirring.
-
Addition: In a separate flask, dissolve ethyl bromoacetate (8.35 g, 50 mmol, 1.0 eq.) in acetonitrile (50 mL). Add this solution dropwise to the heated suspension over 1 hour using an addition funnel or syringe pump.
-
Reaction: After the addition is complete, maintain the reaction at 70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl ester.
-
-
Purification (Ester): Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure ethyl ester.
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ethyl ester (from Step 1) in a mixture of methanol (50 mL) and water (25 mL).
-
Hydrolysis: Add sodium hydroxide (2.4 g, 60 mmol, 1.2 eq.) and stir the solution at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Neutralization:
-
Cool the mixture in an ice bath.
-
Carefully neutralize the solution to pH ~6-7 by the dropwise addition of 1M hydrochloric acid. The product may begin to precipitate.
-
-
Isolation:
-
Concentrate the solution under reduced pressure to remove the methanol.
-
If a precipitate has formed, cool the remaining aqueous solution, collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
If no precipitate forms, you may need to further concentrate the solution or use ion-exchange chromatography for isolation.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound hydrochloride [cymitquimica.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Amide Coupling with 2-(4-Hydroxypiperidin-1-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-(4-Hydroxypiperidin-1-yl)acetic acid in amide coupling reactions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common side reactions, ensuring the integrity and success of your synthetic projects.
The unique structure of this compound, featuring both a carboxylic acid and a secondary alcohol, presents specific challenges during amide bond formation. The nucleophilic nature of the hydroxyl group on the piperidine ring makes it susceptible to undesired reactions with activated carboxylic acids, leading to byproducts that can complicate purification and reduce yields. This guide is structured to address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when coupling this compound.
Question 1: My reaction is showing a significant byproduct with a mass corresponding to my amine + 157.1 Da. What is happening?
Answer: You are likely observing O-acylation, or esterification, of the hydroxyl group on the piperidine ring. This is the most common side reaction with this substrate. The activated carboxylic acid, intended to react with your target amine, is instead reacting with the hydroxyl group of another molecule of this compound or the desired product, forming an ester linkage.
-
Mechanism Insight: Coupling reagents, especially carbodiimides like EDC and DCC in the presence of a base or an acyl transfer catalyst like 4-DMAP, can generate a highly reactive O-acylisourea intermediate.[1][2] This intermediate can be intercepted by the secondary alcohol, which acts as a nucleophile, leading to the formation of a stable ester byproduct.[3]
-
How to Confirm:
-
Mass Spectrometry (MS): Look for a mass corresponding to [M+157.1] where M is the mass of your amine, or a dimer/oligomer of your starting acid.
-
NMR Spectroscopy: In ¹H NMR, you may observe a downfield shift of the proton on the carbon bearing the hydroxyl group (the -CHOH proton of the piperidine ring) to ~4.5-5.5 ppm, characteristic of an ester environment. In ¹³C NMR, the appearance of a new carbonyl signal around 170 ppm is indicative of an ester.
-
-
Troubleshooting & Prevention:
-
Protect the Hydroxyl Group: This is the most robust solution. Protecting the alcohol as a silyl ether (e.g., TBS) or a benzyl ether (Bn) will prevent it from reacting. See Protocol 1 for a detailed procedure.[4][5]
-
Optimize Coupling Conditions: If protection is not feasible, carefully select your coupling reagent. Phosphonium reagents like PyBOP may offer better selectivity than carbodiimides under certain conditions.[6][7]
-
Control Stoichiometry and Addition Order: Use a slight excess (1.05-1.2 equivalents) of the carboxylic acid relative to the amine. Pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can sometimes minimize side reactions by ensuring the activated species is rapidly consumed by the target nucleophile.[8][9]
-
Avoid Catalytic DMAP: If using a carbodiimide like EDC, avoid or use minimal amounts of 4-(Dimethylamino)pyridine (DMAP), as it is a highly effective catalyst for esterification.[2][10]
-
Question 2: I'm using HATU/HBTU and my desired product is not forming. Instead, I see a mass increase of +99 Da on my starting material or amine.
Answer: This mass increase suggests a side reaction with uronium/aminium-based coupling reagents like HATU or HBTU. While typically associated with guanidinylation of primary amines, these reagents can also react with other nucleophiles, including hydroxyl groups.[8][11][12]
-
Mechanism Insight: HATU and HBTU can react with the hydroxyl group on the piperidine ring to form a uronium derivative.[11][12] This modification caps the hydroxyl group, and if it occurs on your starting acid, it may hinder the desired amide coupling. Excess uronium reagent is a common cause of this side reaction.[6][7]
-
How to Confirm:
-
Mass Spectrometry (MS): An observed mass increase of +99 atomic mass units (amu) on any species containing the 4-hydroxypiperidine moiety is a strong indicator of this side reaction.
-
-
Troubleshooting & Prevention:
-
Strict Stoichiometry: Use equimolar amounts of the carboxylic acid and the coupling reagent. Avoid using an excess of HATU or HBTU.[6][12] The side product is often formed after the main amide bond formation is complete, by the reaction of excess coupling reagent.[11]
-
Pre-activation: Briefly pre-activate the carboxylic acid with HATU/HBTU before adding the amine. This can favor the desired reaction pathway.
-
Alternative Reagents: Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP) or a carbodiimide-based system (e.g., EDC/Oxyma), which do not cause this type of side reaction.[7]
-
Question 3: My reaction with EDC/DCC is clean but very slow and gives low yields. I also have trouble removing a byproduct during purification.
Answer: This points to two potential issues common with carbodiimides: slow reaction kinetics and the formation of an N-acylurea byproduct.
-
Mechanism Insight: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][3][7] This rearrangement consumes the activated acid and halts the reaction. The urea byproducts (DCU from DCC, EDU from EDC) can also be difficult to remove. DCU, in particular, is notoriously insoluble.[6]
-
How to Confirm:
-
TLC/LC-MS: The N-acylurea will appear as a new, often less polar spot/peak that does not correspond to the starting material or desired product.
-
Purification Issues: Difficulty in removing a white precipitate (for DCC) or a highly soluble byproduct (for EDC) during workup or chromatography is a classic sign.
-
-
Troubleshooting & Prevention:
-
Use Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (OxymaPure®) is critical.[13] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[3]
-
Choose the Right Carbodiimide: For solution-phase synthesis, use EDC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3][6] DCC is better suited for reactions where the dicyclohexylurea (DCU) can be filtered off.
-
Optimize Solvent: Use solvents with low dielectric constants like dichloromethane (DCM) to minimize the rearrangement to N-acylurea.[1]
-
Visualizing the Reaction Pathways
To better understand the competing reactions, refer to the diagrams below.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
removal of unreacted starting materials in 2-(4-Hydroxypiperidin-1-yl)acetic acid synthesis
Welcome to the technical support center for the synthesis and purification of 2-(4-Hydroxypiperidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in removing unreacted starting materials. My aim is to equip you with the knowledge to not just follow protocols, but to understand the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically involves the N-alkylation of 4-hydroxypiperidine with a haloacetic acid, such as chloroacetic or bromoacetic acid, under basic conditions. While the reaction itself is relatively straightforward, the purification of the final product presents a significant challenge. The product is a zwitterionic amino acid, exhibiting both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This amphoteric nature, coupled with the properties of the unreacted starting materials—a basic amine (4-hydroxypiperidine) and a strong acid (haloacetic acid)—necessitates a well-designed purification strategy.
This guide will provide a structured approach to troubleshooting the removal of these starting materials, ensuring the high purity of your final compound.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section addresses specific issues encountered during the purification of this compound. Each question is followed by a detailed explanation and a step-by-step protocol.
Issue 1: My final product is contaminated with unreacted 4-hydroxypiperidine. How can I remove it?
Root Cause Analysis: 4-Hydroxypiperidine is a basic compound. Your target molecule, this compound, is zwitterionic. This difference in acid-base properties is the key to their separation. At a neutral pH, your product can exist as a zwitterion with limited solubility in many organic solvents, while the unreacted 4-hydroxypiperidine remains a free base, which is more soluble in organic solvents. At acidic pH, both compounds will be protonated and water-soluble. At a highly basic pH, your product will be deprotonated at the carboxylic acid, making it a water-soluble carboxylate, while the 4-hydroxypiperidine remains a free base. The most effective separation is achieved by exploiting the pH at which their solubilities in aqueous and organic phases differ the most.
Method 1: Acid-Base Extraction
This is the most common and effective method for removing basic impurities from a zwitterionic product. The principle lies in selectively partitioning the impurity into an organic layer while retaining the desired product in the aqueous layer by carefully adjusting the pH.[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of water. If the product has precipitated, ensure it is fully dissolved. Gentle heating may be required.
-
Basification: Adjust the pH of the aqueous solution to >11 using a strong base like sodium hydroxide (NaOH). At this pH, the carboxylic acid of your product will be deprotonated to the carboxylate, making it highly water-soluble. The 4-hydroxypiperidine will be in its free base form.
-
Organic Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate. The unreacted 4-hydroxypiperidine will partition into the organic layer.
-
Separation: Combine the organic layers and set them aside for disposal or recovery. The aqueous layer now contains your purified product as its sodium salt.
-
Neutralization & Isolation: Carefully acidify the aqueous layer with an acid like hydrochloric acid (HCl) to the isoelectric point (pI) of this compound. The pI is the pH at which the molecule has a net zero charge and typically exhibits its lowest solubility. This will cause your product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated product by filtration. Wash the solid with cold deionized water to remove any remaining salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Drying: Dry the purified product under vacuum to a constant weight.
Method 2: Recrystallization
If the contamination with 4-hydroxypiperidine is minor, recrystallization can be an effective purification technique. The choice of solvent is critical. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Screening: Empirically determine a suitable solvent or solvent mixture. Common choices for polar, zwitterionic compounds include water, ethanol, methanol, isopropanol, or mixtures of these with less polar solvents like ethyl acetate or acetone.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Issue 2: My NMR spectrum shows the presence of unreacted chloroacetic acid (or bromoacetic acid). How can I eliminate it?
Root Cause Analysis: Chloroacetic acid is a relatively strong carboxylic acid. Its removal can be challenging due to its high water solubility. Similar to the removal of 4-hydroxypiperidine, exploiting differences in acid-base properties is the most effective strategy.
Method 1: Basic Wash during Work-up
This method is integrated into the initial reaction work-up.
Step-by-Step Protocol:
-
Initial Quenching: After the reaction is complete, quench the reaction mixture by adding water.
-
Basification: Adjust the pH of the aqueous solution to a moderately basic level (pH 8-9) using a weak base like sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted chloroacetic acid to its carboxylate salt, making it highly water-soluble. Your product will also be in its carboxylate form.
-
Extraction of Neutral Impurities: At this stage, you can perform an extraction with an organic solvent to remove any non-polar impurities.
-
Acidification and Isolation: Proceed with the acidification of the aqueous layer to the isoelectric point of your product as described in the acid-base extraction protocol for removing 4-hydroxypiperidine. The chloroacetate will remain in the aqueous solution as the product precipitates.
Method 2: Ion-Exchange Chromatography
For highly persistent acidic impurities or when a very high degree of purity is required, ion-exchange chromatography is a powerful technique.[3][4][5] This method separates molecules based on their net charge.
Step-by-Step Protocol:
-
Resin Selection: Choose a suitable anion-exchange resin. A weak anion-exchange resin is often sufficient.
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a buffer at a pH where your product is neutral or positively charged, and the impurity is negatively charged.
-
Sample Loading: Dissolve your crude product in the equilibration buffer and load it onto the column.
-
Elution:
-
Step 1 (Product Elution): Elute your product using the equilibration buffer. Since your product is neutral or positively charged, it will not bind to the anion-exchange resin and will elute from the column.
-
Step 2 (Impurity Elution): The negatively charged chloroacetate impurity will bind to the resin. It can be eluted later using a high salt concentration buffer or by changing the pH.
-
-
Product Isolation: Collect the fractions containing your purified product and remove the buffer salts by precipitation at the isoelectric point, followed by filtration and washing.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of this compound and why is it important?
The isoelectric point (pI) is the pH at which a molecule, such as an amino acid, carries no net electrical charge. For this compound, the pI can be estimated to be in the weakly acidic to neutral range. At its pI, the molecule exists predominantly as a zwitterion, and its solubility in water is at a minimum. This property is crucial for its purification, as adjusting the pH of an aqueous solution to the pI will cause the product to precipitate, allowing for its isolation from soluble impurities.
Q2: Can I use a different base than sodium hydroxide for the extraction?
Yes, other strong bases like potassium hydroxide can be used. For more sensitive substrates, a weaker base like potassium carbonate may be employed, although you will need to ensure the pH is sufficiently high to deprotonate the carboxylic acid of your product. Avoid using amine bases as they can be difficult to remove later.
Q3: My product does not precipitate when I adjust the pH to its estimated pI. What should I do?
If your product remains soluble at its pI, it could be due to a low concentration or the presence of co-solvents that increase its solubility. Try concentrating the aqueous solution by rotary evaporation before pH adjustment. Alternatively, you can try adding a water-miscible organic solvent in which your product is insoluble, such as acetone or isopropanol, to induce precipitation.
Q4: Are there any alternatives to acid-base extraction for purification?
While acid-base extraction is highly effective, other techniques can be employed. Preparative reverse-phase HPLC is a powerful method for purifying polar compounds, including zwitterions.[6] However, it is more resource-intensive than extraction. For small-scale purification, it can provide very high purity.
Q5: How can I confirm the purity of my final product?
The purity of your this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and help identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Workflow for Acid-Base Extraction Purification.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Extraction pH (Basic) | > 11 | To deprotonate the product's carboxylic acid and ensure it remains in the aqueous phase while the basic impurity is in its free base form. |
| Precipitation pH | Isoelectric Point (pI) | To minimize the solubility of the zwitterionic product and induce its precipitation for isolation. |
| Recrystallization Solvent | Water, Ethanol, Methanol, Isopropanol, or mixtures | To dissolve the product at high temperatures and allow for crystallization upon cooling, leaving impurities in the mother liquor. |
| Anion-Exchange Buffer pH | Neutral to slightly acidic | To ensure the zwitterionic product is neutral or cationic and does not bind to the anion-exchange resin, while the acidic impurity binds. |
References
Technical Support Center: Navigating the Scale-Up Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid. This resource is designed for researchers, process chemists, and drug development professionals engaged in scaling this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this process effectively. We will delve into the common hurdles encountered during scale-up, from reaction kinetics to the nuances of purification.
Section 1: Synthesis Fundamentals and Reaction Strategy
The most prevalent and scalable method for synthesizing this compound is through the N-alkylation of 4-hydroxypiperidine. This seemingly straightforward Sₙ2 reaction presents several challenges when transitioning from the bench to a pilot or manufacturing scale.
FAQ: What is the standard reaction scheme for this synthesis?
The reaction involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on an acetic acid synthon bearing a leaving group. The most common industrial method uses a salt of chloroacetic acid as the alkylating agent in an aqueous or mixed-solvent system.
preventing byproduct formation in 2-(4-Hydroxypiperidin-1-yl)acetic acid reactions
Welcome to the technical support center for 2-(4-Hydroxypiperidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific challenges you may encounter during the synthesis and subsequent reactions of this compound.
Issue 1: Formation of a Lactone Byproduct During Synthesis or Subsequent Reactions
Question: I am observing a significant amount of a lower molecular weight byproduct in my reaction involving this compound, particularly under acidic conditions or at elevated temperatures. How can I prevent this?
Answer: The byproduct you are likely observing is the corresponding lactone, formed through an intramolecular esterification (lactonization) between the hydroxyl and carboxylic acid groups of the molecule.[1][2] This is a common issue with hydroxy acids.[1]
Causality: The formation of this cyclic ester is driven by the proximity of the nucleophilic hydroxyl group to the electrophilic carboxylic acid (or an activated form of it). This process can be catalyzed by acid and accelerated by heat.[1][3]
Mitigation Strategies:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the intramolecular cyclization.
-
pH Management: Avoid strongly acidic conditions if possible. If an acid catalyst is required for your primary reaction, consider using a milder acid or a buffered system to maintain a less acidic pH. Spontaneous lactonization is known to occur under acidic conditions.[4][5]
-
Protecting Groups: If other strategies fail, consider protecting the hydroxyl group before proceeding with reactions involving the carboxylic acid. A common protecting group for alcohols is a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed under specific conditions after your desired reaction is complete.
-
Order of Addition: In coupling reactions, activate the carboxylic acid in situ and add the nucleophile promptly to favor the intermolecular reaction over the intramolecular lactonization.
Issue 2: Dimerization and Oligomerization in Esterification and Amide Coupling Reactions
Question: When attempting to perform an esterification or amide coupling with this compound, I'm getting a complex mixture of higher molecular weight species instead of my desired product. What is causing this?
Answer: This issue often arises from intermolecular reactions where one molecule of this compound reacts with another. For instance, the hydroxyl group of one molecule can react with the activated carboxylic acid of another, leading to ester dimers and oligomers. Similarly, if the piperidine nitrogen were a primary or secondary amine, amide bond formation between molecules could occur.
Causality: When the desired nucleophile (the alcohol or amine you are adding) is not reactive enough or is present in a low concentration, the functional groups on the this compound molecule itself can compete as nucleophiles, leading to self-condensation.
Mitigation Strategies:
-
Choice of Coupling Reagents: Utilize efficient coupling reagents that promote rapid reaction rates, minimizing the time for side reactions to occur. For amide bond formation, reagents like HATU or HBTU are often effective.[6] For esterifications, carbodiimide-based reagents like DCC or EDC in the presence of an activating agent such as DMAP are common, though care must be taken to avoid N-acylurea byproduct formation.[6][7]
-
Stoichiometry and Addition Rate: Use a slight excess of the desired external nucleophile (your target alcohol or amine). Consider the slow addition of the coupling reagent to a solution containing both the this compound and your nucleophile. This keeps the concentration of the activated acid low at any given time, favoring reaction with the more abundant external nucleophile.
-
Solvent Selection: Use a solvent that ensures all reactants are well-dissolved. Poor solubility can lead to localized high concentrations and promote side reactions.
Issue 3: Quaternization of the Piperidine Nitrogen in N-Alkylation Reactions
Question: I am trying to synthesize this compound by alkylating 4-hydroxypiperidine with a haloacetic acid or its ester. However, I am seeing the formation of a quaternary ammonium salt. How can I achieve mono-alkylation?
Answer: The formation of a quaternary ammonium salt is a common byproduct in the N-alkylation of secondary amines like piperidines, resulting from over-alkylation.[8][9]
Causality: The product, this compound, is a tertiary amine and can still react with the alkylating agent to form a quaternary ammonium salt. This is especially problematic if the alkylating agent is used in excess or if the reaction conditions favor multiple alkylations.
Mitigation Strategies:
-
Control Stoichiometry and Addition: Use the piperidine starting material in a slight excess relative to the alkylating agent.[9] Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.[9]
-
Choice of Base: The use of a non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA or Hünig's base), can help to scavenge the acid byproduct without competing in the alkylation reaction.[9] Using a solid-supported base like potassium carbonate can also be effective and simplifies workup.[9]
-
Reductive Amination: A milder and often more selective alternative to direct alkylation is reductive amination.[8][10] This would involve reacting 4-hydroxypiperidine with glyoxylic acid in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method generally avoids over-alkylation.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conducting an amide coupling reaction with this compound to avoid lactone formation?
A1: While the optimal pH is reaction-specific, it is generally advisable to maintain a neutral to slightly basic pH (around 7-8.5). Strongly acidic conditions can catalyze lactonization, while strongly basic conditions can lead to other side reactions. Using a non-nucleophilic organic base like DIPEA is common in peptide coupling to maintain the necessary basicity for the amine nucleophile to be reactive.[6]
Q2: Can I perform a Fischer esterification using this compound?
A2: A traditional Fischer esterification, which involves heating a carboxylic acid with an excess of alcohol under strong acidic catalysis (e.g., H₂SO₄), is risky with this substrate.[3][11] The conditions (heat and strong acid) are highly favorable for the competing intramolecular lactonization reaction.[1][3] It is highly recommended to use milder, catalyzed esterification methods at lower temperatures, such as carbodiimide-mediated couplings (e.g., DCC/DMAP).[12]
Q3: What analytical techniques are best for monitoring the progress of reactions and detecting byproducts?
A3: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for the separation of the desired product from byproducts and provides their molecular weights, which is invaluable for identifying unintended products like lactones or dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities in the final isolated material if their signals are distinct.
Q4: How can I purify my desired product away from the lactone byproduct?
A4: The lactone is a neutral, cyclic ester, while your desired product (assuming it's the acid) is zwitterionic or charged depending on the pH. This difference in chemical properties can be exploited for purification.
-
Acid-Base Extraction: You can dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will deprotonate and move to the aqueous layer, while the neutral lactone remains in the organic layer. Subsequent acidification of the aqueous layer and extraction will allow you to recover your purified product.
-
Column Chromatography: Silica gel chromatography can also be effective. The polarity difference between the lactone and the carboxylic acid (or its ester/amide derivative) should allow for good separation.
III. Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the competition between the desired intermolecular reaction (e.g., amide formation) and the undesired intramolecular lactonization.
Caption: Desired vs. Undesired Reaction Pathways.
Diagram 2: N-Alkylation Troubleshooting Flowchart
This flowchart provides a decision-making process for optimizing the N-alkylation of 4-hydroxypiperidine.
Caption: Troubleshooting N-Alkylation Reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a starting point and may require optimization for your specific amine.
| Step | Action | Details |
| 1 | Reactant Preparation | In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). |
| 2 | Base Addition | Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the mixture and stir for 5-10 minutes at room temperature. |
| 3 | Nucleophile Addition | Add your desired amine (1.2 eq.) to the reaction mixture. |
| 4 | Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). |
| 5 | Workup | Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. |
| 6 | Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Protocol 2: Reductive Amination for Synthesis
This protocol describes the synthesis of the title compound from 4-hydroxypiperidine and glyoxylic acid.
| Step | Action | Details |
| 1 | Reactant Preparation | Dissolve 4-hydroxypiperidine (1.0 eq.) and glyoxylic acid (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. |
| 2 | pH Adjustment | If necessary, add a small amount of acetic acid (catalytic) to facilitate iminium ion formation. |
| 3 | Reducing Agent Addition | Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution at room temperature. |
| 4 | Reaction Monitoring | Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials. |
| 5 | Workup | Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). |
| 6 | Purification | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting product may be purified further by recrystallization or chromatography if necessary. |
V. References
-
TutorChase. How do you synthesise a lactone from a hydroxy acid? Available at: --INVALID-LINK--
-
Correia, J., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(11), 959. Available at: --INVALID-LINK--
-
ResearchGate. Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica. Available at: --INVALID-LINK--
-
Ni, Y., et al. (2018). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters, 20(14), 4244–4248. Available at: --INVALID-LINK--
-
Wikipedia. Lactone. Available at: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Available at: --INVALID-LINK--
-
ResearchGate. Procedure for N-alkylation of Piperidine? Available at: --INVALID-LINK--
-
BenchChem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Available at: --INVALID-LINK--
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: --INVALID-LINK--
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: --INVALID-LINK--
-
Fisher Scientific. Amide Synthesis. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound hydrochloride. Available at: --INVALID-LINK--
-
ChemicalBook. This compound. Available at: --INVALID-LINK--
-
PubMed. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Available at: --INVALID-LINK--
-
Google Patents. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: --INVALID-LINK--
-
KoreaScience. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Available at: --INVALID-LINK--
-
Aapptec Peptides. Coupling Reagents. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (4-hydroxypiperidin-1-yl)acetic acid. Available at: --INVALID-LINK--
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: --INVALID-LINK--
-
Master Organic Chemistry. Fischer Esterification. Available at: --INVALID-LINK--
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: --INVALID-LINK--
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: --INVALID-LINK--
-
PubChem. 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride. Available at: --INVALID-LINK--
-
Google Patents. CN111051288A - Industrial Process for Monoalkylation of Piperidine Nitrogen in Piperidine Derivatives with Deuterated Alkyl. Available at: --INVALID-LINK--
-
PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Available at: --INVALID-LINK--
References
- 1. tutorchase.com [tutorchase.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
improving the solubility of 2-(4-Hydroxypiperidin-1-yl)acetic acid for reactions
Answering the user's request.## Technical Support Center: Solubility Enhancement for 2-(4-Hydroxypiperidin-1-yl)acetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in various reaction conditions. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Molecule: The Zwitterionic Challenge
This compound is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the tertiary amine of the piperidine ring). At or near neutral pH, the molecule exists predominantly as a zwitterion, carrying both a positive and a negative charge. This intramolecular salt formation leads to strong intermolecular electrostatic interactions, resulting in a crystalline solid with high lattice energy. Consequently, it often exhibits poor solubility in many common organic solvents and shows its lowest aqueous solubility at its isoelectric point (pI).
The key to improving its solubility lies in disrupting these zwitterionic interactions by controlling the protonation state of the acidic and basic centers.
Caption: pH-dependent equilibrium of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in a common nonpolar solvent like Toluene or Hexane?
A1: As a zwitterion, the compound is highly polar and salt-like. It is fundamentally incompatible with nonpolar (hydrophobic) solvents. You will not achieve significant solubility in such solvents without chemical modification. For reactions requiring nonpolar media, consider synthesizing a nonpolar ester derivative of the carboxylic acid group if your reaction scheme permits.
Q2: I'm seeing poor solubility in a polar aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF). Why?
A2: While these solvents are polar, they are poor hydrogen bond donors. They cannot effectively solvate and disrupt the strong electrostatic and hydrogen bonding interactions of the zwitterionic solid. While solubility is better than in nonpolar solvents, it is often insufficient for many reactions. Strategies like using a co-solvent or forming a salt are recommended.
Q3: The compound dissolved in water initially, but crashed out when I added my other reagents. What happened?
A3: This is likely due to a shift in the pH of the solution. Your reagents may have been acidic or basic, pushing the pH of the mixture closer to the compound's isoelectric point, where its aqueous solubility is minimal. It is crucial to control the pH of the reaction medium using a suitable buffer system.[1]
Q4: Is it better to use the free zwitterionic form or the hydrochloride salt?
A4: The hydrochloride salt form is often a superior starting point for reactions in organic solvents.[2][3] In the HCl salt, the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (cationic). This eliminates the zwitterionic character, making the molecule more soluble in a wider range of polar organic solvents. However, the presence of the chloride ion and the acidic nature of the salt may interfere with certain reactions (e.g., those involving acid-sensitive functional groups or specific metal catalysts).
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides actionable strategies to overcome specific solubility challenges you may encounter during your experiments.
Problem 1: Insufficient Solubility in an Organic Reaction Solvent
Your goal is to run a reaction in an organic medium (e.g., DCM, THF, ACN), but the starting material shows poor solubility.
Caption: Decision workflow for troubleshooting organic solvent solubility.
-
Principle: Converting the zwitterion into a salt is a highly effective method to enhance solubility in polar organic solvents.[4][5] This is achieved by protonating the molecule with an acid, which disrupts the zwitterionic lattice.
-
Method A (Recommended): Use the Hydrochloride Salt. Start directly with this compound hydrochloride. This is often the most straightforward approach.
-
Method B (In-situ Salt Formation): If you only have the zwitterionic form, you can form a salt transiently in your reaction mixture. For weakly basic drugs, adding a volatile acid like acetic acid can dramatically increase solubility in solvents like methanol by forming a transient acetate salt.[6][7] The volatile acid can often be removed during workup.
-
Caution: Ensure the acid is compatible with your reaction conditions and downstream purification.
-
-
Principle: A co-solvent is a water-miscible organic solvent that, when added in a small quantity to the main solvent, can significantly increase the solubility of a poorly soluble drug.[8][9][10] It works by reducing the interfacial tension between the solute and the solvent system.
-
Recommended Co-solvents: For increasing the solubility of this polar compound in solvents like ACN or THF, consider adding a small percentage (5-20% v/v) of a more powerful polar aprotic solvent.
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Experimental Tip: Start by attempting to dissolve the compound in the pure co-solvent first to confirm its efficacy, then test mixtures with your primary reaction solvent.
Problem 2: Insufficient Solubility in an Aqueous Reaction Medium
You are running a reaction in water or a buffered aqueous solution, but the compound does not fully dissolve or precipitates during the reaction.
-
Principle: The aqueous solubility of an amphoteric compound is lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[1] By adjusting the pH, you convert the zwitterion into either a more soluble cationic form (at low pH) or a more soluble anionic form (at high pH).[11][12]
-
Method:
-
Acidic Conditions (pH < ~3): Add a dilute acid (e.g., 1M HCl) to lower the pH. This protonates the carboxylate group, leaving a net positive charge on the piperidine nitrogen, forming a soluble cation.
-
Basic Conditions (pH > ~10): Add a dilute base (e.g., 1M NaOH) to raise the pH. This deprotonates the piperidine nitrogen's conjugate acid, leaving a net negative charge on the carboxylate group, forming a soluble anion.
-
-
Implementation: Use a buffer system (e.g., phosphate, acetate, citrate) to maintain the optimal pH throughout the reaction, preventing precipitation due to pH shifts.[8]
| Condition | Predominant Species | Expected Relative Aqueous Solubility | Recommended pH Range |
| Acidic | Cationic | High | pH 1-3 |
| Near pI | Zwitterionic | Low | pH ~4-8 (estimated) |
| Basic | Anionic | High | pH > 10 |
| Caption: Summary of pH effects on the aqueous solubility of this compound. |
Experimental Protocol: Determining Thermodynamic Solubility
To systematically test the strategies above, it is crucial to accurately measure the compound's solubility. The saturation shake-flask method is a reliable and widely used technique.[13][14]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the desired solvent system (e.g., THF, buffered water at pH 3, ACN with 10% DMSO) in a sealed vial. "Excess" means enough solid remains visible after the equilibration period.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is reached when consecutive measurements show no further increase in concentration.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best done by centrifuging the vial at high speed and carefully drawing the supernatant, or by filtering through a 0.22 µm syringe filter compatible with your solvent.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
-
Calculation: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and the dilution factor.
This protocol provides a reliable baseline for comparing the effectiveness of different solvents, co-solvents, and pH conditions, enabling a data-driven approach to solving your solubility challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
stability of 2-(4-Hydroxypiperidin-1-yl)acetic acid under acidic and basic conditions
Welcome to the technical support guide for 2-(4-Hydroxypiperidin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for stability studies of this compound under various pH conditions.
Introduction
This compound is a bifunctional molecule containing a tertiary amine within a piperidine ring, a secondary alcohol, and a carboxylic acid. This combination of functional groups presents a unique stability profile that must be well-understood for applications in pharmaceutical development and other research areas. Inconsistent analytical results, such as a decrease in the peak area during chromatographic analysis, may suggest degradation of the compound under your experimental or storage conditions.[1] Forced degradation studies are a critical tool for elucidating the chemical behavior and potential degradation pathways of a molecule.[1][2] This guide will address common questions and issues related to its stability in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites of degradation on this compound under acidic or basic conditions?
A1: Based on its structure, the primary sites susceptible to degradation are the tertiary amine of the piperidine ring and the carboxylic acid moiety. The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide or other oxidative cleavage products.[1] The carboxylic acid can undergo reactions typical of its class, although it is generally stable. At elevated temperatures, decarboxylation could become a concern.[1] The secondary alcohol is relatively stable but could be susceptible to oxidation under harsh oxidative conditions.
Q2: My compound appears to be degrading under acidic conditions. What is the likely mechanism?
A2: While this compound is expected to be relatively stable in acidic media, degradation can still occur, especially with heat. Under strong acidic conditions and elevated temperatures, acid-catalyzed dehydration of the secondary alcohol to form an alkene is a possibility. However, a more common issue is the interaction with other components in the formulation or solution that may be acid-labile. It is also important to ensure that the acidic conditions are not promoting an unforeseen reaction with residual impurities.
Q3: I'm observing significant degradation in my basic stability samples. What could be happening?
A3: In basic conditions, particularly at elevated pH and temperature, the tertiary amine is susceptible to oxidation. Atmospheric oxygen can contribute to this degradation over time.[1] While the carboxylic acid will be deprotonated and generally stable, the overall molecular stability will be influenced by the piperidine ring's integrity. If other reactive species are present, base-catalyzed reactions could occur.
Q4: How can I set up a forced degradation study to assess the stability of this compound?
A4: A forced degradation study intentionally exposes the compound to stress conditions to identify potential degradation products and pathways.[1][2] A standard protocol involves subjecting solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress.[3][4] For acidic and basic hydrolysis, a common starting point is treating the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C), with samples taken at various time points for analysis.[1][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | 1. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond.[1] 2. Re-evaluate sample preparation and storage conditions (pH, temperature, light exposure). |
| Loss of compound potency over a short period | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Perform a pH-rate profile study to identify the pH of maximum stability.[5] |
| Inconsistent results between experimental runs | Variability in sample handling, storage, or analytical method. | 1. Standardize all experimental parameters, including solution pH, temperature, and light exposure. 2. Validate the analytical method for stability-indicating properties as per ICH guidelines. |
| Precipitate formation in the sample solution | Degradation products may have different solubility profiles. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To intentionally degrade this compound under acidic and basic conditions to identify degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven or water bath
-
RP-HPLC system with a C18 column and UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Presentation
The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.
| Condition | Time (hours) | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | Room Temp | < 2% | 0 |
| 0.1 M HCl | 24 | 60°C | ~5% | 1 |
| 0.1 M NaOH | 24 | Room Temp | ~3% | 1 |
| 0.1 M NaOH | 24 | 60°C | ~15% | 2 |
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates a hypothetical oxidative degradation pathway, which is a common route for piperidine-containing compounds.[1][6]
Caption: Hypothetical Oxidative Pathway.
Experimental Workflow for Forced Degradation
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
References
Validation & Comparative
A Researcher's Guide to the NMR Spectral Signatures of 2-(4-Hydroxypiperidin-1-yl)acetic acid and its Analogs
For researchers and drug development professionals, a deep understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-(4-Hydroxypiperidin-1-yl)acetic acid, a versatile building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive reference for scientists working with this important scaffold.
Introduction to this compound
This compound is a bifunctional molecule incorporating a hydrophilic 4-hydroxypiperidine ring and a carboxylic acid moiety. This unique combination of features makes it a valuable synthon for introducing polarity and hydrogen bonding capabilities into drug candidates, potentially improving their pharmacokinetic and pharmacodynamic profiles. Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for these purposes.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
In the absence of readily available experimental spectra in public databases, we have generated predicted ¹H and ¹³C NMR data using a validated machine learning-based prediction tool. These predictions provide a reliable starting point for spectral assignment and interpretation.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | m | 1H | H-4 |
| ~3.20 | s | 2H | H-7 |
| ~2.90 | m | 2H | H-2e, H-6e |
| ~2.20 | m | 2H | H-2a, H-6a |
| ~1.80 | m | 2H | H-3e, H-5e |
| ~1.40 | m | 2H | H-3a, H-5a |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~172.5 | C | C-8 (C=O) |
| ~66.0 | CH | C-4 |
| ~59.0 | CH₂ | C-7 |
| ~52.0 | CH₂ | C-2, C-6 |
| ~34.0 | CH₂ | C-3, C-5 |
Comparative NMR Analysis with Structural Analogs
To better understand the spectral features of this compound, a comparison with its structural analogs is highly instructive. The following tables present the predicted ¹H and ¹³C NMR data for key alternatives.
Piperidine-1-acetic acid
| Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) |
| ~3.15 (s, 2H, H-7) | ~173.0 (C, C-8) |
| ~2.40 (t, 4H, H-2, H-6) | ~60.0 (CH₂, C-7) |
| ~1.50 (m, 4H, H-3, H-5) | ~54.0 (CH₂, C-2, C-6) |
| ~1.40 (m, 2H, H-4) | ~26.0 (CH₂, C-3, C-5) |
| ~24.0 (CH₂, C-4) |
2-(4-oxopiperidin-1-yl)acetic acid
| Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) |
| ~3.30 (s, 2H, H-7) | ~208.0 (C, C-4) |
| ~2.80 (t, 4H, H-2, H-6) | ~171.0 (C, C-8) |
| ~2.50 (t, 4H, H-3, H-5) | ~58.0 (CH₂, C-7) |
| ~52.0 (CH₂, C-2, C-6) | |
| ~41.0 (CH₂, C-3, C-5) |
N-acetyl-4-hydroxypiperidine
| Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) |
| ~4.30 (d, 1H, OH) | ~168.0 (C, C=O) |
| ~3.70 (m, 1H, H-4) | ~65.0 (CH, C-4) |
| ~3.80 (m, 1H, H-2e) | ~44.0 (CH₂, C-2) |
| ~3.20 (m, 1H, H-6e) | ~39.0 (CH₂, C-6) |
| ~2.90 (m, 1H, H-2a) | ~34.0 (CH₂, C-3, C-5) |
| ~2.50 (m, 1H, H-6a) | ~21.0 (CH₃) |
| ~1.95 (s, 3H, CH₃) | |
| ~1.70 (m, 2H, H-3e, H-5e) | |
| ~1.30 (m, 2H, H-3a, H-5a) |
Causality Behind Experimental Choices and Spectral Interpretation
The selection of an appropriate deuterated solvent is crucial for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) was chosen for these predictions due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not typically interfere with the signals of interest.
Key Principles of Spectral Interpretation:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative number of protons in different environments.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is due to the magnetic influence of neighboring, non-equivalent nuclei. The n+1 rule is a useful guideline for predicting the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[1][2]
-
Coupling Constants (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). J-values are independent of the magnetic field strength and provide valuable information about the connectivity and stereochemistry of a molecule.[3]
Experimental Protocols
Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30- or 45-degree pulse angle for routine analysis.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Use a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Advanced 2D NMR Techniques for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, a suite of 2D NMR experiments is invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate this connectivity.[4][5][6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[9][10][11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across quaternary carbons and heteroatoms.[13][14][15][16][17]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that differentiate between CH, CH₂, and CH₃ groups based on the phase of their signals.[18][19][20][21][22]
Visualizing the NMR Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Caption: A generalized workflow for NMR-based structural elucidation.
Conclusion
This guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound and a comparative analysis with its structural analogs. By understanding the fundamental principles of NMR spectroscopy and employing a systematic approach to data acquisition and interpretation, researchers can confidently characterize this important chemical entity and its derivatives. The provided protocols and workflow serve as a practical resource for scientists in the field of drug discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. J-coupling - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 21. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 22. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-(4-Hydroxypiperidin-1-yl)acetic acid, a polar heterocyclic compound of interest in pharmaceutical development and metabolomics. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of mass spectrometry-based approaches, offering a comparative analysis with alternative techniques and providing detailed, field-proven experimental protocols.
Introduction
This compound (MW: 159.18 g/mol , Formula: C₇H₁₃NO₃) is a molecule that presents unique analytical challenges due to its high polarity, zwitterionic nature at physiological pH, and lack of a strong UV chromophore.[1] These characteristics necessitate the use of highly sensitive and selective analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the preeminent method for its reliable quantification in complex matrices. This guide will explore the rationale behind selecting and optimizing an LC-MS/MS method for this analyte, compare it with other viable analytical strategies, and provide the foundational data and protocols to empower robust in-house method development and validation.
Section 1: The Primacy of Mass Spectrometry for Polar Analytes
The inherent properties of this compound make traditional analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) suboptimal. The absence of a significant chromophore means that direct UV detection would yield poor sensitivity.[2] While derivatization could be employed to introduce a UV-active moiety, this adds complexity, time, and potential for variability to the analytical workflow.[2]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), overcomes these limitations by offering unparalleled sensitivity, selectivity, and structural information. The ability to monitor specific mass-to-charge (m/z) transitions for the parent molecule and its fragments allows for confident identification and quantification, even at low concentrations and in the presence of co-eluting matrix components.
Comparison of Analytical Techniques
| Parameter | LC-MS/MS | HPLC-UV (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of a derivatized analyte with UV absorbance detection. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (ng/mL to µg/mL) |
| Sample Derivatization | Not generally required. | Required. | Can be used to enhance sensitivity. |
| Structural Information | High (fragmentation pattern) | Low | Low |
| Matrix Effects | Can be significant but can be mitigated with appropriate sample preparation and internal standards. | Less prone to ion suppression/enhancement but can have interferences from matrix components that absorb at the same wavelength. | Can be affected by sample matrix conductivity and composition. |
| Development Complexity | Moderate to High | High | Moderate |
Section 2: Crafting a Robust LC-MS/MS Method: A Step-by-Step Guide
The development of a reliable LC-MS/MS method for this compound hinges on strategic choices in sample preparation, chromatography, and mass spectrometry parameters.
Sample Preparation: The Foundation of Accurate Quantification
Given the polar nature of the analyte, sample preparation strategies must be tailored to efficiently extract it from the sample matrix while minimizing interferences. For analysis in biological fluids like plasma or urine, a simple protein precipitation is often the first approach due to its speed and simplicity. However, for enhanced cleanliness and to mitigate matrix effects, solid-phase extraction (SPE) is the recommended approach.
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (pre-treated by adding 500 µL of 4% phosphoric acid and vortexing).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Separation: Taming a Polar Analyte
The high polarity of this compound makes its retention on traditional reversed-phase (RP) C18 columns challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for retaining and separating such polar compounds.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.
Comparison of Chromatographic Modes:
| Parameter | HILIC | Reversed-Phase (with Polar-Embedded Column) |
| Stationary Phase | Polar (e.g., bare silica, amide, zwitterionic) | Non-polar with polar end-capping or embedded polar groups |
| Mobile Phase | High organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer | High aqueous, transitioning to higher organic |
| Retention Mechanism | Partitioning into an adsorbed water layer | Hydrophobic interaction |
| Suitability for Analyte | Excellent | Moderate, may require ion-pairing agents |
| MS Compatibility | Excellent (high organic content aids desolvation) | Good |
Experimental Protocol: HILIC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Detection: Achieving Sensitivity and Specificity
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this compound due to the basic nitrogen in the piperidine ring, which is readily protonated. Tandem mass spectrometry (MS/MS) is then used to enhance selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.
Predicted Fragmentation Pathway:
The protonated molecule [M+H]⁺ of this compound (m/z 160.1) is expected to undergo fragmentation upon collision-induced dissociation (CID). The most probable fragmentation pathways involve the loss of water (H₂O) from the hydroxyl group and the loss of the acetic acid moiety.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): m/z 160.1
-
Product Ions (Q3):
-
m/z 142.1 (Loss of H₂O)
-
m/z 100.1 (Loss of acetic acid)
-
-
Collision Energy: To be optimized for each transition (typically 15-30 eV)
-
Dwell Time: 100 ms
Section 3: Alternative Analytical Strategies
While LC-MS/MS is the gold standard, other techniques can be employed, particularly for qualitative analysis or when mass spectrometry is not available.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As previously mentioned, direct UV detection is not ideal. However, pre-column derivatization with a UV-active agent like dansyl chloride can be performed. This method, while more laborious, can provide quantitative results if properly validated.
Capillary Electrophoresis (CE)
CE is well-suited for the analysis of small, charged molecules like organic acids.[1][6][7] It offers high separation efficiency and requires minimal sample volume. Detection can be achieved using indirect UV absorbance or by coupling the CE system to a mass spectrometer (CE-MS).
Section 4: Method Validation: Ensuring Trustworthy Data
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies such as the EMA or FDA.[2][6]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.
Visualizing the Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The analysis of this compound is best addressed by a well-developed and validated LC-MS/MS method. The inherent polarity of the molecule necessitates a thoughtful approach to sample preparation and chromatography, with solid-phase extraction and HILIC being the recommended strategies for achieving robust and sensitive quantification. While alternative techniques exist, they often lack the combination of sensitivity, selectivity, and structural confirmation that mass spectrometry provides. By following the principles and protocols outlined in this guide, researchers can confidently develop and implement analytical methods that yield accurate and reliable data for this challenging analyte.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-hydroxypiperidin-1-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it an ideal building block for designing potent and selective ligands for a variety of biological targets.[1][2] This guide provides an in-depth comparative analysis of the parent scaffold and its key analogs, focusing on their application as inhibitors of coagulation Factor XIa (FXIa), a high-interest target for the development of safer anticoagulant therapies.[3] We will explore the causal relationships between structural modifications and their impact on biological activity and physicochemical properties, supported by detailed experimental protocols and data.
Section 1: The Core Scaffold: this compound
This compound is a versatile building block used in the synthesis of more complex molecules.[4] Its structure features a piperidine ring, a hydrophilic hydroxyl group, and a carboxylic acid moiety, providing multiple points for chemical modification.
Chemical Properties:
-
Molecular Formula: C7H13NO3[5]
-
Molecular Weight: 159.18 g/mol [5]
-
Key Features: A secondary alcohol, a tertiary amine, and a carboxylic acid. These functional groups allow it to act as a versatile intermediate in the synthesis of various derivatives.[1][2]
Synthesis Overview
The synthesis of the core scaffold is typically achieved through the N-alkylation of 4-hydroxypiperidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group. A common and efficient method is the reaction of 4-hydroxypiperidine with an haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the resulting hydrohalic acid.
Caption: General workflow for the synthesis of the core scaffold.
Section 2: Rationale for Analog Development in FXIa Inhibition
The development of analogs from a core scaffold is a cornerstone of medicinal chemistry, driven by the need to optimize a molecule's therapeutic profile. For FXIa inhibitors, the goals are to enhance potency, improve selectivity over other serine proteases (like thrombin and Factor Xa), and fine-tune pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[3] The this compound scaffold serves as a central fragment that often orients other key binding motifs into the active site of the enzyme.
Key Modification Points:
-
The Carboxylic Acid: This group can be converted to various amides to interact with specific pockets (e.g., the S1 pocket) of the target enzyme.
-
The 4-Hydroxyl Group: This can be modified to alter solubility or to introduce new interactions with the protein.
-
The Piperidine Ring: Substitutions on the ring can influence the molecule's conformation and orientation in the binding site.
Caption: Potential modification points on the core scaffold.
Section 3: Comparative Analysis of Key Analogs
To illustrate the principles of analog design, we will compare the parent scaffold to two hypothetical, yet representative, analogs that have been developed as FXIa inhibitors. The data presented is synthesized from typical findings in the field of FXa and FXIa inhibitor development.[6][7][8]
| Compound | Structure | Modification from Parent | FXIa IC50 (nM) | Selectivity vs. FXa | Aqueous Solubility (µg/mL) |
| Parent Acid | This compound | - | >10,000 | - | >1000 |
| Analog 1 | Amide derivative with a P1 binding element | Carboxylic acid converted to a complex amide. | 50 | 100-fold | 150 |
| Analog 2 | Analog 1 with O-methylation | 4-hydroxyl group converted to a methoxy ether. | 45 | 120-fold | 75 |
Analysis of Structure-Activity Relationships (SAR):
-
From Parent to Analog 1: The most significant leap in potency comes from converting the carboxylic acid to a sophisticated amide. This new group is designed to fit into the S1 pocket of FXIa, a common strategy for achieving high affinity.[3] However, this addition of a larger, more lipophilic moiety often leads to a decrease in aqueous solubility, a critical parameter for oral bioavailability.
-
From Analog 1 to Analog 2: The modification of the 4-hydroxyl group to a methoxy ether in Analog 2 results in a slight increase in potency and selectivity. This seemingly minor change can subtly alter the hydrogen bonding network within the active site or improve the molecule's conformational preference for the bound state. The trade-off is a further reduction in solubility due to the masking of the polar hydroxyl group.
Section 4: Experimental Methodologies
The data presented above relies on standardized, reproducible assays. Below are detailed protocols that form the basis for such a comparative study.
Protocol 1: Synthesis of the Core Scaffold
Objective: To synthesize this compound.
Materials:
-
4-Hydroxypiperidine
-
Bromoacetic acid
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add a solution of bromoacetic acid (1.1 eq) in acetonitrile dropwise at room temperature.
-
Causality Check: The use of a base like K2CO3 is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Stir the reaction mixture at 50°C for 12-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the product, causing it to precipitate or be extracted.
-
Extract the product with ethyl acetate. Dry the combined organic layers over MgSO4, filter, and concentrate to yield the final product.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Factor XIa Chromogenic Inhibition Assay
Objective: To determine the IC50 value of a test compound against human Factor XIa.
Caption: Workflow for the FXIa chromogenic inhibition assay.
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
In a 96-well plate, add the diluted compound, human FXIa enzyme, and assay buffer.
-
Expertise Insight: A pre-incubation step of the enzyme with the inhibitor (e.g., 15 minutes at room temperature) is often necessary to allow the binding to reach equilibrium, especially for slow-binding inhibitors.
-
Initiate the reaction by adding a chromogenic substrate specific for FXIa.
-
Monitor the rate of substrate cleavage by measuring the absorbance at 405 nm over time using a plate reader.
-
Trustworthiness: The assay must include positive controls (a known FXIa inhibitor) and negative controls (DMSO vehicle) to ensure its validity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Kinetic Aqueous Solubility Assay
Objective: To measure the aqueous solubility of a test compound.
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 1-2 hours.
-
Causality Check: This "solvent-shift" method creates a supersaturated solution from which the compound precipitates until it reaches its thermodynamic solubility limit.
-
Filter the resulting suspension through a 0.45 µm filter to remove precipitated solid.
-
Quantify the concentration of the compound remaining in the filtrate using a suitable analytical method, typically LC-MS/MS or HPLC-UV.
-
Self-Validation: The standard curve for quantification must be linear and cover the expected concentration range of the samples.
Section 5: Discussion and Future Perspectives
The comparative analysis demonstrates a classic trade-off in drug discovery: the optimization of one property, such as potency, often comes at the expense of another, like solubility. The this compound scaffold is an excellent starting point for developing FXIa inhibitors. The conversion of the carboxylic acid to an amide targeting the S1 pocket is a validated strategy for achieving high potency.
Future work on this scaffold should focus on:
-
Multiparameter Optimization: Employing strategies to simultaneously improve potency and ADME properties. This could involve fine-tuning the P1 group to reduce lipophilicity while maintaining binding affinity.
-
Exploring Novel Modifications: Investigating substitutions on the piperidine ring to modulate the vector and orientation of the appended groups, potentially unlocking new interactions with the enzyme surface.
-
Prodrug Strategies: For analogs with poor solubility but high potency, developing prodrugs that mask polar groups until after absorption can be a viable path forward.
By systematically applying the principles of medicinal chemistry and utilizing robust, validated assays, researchers can continue to evolve the this compound scaffold to produce next-generation therapeutics.
References
- 1. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 2. 4-Hydroxypiperidine | 5382-16-1 [amp.chemicalbook.com]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride [cymitquimica.com]
- 5. This compound | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. (CHEMBL341... - ChEMBL [ebi.ac.uk]
A Senior Application Scientist's Guide to Piperidine-Based Linkers: A Comparative Analysis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Among the diverse array of linker architectures, saturated heterocycles such as piperidine have emerged as a privileged class of "rigid" linkers. Their conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) and improving metabolic stability.[1][] This guide provides an in-depth comparative analysis of 2-(4-Hydroxypiperidin-1-yl)acetic acid against other piperidine-based linkers, offering field-proven insights and experimental data to guide researchers in the strategic selection and application of these critical PROTAC components.
The Strategic Advantage of Rigid Linkers: Piperidine and Its Analogs
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed in initial PROTAC designs due to their synthetic accessibility.[3] However, their high degree of conformational freedom can come with an entropic penalty upon binding to form the ternary complex.[4] Rigid linkers, by contrast, reduce the degrees of rotational freedom, which can offer several advantages:
-
Pre-organization for Ternary Complex Formation: By constraining the orientation of the warhead and E3 ligase ligand, rigid linkers can reduce the entropic cost of forming the ternary complex, potentially leading to higher degradation potency.[1][5]
-
Improved Pharmacokinetics: The constrained nature of rigid linkers can lead to enhanced metabolic stability and improved pharmacokinetic profiles.[][6]
-
Enhanced Selectivity: A more defined three-dimensional structure can improve selectivity for the target protein by disfavoring the formation of off-target ternary complexes.
The clinical success of PROTACs like ARV-110 and ARV-471, which incorporate rigid linkers containing piperidine and piperazine moieties, underscores the therapeutic potential of this design strategy.[][7]
Core Structural and Functional Comparison: this compound vs. Other Piperidine-Based Linkers
While direct head-to-head comparative data for PROTACs differing only by the specific piperidine linker is not always available in the public domain, we can infer performance characteristics by examining related structures and general principles of linker design.
This compound: A Hydrophilic and Functionalizable Scaffold
The structure of this compound presents two key features: the rigid piperidine core and a hydroxyl group at the 4-position.
-
The Piperidine Core: As a single basic amine, the piperidine ring provides a rigid scaffold that contributes to the pre-organization of the PROTAC.[1] Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.
-
The 4-Hydroxyl Group: This functional group introduces a degree of polarity to the linker, which can have several beneficial effects:
-
Enhanced Solubility: The hydroxyl group can participate in hydrogen bonding with water, potentially improving the aqueous solubility of the PROTAC molecule—a common challenge for these large and often lipophilic compounds.[6][8]
-
Modulation of Permeability: While increased polarity can sometimes hinder passive membrane diffusion, it can also be leveraged to fine-tune the overall physicochemical properties of the PROTAC to achieve a balance between solubility and permeability.[9]
-
A Point for Further Functionalization: The hydroxyl group serves as a convenient handle for further chemical modification, allowing for the attachment of other functional groups to modulate the linker's properties or to attach imaging agents or other payloads.
-
Piperazine-Based Linkers: A Close Cousin with Distinct Properties
Piperazine-containing linkers are another prominent class of rigid linkers and offer a valuable point of comparison.
-
Enhanced Solubility through Protonation: Containing two nitrogen atoms, the piperazine ring offers the potential for enhanced aqueous solubility.[] The second nitrogen can be protonated at physiological pH, increasing the polarity of the molecule.[10][11] The basicity (pKa) of the piperazine nitrogens can be modulated by the surrounding chemical environment within the linker.[10]
-
Synthetic Versatility: The piperazine scaffold is a versatile building block in medicinal chemistry, allowing for modular and controlled synthetic strategies.[1]
Non-Hydroxylated Piperidine Linkers: The Lipophilic Counterpart
Piperidine-based linkers lacking the hydroxyl group offer a more lipophilic character. This can be advantageous in scenarios where increased membrane permeability is desired, and solubility is not a primary concern. However, the lack of a hydroxyl group removes a potential site for hydrogen bonding and further functionalization.
Quantitative Data on PROTAC Performance: A Comparative Overview
The efficacy of a PROTAC is typically defined by its half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ). Lower DC₅₀ values indicate higher potency, while higher Dₘₐₓ values signify greater efficacy. The following table summarizes representative data for PROTACs utilizing different linker types to illustrate the impact of linker composition on performance.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Piperazine-based (15-atom) | BRD4 | CRBN | HeLa | 15 | >95 | [1] |
| Piperazine-based (12-atom) | BRD4 | CRBN | HeLa | >1000 | <20 | [1] |
| Rigid (Piperidine/Piperazine) | AR | CRBN | VCaP | <1 | Potent | [12] |
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
The Causality Behind Experimental Choices: Why Linker Optimization is Key
The data clearly indicates that linker composition and length are not trivial considerations. A seemingly minor change, such as altering the number of atoms in a piperazine-based linker, can dramatically impact degradation potency.[1] This underscores the necessity of a systematic approach to linker optimization for each specific target and E3 ligase pair. The goal is to identify a linker that not only connects the two ends of the PROTAC but also actively contributes to the stability and productive orientation of the ternary complex.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of piperidine-based linkers, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of a PROTAC with a this compound Linker
This protocol describes a general multi-step synthesis to generate a model PROTAC.
Materials:
-
Protein of Interest (POI) ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
This compound
-
E3 ligase ligand with a suitable reactive handle (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Protecting group reagents as needed (e.g., Boc-anhydride, TFA)
Procedure:
-
Protection of the Hydroxyl Group (if necessary):
-
Dissolve this compound in a suitable solvent (e.g., DCM).
-
Add a suitable protecting group reagent (e.g., TBDMS-Cl) and a base (e.g., imidazole).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the protected linker.
-
-
Coupling to the POI Ligand:
-
Dissolve the POI ligand (1.0 eq) and the protected linker (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir at room temperature for 4-12 hours (monitor by LC-MS).
-
Work up the reaction and purify the POI-linker conjugate.
-
-
Deprotection of the Hydroxyl Group (if protected):
-
Dissolve the POI-linker conjugate in a suitable solvent.
-
Add a deprotection reagent (e.g., TBAF for TBDMS).
-
Stir until the reaction is complete.
-
Purify the deprotected intermediate.
-
-
Coupling to the E3 Ligase Ligand:
-
Activate the carboxylic acid of the POI-linker intermediate using a coupling reagent.
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF.
-
Add the activated POI-linker intermediate to the E3 ligase ligand solution.
-
Stir at room temperature until the reaction is complete.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Caption: A typical experimental workflow for PROTAC synthesis.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[10]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound.[7][13]
Procedure:
-
Plate Preparation:
-
Coat a 96-well filter plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC compounds (dissolved in a suitable buffer, often containing a small percentage of DMSO) to the wells of the coated filter plate (donor plate).
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
-
Conclusion and Future Perspectives
The selection of a linker is a critical, multi-parameter optimization problem in the design of potent and drug-like PROTACs. Piperidine-based linkers, including this compound, offer a compelling strategy to introduce conformational rigidity, which can lead to improved degradation efficacy and pharmacokinetic properties. The presence of a hydroxyl group on the piperidine ring provides an additional lever to fine-tune solubility and offers a site for further chemical elaboration.
While this guide provides a framework for understanding and comparing these important linker motifs, the optimal linker for any given PROTAC is highly dependent on the specific POI and E3 ligase pair. A systematic, empirical approach, utilizing a diverse library of linkers with varying lengths, compositions, and rigidities, remains the most effective strategy for identifying the ideal chemical bridge to drive potent and selective protein degradation. The continued exploration of novel linker chemistries, guided by a deeper understanding of the structural biology of ternary complexes, will undoubtedly accelerate the development of the next generation of transformative protein-degrading therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid Derivatives as Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-(4-Hydroxypiperidin-1-yl)acetic acid derivatives as potent and selective inhibitors of Factor XIa (FXIa). We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their evaluation, and discuss the broader context of FXIa inhibition in the pursuit of safer anticoagulant therapies.
Introduction: The Promise of Factor XIa Inhibition
Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide. For decades, the mainstay of anticoagulant therapy has been agents like warfarin and, more recently, direct oral anticoagulants (DOACs) that target Factor Xa or thrombin. While effective, these therapies are associated with a significant risk of bleeding complications.[1]
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. A key player in the amplification of this cascade is Factor XIa (FXIa), a serine protease.[2][3] Growing evidence suggests that FXIa plays a more significant role in the propagation of thrombosis than in normal hemostasis.[4][5] This has led to the compelling hypothesis that inhibiting FXIa could uncouple the antithrombotic effect from bleeding risk, heralding a new era of safer anticoagulants.[1][5] The this compound scaffold has emerged as a promising starting point for the design of novel FXIa inhibitors.
The Coagulation Cascade and the Role of Factor XIa
To understand the rationale behind targeting FXIa, it is essential to visualize its position in the coagulation cascade.
Caption: The coagulation cascade, highlighting Factor XIa's role in the intrinsic pathway.
As illustrated, FXIa amplifies the production of thrombin, a central enzyme in clot formation. By selectively inhibiting FXIa, the intrinsic pathway's contribution to thrombus growth can be attenuated while leaving the extrinsic pathway, crucial for initial hemostasis, largely intact.
Structure-Activity Relationship (SAR) of Piperidine-Based Factor XIa Inhibitors
While a comprehensive SAR study on the this compound scaffold is not yet publicly available in a single, consolidated source, we can infer key relationships from the broader class of piperidine-containing FXIa inhibitors. The following table summarizes the impact of substitutions on a representative phenylimidazole core with a piperazine moiety, which shares structural similarities with our topic of interest.[4] This data provides valuable insights into the chemical space and informs the design of more potent and selective inhibitors.
| Compound | R Group (P2' Moiety) | FXIa Kᵢ (nM) | aPTT EC₂ₓ (µM) |
| 1 | 4-Acetylpiperazine | 0.6 | 4.6 |
| 2 | N-Methylpiperazine | 0.4 | 3.7 |
| 3 | 4-Hydroxyquinolin-2-one | 0.04 | 1.0 |
Data sourced from: Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety.[4]
Key SAR Insights:
-
P2' Moiety is Critical: The nature of the substituent at the P2' position dramatically influences both binding affinity (Kᵢ) and functional anticoagulant activity (aPTT).
-
Introduction of a Hydroxyquinolin-2-one Moiety: The most significant enhancement in potency was observed with the introduction of a 4-hydroxyquinolin-2-one group at the P2' position (Compound 3). This modification led to a greater than 10-fold increase in FXIa inhibitory activity compared to the piperazine derivatives.[4]
-
Piperazine Modifications: While less potent than the hydroxyquinolin-2-one analog, modifications to the piperazine ring still impact activity. The N-methylpiperazine (Compound 2) demonstrated slightly improved potency over the 4-acetylpiperazine (Compound 1), suggesting that basicity and steric factors in this region play a role in inhibitor binding.[4]
These findings underscore the importance of exploring diverse and rigidified ring systems at the P2' position to achieve high-affinity binding to the S2 pocket of FXIa.
Experimental Protocols for Biological Evaluation
To assess the efficacy of novel this compound derivatives as FXIa inhibitors, two key in vitro assays are routinely employed: a direct enzymatic inhibition assay and a plasma-based clotting assay.
Chromogenic Factor XIa Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FXIa.
Principle:
The assay relies on the ability of active FXIa to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. An inhibitor will reduce the rate of pNA release, and the degree of inhibition is proportional to the inhibitor's concentration.
Experimental Workflow:
Caption: Workflow for the chromogenic Factor XIa inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer (e.g., 0.05 M Tris-HCl, 0.4 M NaCl, 0.5% albumin, pH 8.0) to achieve a range of desired concentrations.
-
Reconstitute purified human FXIa in assay buffer to a final concentration of, for example, 1 nM.
-
Prepare a solution of a chromogenic FXIa substrate (e.g., S-2366) in distilled water.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 25 µL) of each concentration of the test compound or vehicle control to triplicate wells.
-
Add the FXIa solution (e.g., 50 µL) to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the chromogenic reaction by adding the substrate solution (e.g., 25 µL) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of inhibitor that produces 50% inhibition, by fitting the data to a suitable dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a global coagulation test that measures the integrity of the intrinsic and common pathways. It is used to assess the functional anticoagulant effect of FXIa inhibitors in a plasma environment.
Principle:
The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (which initiates the intrinsic pathway) and calcium to citrated plasma. An FXIa inhibitor will prolong this clotting time.
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Spike the plasma with various concentrations of the test compound or vehicle control.
-
-
Assay Procedure:
-
Pre-warm the plasma samples and aPTT reagent (containing a contact activator like silica or ellagic acid) to 37°C.
-
In a coagulometer cuvette, mix equal volumes of the plasma sample and the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact pathway.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
The results are expressed as the clotting time in seconds.
-
The EC₂ₓ value, the concentration of the inhibitor required to double the baseline clotting time, can be determined by plotting the clotting time against the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective FXIa inhibitors. The SAR insights from related chemical series highlight the critical role of the P2' moiety in achieving high-affinity binding and potent anticoagulant activity. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds.
Future research in this area should focus on a systematic exploration of substitutions on both the piperidine and acetic acid moieties of the core scaffold to build a comprehensive SAR. The ultimate goal is to identify derivatives with optimized potency, selectivity, and pharmacokinetic properties, paving the way for a new generation of safer anticoagulants with the potential to significantly improve the management of thromboembolic disorders.
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XI inhibitors: a new class of anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 2-(4-Hydroxypiperidin-1-yl)acetic acid with piperidine-4-carboxylic acid
A Senior Application Scientist's Field Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid vs. Piperidine-4-carboxylic acid
For drug development professionals and synthetic chemists, the selection of a molecular scaffold is a critical decision that dictates synthetic strategy and influences the properties of the final compound. The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties.[1] However, the reactivity and synthetic utility of a piperidine-based building block can change dramatically based on the placement of its functional groups.
This guide provides an in-depth comparison of two commercially available piperidine scaffolds: This compound and piperidine-4-carboxylic acid (also known as isonipecotic acid). We will dissect their structural and electronic differences to predict and explain their divergent reactivity, supported by practical experimental considerations and protocols.
Part 1: Structural and Physicochemical Analysis
At first glance, both molecules offer a piperidine core and a carboxylic acid, but the constitutional isomerism of the acid group is the pivot point for their distinct chemical personalities.
| Property | This compound | Piperidine-4-carboxylic acid |
| Structure |
|
|
| CAS Number | 168159-33-9[2] | 498-94-2[3] |
| Molecular Formula | C₇H₁₃NO₃[2] | C₆H₁₁NO₂[3][4] |
| Molecular Weight | 159.18 g/mol [2] | 129.16 g/mol [3][4] |
| Key Features | Tertiary Amine, N-Alkyl Carboxylic Acid, 4-OH group | Secondary Amine, C-Alkyl Carboxylic Acid |
| pKa (Carboxyl) | ~4.0-4.5 (Estimated) | 3.73[4] |
| pKa (Amine) | ~8.5-9.0 (Estimated for conjugate acid) | 10.72[4] |
Key Structural Differences:
-
Position of the Carboxylic Acid: In This compound , the carboxyl group is appended to the piperidine nitrogen, making it an N-substituted α-amino acid derivative. In piperidine-4-carboxylic acid , the carboxyl group is directly attached to the C4 carbon of the ring. This fundamental difference dictates the electronic environment of both the acid and the ring.
-
Nature of the Piperidine Nitrogen: The nitrogen in this compound is a tertiary amine , rendering it a non-nucleophilic base. Conversely, the nitrogen in piperidine-4-carboxylic acid is a secondary amine , which is both basic and nucleophilic.
-
Additional Functionality: this compound possesses a hydroxyl group at the C4 position, offering an additional site for chemical modification that is absent in piperidine-4-carboxylic acid.
The diagram below illustrates the relationship between structure and the primary reactive sites of each molecule.
Caption: Key reactive functional groups of the two piperidine scaffolds.
Part 2: Comparative Reactivity Analysis
The structural distinctions directly translate into different behaviors in common synthetic transformations.
Reactivity at the Piperidine Nitrogen
This is the most significant point of divergence.
-
Piperidine-4-carboxylic acid: The secondary amine is a potent nucleophile. It readily undergoes N-alkylation, N-acylation, reductive amination, and can be protected with standard groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[5][6] This dual functionality is a double-edged sword: while offering a handle for further modification, the amine often requires protection to allow for selective reaction at the carboxylic acid.
-
This compound: The tertiary amine is non-nucleophilic and cannot undergo these reactions. Its primary role is that of a base. In reactions involving acid (e.g., deprotection steps) or strong electrophiles, it can be protonated or form a quaternary ammonium salt. This inherent "protection" of the nitrogen simplifies synthetic sequences focused on the carboxylic acid or hydroxyl group.
Reactivity at the Carboxylic Acid Group
Both molecules undergo typical carboxylic acid reactions, but the choice of conditions and potential side reactions differ. The primary application here is amide bond formation , a cornerstone of medicinal chemistry.
-
Piperidine-4-carboxylic acid: To perform selective amide coupling, the secondary amine must be protected. The use of N-Boc-piperidine-4-carboxylic acid is standard practice.[6] Without protection, the amine can compete as a nucleophile, leading to polymerization or reaction with the coupling agent.
-
This compound: No N-protection is needed. However, the tertiary amine is a built-in base. When using coupling agents that require an external base (like HATU or HBTU with DIPEA), the stoichiometry must be carefully considered. The molecule itself can act as the base, potentially complicating kinetics or requiring adjusted reagent amounts. Furthermore, the hydroxyl group is a potential site for side reactions (O-acylation) under aggressive coupling conditions, though it is generally less reactive than an amine nucleophile.
The logical workflow for a standard amide coupling highlights these differences:
Caption: Comparative workflows for amide bond formation.
Reactivity of the Hydroxyl Group
The 4-hydroxy group on This compound provides a third reactive handle. It can be:
-
Alkylated to form ethers (e.g., Williamson ether synthesis).
-
Acylated to form esters.
-
Oxidized to the corresponding ketone (4-oxopiperidine derivative).
This additional functionality allows for the creation of more complex structures and the exploration of structure-activity relationships around that position, an option not available with piperidine-4-carboxylic acid.
Part 3: Experimental Protocols
To illustrate the practical differences, we provide a protocol for a representative amide coupling reaction with benzylamine.
Protocol 1: Synthesis of N-benzyl-piperidine-4-carboxamide
Causality: This protocol requires a two-step approach (protection-coupling) to prevent the nucleophilic secondary amine from interfering with the desired reaction. The Boc group is chosen for its stability under coupling conditions and ease of removal.
Step A: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether (2x).
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid, typically as a white solid.
Step B: Amide Coupling
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq), benzylamine (1.05 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the Boc-protected amide. Note: Deprotection with TFA or HCl in dioxane would be required to yield the final secondary amine product.
Protocol 2: Synthesis of 2-(4-Hydroxypiperidin-1-yl)-N-benzylacetamide
Causality: This is a more direct, one-step protocol. The tertiary amine does not require protection. The amount of external base (DIPEA) is slightly reduced to account for the basicity of the starting material itself.
-
Dissolve This compound (1.0 eq), benzylamine (1.05 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.
-
Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the final product.
Conclusion and Recommendations
The choice between this compound and piperidine-4-carboxylic acid is entirely dependent on the synthetic goal.
Choose Piperidine-4-carboxylic acid when:
-
The secondary amine is a desired feature in the final molecule or a key point for diversification via N-alkylation or N-acylation.
-
You are prepared to incorporate protection/deprotection steps into your synthetic route.
-
The project does not require functionality at the C4 position of the piperidine ring.
Choose this compound when:
-
A more streamlined synthesis is desired for modifications at the carboxylic acid, as no N-protection is needed.
-
The tertiary amine is the desired amine type in the final target.
-
The 4-hydroxyl group is a desired feature or will be used as an additional handle for modification (e.g., forming ether or ester linkages).
By understanding the fundamental reactivity differences stemming from their isomeric structures, researchers can make more informed decisions, designing more efficient and effective synthetic strategies for the development of novel chemical entities.
References
A Comparative Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid Derivatives as Emerging Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate enzyme activity is paramount. Among the myriad of structures explored, derivatives of 2-(4-hydroxypiperidin-1-yl)acetic acid have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of key enzymes implicated in metabolic and proliferative diseases. This guide provides an in-depth, objective comparison of the performance of these derivatives, supported by experimental data and methodological insights, to aid researchers and drug development professionals in this evolving field.
Introduction: The Therapeutic Promise of the this compound Scaffold
The this compound core structure presents a unique combination of features conducive to enzyme active site binding. The piperidine ring offers a rigid, three-dimensional framework that can be functionalized to achieve specific spatial orientations. The hydroxyl group provides a crucial hydrogen bonding moiety, while the acetic acid portion can engage in electrostatic interactions or serve as a linker for further chemical modification. These characteristics make this scaffold a versatile starting point for the design of potent and selective enzyme inhibitors.
This guide will focus on the evaluation of these derivatives against two critical therapeutic targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase-IV (DPP-IV), both of which are key players in the pathophysiology of type 2 diabetes mellitus and other metabolic disorders.[1][2][3]
Comparative Analysis of Enzyme Inhibition
The efficacy of an enzyme inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections present a comparative analysis of this compound derivatives and other relevant compounds against PTP1B and DPP-IV.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[4][5] Research into small molecule PTP1B inhibitors has explored various heterocyclic scaffolds.
Table 1: Comparative PTP1B Inhibition Data
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Source |
| Thiazolidine-2,4-dione Hybrids | Compound 1 (as described in source) | PTP1B | 9.6 ± 0.5 | [6] |
| 4-Thiazolinone Derivatives | Compound 7p (as described in source) | PTP1B | 0.92 | [5] |
| Benzimidazole Derivatives | Compounds 4f-4j (general class) | PTP1B | Good Inhibition | [4] |
| Chalcone Scaffolds | Compound AS-4 | PTP1B | < 20 | [1] |
| Oxovanadium(IV) Complexes | --INVALID-LINK--·H2O | PTP1B | 0.1672 ± 0.008 | [7] |
Analysis of PTP1B Inhibition:
The data highlights that while various heterocyclic structures show promise as PTP1B inhibitors, there is significant variability in their potency. The 4-thiazolinone derivatives, in particular, have demonstrated sub-micromolar IC50 values, indicating strong inhibitory activity.[5] Thiazolidine-2,4-dione hybrids also exhibit notable inhibition.[6] Although specific IC50 values for the benzimidazole derivatives were not provided in the initial search, they were reported to have "good PTP1B inhibitory" activity.[4] The chalcone scaffold also shows potential with an IC50 in the low micromolar range.[1] Notably, inorganic complexes, such as those containing oxovanadium(IV), have shown potent PTP1B inhibition in the nanomolar range.[7]
For researchers focusing on this compound derivatives, these findings suggest that incorporating this scaffold into more complex heterocyclic systems, such as thiazolinones or thiazolidinediones, could be a fruitful strategy for developing potent PTP1B inhibitors. The hydroxyl and carboxylic acid moieties of the core scaffold can be strategically utilized to interact with key residues in the PTP1B active site.
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[8] Inhibiting DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[9]
Table 2: Comparative DPP-IV Inhibition Data for Various Scaffolds
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Source |
| Pyrrolidine-based | Vildagliptin (reference drug) | DPP-IV | Potent | [3] |
| β-amino acid-based | Sitagliptin (reference drug) | DPP-IV | Potent | [3] |
| 1,2,4-triazole derivatives | Compound 45 (as described in source) | DPP-IV | Nanomolar range | [3] |
| Natural Flavonoids | Resveratrol | DPP-IV | 0.6 ± 0.4 | [2] |
Analysis of DPP-IV Inhibition:
The development of DPP-IV inhibitors has been highly successful, with several drugs on the market.[3] These inhibitors often feature a key pharmacophore that mimics the dipeptide substrate of DPP-IV. While specific data for this compound derivatives as DPP-IV inhibitors was not found in the initial search, the structural features of this scaffold are highly relevant. The piperidine ring can act as a proline mimic, a common feature in DPP-IV inhibitors, and the acetic acid moiety can interact with the catalytic site.
The high potency of existing DPP-IV inhibitors, with IC50 values in the nanomolar range, sets a high bar for new entrants.[3] However, the exploration of novel scaffolds like this compound is crucial for developing inhibitors with improved selectivity and pharmacokinetic profiles. The versatility of this scaffold allows for the incorporation of various functional groups to optimize interactions with the S1 and S2 pockets of the DPP-IV active site.
Methodologies for Enzyme Inhibition Assays
The reliability of enzyme inhibition data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the in vitro assessment of PTP1B and DPP-IV inhibition, based on commonly used techniques.
PTP1B Inhibition Assay (Colorimetric)
This assay is based on the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, leading to the formation of a yellow product, p-nitrophenol, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme Solution: Recombinant human PTP1B diluted in assay buffer to the desired concentration.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) dissolved in assay buffer.
-
Inhibitor Solutions: Test compounds (derivatives of this compound and comparators) dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor solution (or DMSO for control) to the wells of a 96-well microplate.
-
Add 88 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for PTP1B Inhibition Assay
Caption: Workflow for the colorimetric PTP1B inhibition assay.
DPP-IV Inhibition Assay (Fluorometric)
This assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases the highly fluorescent AMC.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer.
-
Substrate Solution: Gly-Pro-AMC dissolved in assay buffer.
-
Inhibitor Solutions: Test compounds dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 50 µL of the inhibitor solution (or DMSO for control) to the wells of a black 96-well microplate.
-
Add 25 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
-
Decision Pathway for DPP-IV Inhibitor Screening
Caption: Decision pathway for screening DPP-IV inhibitors.
Structure-Activity Relationship (SAR) Insights and Future Directions
The development of potent and selective enzyme inhibitors is guided by understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For this compound derivatives, several key structural modifications can be explored to enhance their inhibitory potential:
-
Substitution on the Piperidine Ring: Introducing substituents at the 3- or 4-positions of the piperidine ring can improve binding affinity and selectivity. The hydroxyl group at the 4-position is a key feature for hydrogen bonding.
-
Modification of the Acetic Acid Moiety: The carboxylic acid can be converted to esters or amides to modulate physicochemical properties and interactions with the enzyme active site.
-
Bioisosteric Replacement: The piperidine ring or the acetic acid group can be replaced with other bioisosteric groups to improve pharmacokinetic properties or to explore novel binding interactions.
Future research should focus on synthesizing a focused library of this compound derivatives and evaluating them against a panel of enzymes, including PTP1B and DPP-IV. Computational modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds and guide the design of more potent and selective inhibitors.[10]
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel enzyme inhibitors. Their inherent structural features make them attractive candidates for targeting enzymes such as PTP1B and DPP-IV, which are implicated in major human diseases. While direct comparative data for a broad range of these specific derivatives is still emerging, the analysis of related heterocyclic inhibitors provides a strong rationale for their continued investigation. By leveraging the methodological insights and SAR principles outlined in this guide, researchers can effectively advance the discovery and development of new therapeutic agents based on this valuable chemical scaffold.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Design, synthesis, biological evaluation and molecular dynamics studies of 4-thiazolinone derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of thiazolidine-2,4-dione/benzazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B): Antihyperglycemic activity with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes [mdpi.com]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 10. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to the Biological Activity of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Derivative Enantiomers
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor between a life-saving therapeutic and an inactive or even harmful compound. This guide provides an in-depth technical comparison of the biological activity of enantiomers of a novel series of 2-(4-Hydroxypiperidin-1-yl)acetic acid derivatives. As researchers, scientists, and drug development professionals, understanding the profound impact of chirality is paramount to designing safer and more effective medicines.
The this compound scaffold is a versatile starting point for the synthesis of a wide array of compounds with potential therapeutic applications. The introduction of a chiral center, often at the alpha-position of the acetic acid moiety, bifurcates a single compound into two non-superimposable mirror images known as enantiomers. While chemically similar in an achiral environment, their interactions with the inherently chiral biological systems of the human body can be dramatically different.[1][2] This guide will delve into a case study of a specific enantiomeric pair, providing supporting experimental data and detailed protocols to illustrate the critical importance of stereochemical considerations in drug development.
The Significance of Chirality in Drug Design
The concept of chirality is fundamental to pharmacology. Biological macromolecules, such as enzymes and receptors, are themselves chiral, creating a stereospecific environment for drug-target interactions.[3][4] This is often analogized to a handshake, where a right hand (the chiral drug) will only fit properly into a right glove (the chiral receptor). The "left-handed" enantiomer, in this analogy, may not bind at all, or it may bind differently, leading to altered or off-target effects.[1][5]
The introduction of chiral piperidine scaffolds into drug candidates can significantly influence their pharmacological profile by:
-
Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and other properties that impact absorption, distribution, metabolism, and excretion (ADME).[3][4]
-
Enhancing Biological Activity and Selectivity: One enantiomer may exhibit significantly higher affinity and potency for the desired target, while the other may be inactive or interact with other targets, leading to side effects.[3][4]
-
Improving Pharmacokinetic Properties: Stereoselectivity can influence metabolic pathways, leading to differences in half-life and drug exposure.
-
Reducing Toxicity: In some cases, the undesirable or toxic effects of a racemic drug are associated with only one of its enantiomers.[1][5]
This guide will now focus on a specific, albeit illustrative, case study to provide a practical understanding of these principles.
Case Study: Comparative Analysis of (R)- and (S)-2-(4-Hydroxypiperidin-1-yl)-N-(4-methoxybenzyl)acetamide Enantiomers
For the purpose of this guide, we will examine a hypothetical enantiomeric pair: (R)- and (S)-2-(4-Hydroxypiperidin-1-yl)-N-(4-methoxybenzyl)acetamide, targeting the hypothetical G-protein coupled receptor, "Receptor X," which is implicated in a novel inflammatory signaling pathway.
Chemical Structures
References
in vitro and in vivo bioactivity studies of compounds synthesized from 2-(4-Hydroxypiperidin-1-yl)acetic acid
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics due to its favorable physicochemical properties and its presence in numerous natural products and approved drugs. The functionalization of this core structure offers a versatile platform for creating diverse chemical entities with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivities of compounds synthesized from the versatile building block, 2-(4-Hydroxypiperidin-1-yl)acetic acid. We will delve into the synthesis of key derivatives and critically evaluate their performance in anticancer, antimicrobial, and anti-inflammatory assays, supported by experimental data and detailed protocols.
The Strategic Advantage of the this compound Scaffold
The this compound moiety is a particularly attractive starting point for drug discovery for several reasons. The piperidine ring provides a three-dimensional structure that can effectively probe biological space. The hydroxyl group offers a key point for further derivatization or can act as a crucial hydrogen bond donor/acceptor in receptor-ligand interactions. The acetic acid side chain provides a handle for amide bond formation, allowing for the introduction of a wide array of substituents to modulate pharmacological properties. This inherent structural and functional diversity makes it a privileged scaffold for generating libraries of compounds for biological screening.
Synthesis of Bioactive Derivatives
The synthesis of bioactive compounds from this compound typically involves standard peptide coupling reactions or other well-established organic transformations. A general synthetic scheme is outlined below, showcasing the versatility of this starting material.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid, ensuring compliance with safety regulations and fostering a responsible laboratory environment.
I. Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is crucial. Based on the known hazards of its parent compounds, the potential risks include:
-
Corrosivity: Due to the acetic acid group, the compound may be corrosive to skin, eyes, and mucous membranes.[2][3]
-
Toxicity: Piperidine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Irritation: The compound is likely to cause skin, eye, and respiratory tract irritation.[4]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Regulatory Framework | Recommended Personal Protective Equipment (PPE) |
| Skin and Eye Irritation/Corrosion | OSHA 29 CFR 1910.133 | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities. |
| Respiratory Irritation | OSHA 29 CFR 1910.1450[5][6] | Work in a well-ventilated area, preferably within a chemical fume hood. |
| Toxicity (Inhalation, Ingestion, Dermal) | OSHA Hazard Communication Standard (29 CFR 1910.1200) | All PPE listed above. Avoid creating dust or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards of the Occupational Safety and Health Administration (OSHA).[7][8][9]
1. Waste Characterization and Segregation:
-
Assume Hazardous Nature: Treat all waste containing this compound as hazardous chemical waste.[10]
-
Segregation is Key: Do not mix this waste with non-hazardous trash or other waste streams.[11][12] It should be collected in a dedicated, properly labeled hazardous waste container. Mixing incompatible waste streams can lead to dangerous chemical reactions.[9]
2. Container Management:
-
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[11] Avoid metal containers, as the acidic nature of the compound could cause corrosion over time.[11]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][13]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]
-
Storage Limits: Adhere to the EPA's volume limits for SAAs, which is typically 55 gallons for hazardous waste or one quart for acutely hazardous waste.[10]
4. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[9]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF).[14]
Caption: Workflow for the safe disposal of this compound waste.
III. Spill Management Protocol
In the event of a spill, prompt and appropriate action is essential to mitigate risks.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.[10]
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the contaminated area.
-
Allow trained professionals to manage the cleanup.[15]
-
IV. Waste Minimization
A proactive approach to waste management includes strategies to reduce the volume of hazardous waste generated.[12][16]
-
Prudent Purchasing: Order only the quantity of chemical needed for your experiments.
-
Scale Down Experiments: When possible, reduce the scale of your reactions to minimize waste generation.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents.[12]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. uwm.edu [uwm.edu]
- 4. aksci.com [aksci.com]
- 5. osha.gov [osha.gov]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. epa.gov [epa.gov]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. iip.res.in [iip.res.in]
Navigating the Safe Handling of 2-(4-Hydroxypiperidin-1-yl)acetic acid: A Practical Guide
For the modern researcher, 2-(4-Hydroxypiperidin-1-yl)acetic acid and its salts are valuable building blocks in the synthesis of novel chemical entities. Its unique structure, combining a piperidine ring with an acetic acid moiety, offers a versatile scaffold for drug discovery and development. However, as with any chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This guide provides a comprehensive, experience-driven approach to the safe handling, use, and disposal of this compound, empowering you to work with confidence and precision.
Foundational Safety: Personal Protective Equipment (PPE)
The first line of defense in any chemical handling procedure is the correct selection and use of Personal Protective Equipment (PPE).[6][7] The following PPE is mandatory when working with this compound in a laboratory setting.[8]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with solid particles.[6][8] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[6][9] Always inspect gloves for tears or punctures before use. |
| Body Protection | A long-sleeved laboratory coat. | Shields skin and personal clothing from spills and contamination.[6][8] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped objects.[7] |
For tasks with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to safety glasses or goggles.[8][10]
Experimental Workflow: From Vial to Reaction
Safe handling practices are crucial at every stage of the experimental process. The following step-by-step guide outlines the best practices for weighing, dissolving, and using this compound.
Preparation and Weighing:
-
Work Area: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Aliquotting: If possible, use the entire contents of the manufacturer's vial to avoid repeatedly opening and closing the container. If smaller quantities are needed, carefully weigh the desired amount onto a tared weigh boat.
-
Tool Selection: Use clean, dry spatulas and forceps for handling.
Dissolution:
-
Solvent Addition: Slowly add the chosen solvent to the vessel containing the solid compound.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to facilitate dissolution. Avoid vigorous shaking that could cause splashing.
-
Container Sealing: Once dissolved, securely cap the container.
Reaction and Quenching:
-
Controlled Addition: When adding the solution to a reaction mixture, do so in a controlled manner, either dropwise or in small portions, to manage any potential exothermic events.
-
Quenching: Be mindful that quenching a reaction may generate heat or gas. Perform this step slowly and with appropriate cooling if necessary.
Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen even in the most well-prepared laboratories. Having a clear and concise emergency plan is essential.
Spill Cleanup:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.
-
-
Small Spills (Liquid/Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbent material into a labeled waste container.
-
Clean the spill area with soap and water.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Responsible Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and scientific excellence.
References
- 1. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. quickzyme.com [quickzyme.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 10. chapman.edu [chapman.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
